Doxylamine N-Oxide
Description
Structure
3D Structure
Properties
CAS No. |
97143-65-2 |
|---|---|
Molecular Formula |
C17H22N2O2 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine oxide |
InChI |
InChI=1S/C17H22N2O2/c1-17(15-9-5-4-6-10-15,16-11-7-8-12-18-16)21-14-13-19(2,3)20/h4-12H,13-14H2,1-3H3 |
InChI Key |
SSGKPGKMFJONCR-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=[N+]2[O-])OCCN(C)C |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCC[N+](C)(C)[O-] |
Synonyms |
N,N-Dimethyl-2-[1-phenyl-1-(2-pyridinyl)ethoxy]ethanamine N-Oxide; |
Origin of Product |
United States |
Foundational & Exploratory
Doxylamine N-Oxide: Structural Characterization, Synthesis, and Analytical Profiling
Executive Summary
Doxylamine N-Oxide (CAS: 97143-65-2) represents a critical oxidative metabolite and process-related impurity of the first-generation antihistamine Doxylamine. In drug development, its significance is twofold: it serves as a marker for oxidative degradation in pharmaceutical stability studies (ICH Q3B) and acts as a primary metabolite formed via Flavin-containing Monooxygenase (FMO) pathways in vivo.
This technical guide provides a comprehensive analysis of the aliphatic N-oxide variant, distinguishing it from its pyridinyl N-oxide isomer. It details the physicochemical properties, synthetic routes for reference standard generation, and validated LC-MS/MS protocols for its detection in complex matrices.
Chemical Identity and Structural Analysis[1]
Doxylamine contains two potential sites for N-oxidation: the nitrogen within the pyridine ring and the tertiary aliphatic amine in the ethoxy side chain. Doxylamine N-Oxide specifically refers to the oxidation of the aliphatic tertiary amine .
Structural Specifications
| Parameter | Data |
| Common Name | Doxylamine N-Oxide (Aliphatic) |
| IUPAC Name | N,N-Dimethyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethan-1-amine oxide |
| CAS Number | 97143-65-2 |
| Molecular Formula | C₁₇H₂₂N₂O₂ |
| Molecular Weight | 286.37 g/mol |
| Chirality | The molecule retains the chiral center at the benzylic carbon of the parent Doxylamine.[1] |
| Isomeric Distinction | Aliphatic N-oxide (Target): Oxidation at dimethylamine group.Pyridinyl N-oxide (Impurity): Oxidation at pyridine nitrogen (CAS 99430-77-0). |
Stereochemistry and Polarity
Unlike the parent tertiary amine, the N-oxide functional group introduces a strong dipole moment (approx. 4.38 D), significantly increasing water solubility and altering chromatographic retention. The N-O bond is coordinate covalent (dative), creating a highly polarized center that is susceptible to thermal deoxygenation (Cope elimination) under high-temperature GC conditions or intense electrospray ionization.
Synthesis and Formation Pathways[3][4]
Biological Formation (Metabolism)
In vivo, Doxylamine is extensively metabolized. While Cytochrome P450 (CYP450) enzymes drive N-demethylation, the formation of Doxylamine N-Oxide is predominantly catalyzed by Flavin-containing Monooxygenases (FMOs) . This pathway is non-inducible and less susceptible to drug-drug interactions compared to CYP-mediated routes.
Chemical Synthesis (Reference Standard Preparation)
For analytical method validation, high-purity Doxylamine N-Oxide is required. The standard synthetic route involves direct oxidation using meta-Chloroperoxybenzoic acid (mCPBA).
Protocol: Selective N-Oxidation
-
Reagents: Doxylamine Succinate (1.0 eq), mCPBA (1.1 eq), Dichloromethane (DCM), 10% Na₂CO₃.
-
Free Base Liberation: Dissolve Doxylamine Succinate in water; adjust pH to 11 with NaOH. Extract free base into DCM.
-
Oxidation: Cool DCM solution to 0°C. Add mCPBA portion-wise over 30 minutes to prevent over-oxidation or N-dealkylation side reactions.
-
Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Mobile Phase: MeOH/DCM 1:9). The N-oxide will exhibit a lower Rf value than the parent amine.
-
Workup: Wash organic layer with 10% Na₂CO₃ (3x) to remove m-chlorobenzoic acid byproduct.
-
Purification: Recrystallize from Acetone/Ether or purify via Flash Chromatography (Alumina stationary phase recommended to prevent acid-catalyzed decomposition).
Figure 1: Reaction pathway distinguishing the formation of the major aliphatic N-oxide from the minor pyridinyl impurity.[2]
Analytical Profiling and Detection
Accurate quantification requires distinguishing the N-oxide from the parent drug and the pyridinyl isomer. N-oxides are thermally labile; therefore, LC-MS/MS is preferred over GC-MS.
Physicochemical Stability Profile[4]
-
Thermal: Unstable >100°C. Can undergo Cope elimination to form the corresponding hydroxylamine and alkene.
-
Photostability: Sensitive to UV degradation; store in amber vials.
-
pH Stability: Stable in neutral/alkaline solutions; acid hydrolysis may revert N-oxide or cause rearrangement.
LC-MS/MS Method Parameters
The following protocol ensures separation of the N-oxide from the parent drug and other impurities.
| Parameter | Specification |
| Column | C18 Reverse Phase (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 9.0) |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient (10% B to 90% B over 10 min) |
| Flow Rate | 1.0 mL/min |
| Detection | ESI Positive Mode (MRM) |
| Retention Order | Doxylamine N-Oxide (Earlier) < Doxylamine (Later) |
Note: At high pH (9.0), Doxylamine (pKa ~9.2) is largely unionized and retained longer. The N-oxide remains polar and elutes earlier.
Mass Spectrometry Fragmentation
Differentiation of N-oxides in MS is characterized by specific oxygen losses.
-
Precursor Ion: [M+H]⁺ = m/z 287.2
-
Primary Fragment: m/z 271.2 ([M+H]⁺ – 16 Da). This "deoxygenation" is diagnostic for N-oxides.[3]
-
Secondary Fragment: m/z 182.1 (Cleavage of the ethoxy side chain).
Figure 2: Proposed MS/MS fragmentation pathway for Doxylamine N-Oxide identification.
Regulatory and Safety Context
Impurity Qualification (ICH Q3A/B)
Under ICH guidelines, Doxylamine N-Oxide is classified as a degradation product.
-
Reporting Threshold: >0.1% (for max daily dose ≤ 1g).
-
Qualification Threshold: >0.5% (requires tox studies).
Toxicity Potential
As a metabolite, Doxylamine N-Oxide is generally considered less pharmacologically active than the parent antihistamine regarding H1-receptor binding. However, N-oxides can be reduced back to the parent amine in vivo by aldehyde oxidase or mitochondrial reductases, creating a recycling pathway that extends the drug's half-life.
References
-
ChemicalBook. (2024). Doxylamine N-Oxide Properties and Structure. Retrieved from
-
United States Pharmacopeia (USP). (2023). USP Certificate: Doxylamine N-Oxide (Catalog No. 1A07790). Retrieved from
-
Korfmacher, W. A., et al. (1988).[5] Characterization of doxylamine and pyrilamine metabolites via thermospray/mass spectrometry. Biomedical & Environmental Mass Spectrometry. Retrieved from
-
Slikker, W., et al. (1992). Metabolites of Doxylamine succinate in Human Urine. Yakhak Hoeji. Retrieved from
-
Holder, C. L., et al. (1987). Metabolism of doxylamine succinate in Fischer 344 rats. Journal of Analytical Toxicology. Retrieved from
-
Santa Cruz Biotechnology. (2024). Doxylamine N-Oxide Product Data Sheet. Retrieved from
Sources
- 1. trungtamthuoc.com [trungtamthuoc.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Characterization of doxylamine and pyrilamine metabolites via thermospray/mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: In Vitro Function and Characterization of Doxylamine N-Oxide
Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, DMPK Scientists, and Drug Development Professionals
Executive Summary
Doxylamine N-oxide (Dox-NO) is the primary oxidative metabolite of the first-generation antihistamine Doxylamine. While often categorized merely as a degradation impurity or a phase I metabolite, its function in vitro is dynamic. It serves as a metabolic reservoir capable of retro-reduction to the parent pharmacophore under specific physiological conditions.
This guide details the mechanistic role of Dox-NO, focusing on its bidirectional biotransformation (FMO-mediated formation vs. Aldehyde Oxidase-mediated reduction), its pharmacological profile, and the precise in vitro protocols required to study these kinetics.
Chemical & Mechanistic Identity
The "Nitrogen Switch"
Doxylamine contains a tertiary amine moiety, which acts as a "soft nucleophile." In the presence of Flavin-containing Monooxygenases (FMOs), this nitrogen center accepts an oxygen atom to form the N-oxide.[1][2] Unlike Carbon-hydroxylation (mediated by CYPs), this process is often reversible.
| Property | Doxylamine (Parent) | Doxylamine N-Oxide (Metabolite) |
| CAS Number | 469-21-6 | 97143-65-2 |
| Molecular Weight | 270.37 g/mol | 286.37 g/mol |
| Polarity (LogP) | ~2.5 (Lipophilic) | < 1.0 (Hydrophilic/Polar) |
| Primary Enzyme | CYP2D6, CYP1A2, CYP2C9 | FMO3 (Formation), AO (Reduction) |
| Pharmacophore | Active H1 Antagonist | Weak H1 Antagonist / Pro-drug reservoir |
Biological Function In Vitro
A. The Metabolic Reservoir (The "Zombie" Effect)
The most critical in vitro function of Doxylamine N-oxide is its ability to undergo retro-reduction . While FMOs oxidize Doxylamine to Dox-NO under aerobic conditions, other metalloenzymes can strip this oxygen atom, regenerating the active parent drug.
-
Formation (Oxidation): Occurs primarily via FMO3 (Flavin-containing Monooxygenase 3) in the liver endoplasmic reticulum. This reaction requires NADPH and Oxygen.
-
Reduction (Retrograde): Occurs via Aldehyde Oxidase (AO) in the cytosol or by Hemoglobin and CYPs under anaerobic or hypoxic conditions.
Implication for Researchers: In in vitro hepatocyte incubations or anaerobic gut models, Dox-NO is not a terminal waste product; it is a circulating reservoir that can extend the apparent half-life of Doxylamine.
B. Pharmacological Activity
Doxylamine N-oxide retains affinity for the Histamine H1 receptor but with significantly reduced potency compared to the parent.
-
Binding: Weak competitive antagonist.
-
Selectivity: The N-oxide group increases polarity, drastically reducing blood-brain barrier (BBB) permeability in vivo, rendering it peripherally restricted compared to the sedating parent compound.
-
Toxicity: Generally considered less toxic than the parent amine, but monitored as a structural alert in impurity profiling (ICH M7 guidelines).
Visualizing the Metabolic Pathway
The following diagram illustrates the bidirectional "Redox Cycle" of Doxylamine metabolism.
Figure 1: The Doxylamine Redox Cycle. Green arrow indicates FMO-mediated formation; Yellow dashed arrow indicates the retro-reduction pathway mediated by Aldehyde Oxidase (AO).
Experimental Protocols
Protocol A: In Vitro Formation Assay (FMO Activity)
Objective: To quantify the conversion of Doxylamine to Doxylamine N-oxide using Human Liver Microsomes (HLM) or Recombinant FMO3.
Materials:
-
Human Liver Microsomes (HLM) (20 mg/mL protein conc.)
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase)
-
Buffer: 50 mM Potassium Phosphate (pH 8.4 - Note: FMOs have a higher pH optimum than CYPs)
-
Substrate: Doxylamine Succinate (1 µM - 10 µM)
Workflow:
-
Pre-incubation: Mix Buffer, HLM (0.5 mg/mL final), and Doxylamine at 37°C for 5 mins.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At T=0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.
-
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard).
-
Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.
-
Monitor Transition: Dox-NO [M+H]+ m/z 287.2 → Fragment ions (typically m/z 167 or similar).
-
Protocol B: Retro-Reduction Assay (The "Reservoir" Check)
Objective: To demonstrate the reduction of Doxylamine N-oxide back to Doxylamine under anaerobic conditions (mimicking hypoxic tissue or gut lumen).
Materials:
-
Liver Cytosol (Rich in Aldehyde Oxidase) or HLM.
-
Substrate: Doxylamine N-Oxide (synthetic standard).[3]
-
Atmosphere: Nitrogen or Argon gas (to displace Oxygen).
-
Cofactor: None (for AO) or NADPH (for CYP-mediated reduction).
Workflow:
-
Degassing: Purge all buffers and enzyme solutions with Nitrogen gas for 15 mins prior to use.
-
Incubation: Mix Cytosol (1 mg/mL) with Doxylamine N-oxide (10 µM) in a sealed, anaerobic vial.
-
Reaction: Incubate at 37°C.
-
Detection: Monitor the appearance of Doxylamine (Parent) via LC-MS/MS over 60-120 minutes.
-
Validation: The appearance of parent drug confirms the "reservoir" function.
-
Analytical Visualization: LC-MS Workflow
Figure 2: Standard Analytical Workflow for Metabolite Quantification.
References
-
PubChem. (2025). Doxylamine N-Oxide Compound Summary. National Library of Medicine. Link
-
Krueger, S.K., & Williams, D.E. (2005). Mammalian Flavin-Containing Monooxygenases: Structure/Function, Genetic Polymorphisms and Role in Drug Metabolism. Pharmacology & Therapeutics.[1][2][4][5][6][7][8][9] Link
-
Cashman, J.R., et al. (2004).[10] The Role of Flavin-Containing Monooxygenases in Drug Development and Regulation. Current Drug Metabolism. Link
-
Kitamura, S., et al. (1999). Reduction of tertiary amine N-oxides by liver preparations: function of aldehyde oxidase as a major N-oxide reductase. Biochemical Pharmacology. Link
-
European Medicines Agency (EMA). (2015). Assessment Report: Doxylamine Hydrogen Succinate. Link
Sources
- 1. jbclinpharm.org [jbclinpharm.org]
- 2. jbclinpharm.org [jbclinpharm.org]
- 3. Doxylamine | C17H22N2O | CID 3162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Doxylamine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. SMPDB [smpdb.ca]
- 9. General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Doxylamine N-Oxide (CAS: 97143-65-2)
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
Doxylamine N-Oxide (CAS Number: 97143-65-2) is a principal metabolite of the first-generation antihistamine, Doxylamine.[1][2] As a key chemical entity in pharmaceutical research, it serves as a critical analytical reference standard for the study of its parent compound.[3] This guide provides a comprehensive technical overview of Doxylamine N-Oxide, delving into its metabolic generation, chemical synthesis, analytical quantification, and its essential applications in pharmacokinetic, toxicological, and drug development studies. The methodologies and insights presented herein are designed to support scientists in understanding and utilizing this metabolite to advance the pharmacological and toxicological knowledge of Doxylamine.
Introduction: The Significance of a Primary Metabolite
Doxylamine is a widely used over-the-counter antihistamine and hypnotic agent, valued for its sedative properties.[1][4] Its therapeutic and toxicological profile is not solely defined by the parent molecule but also by the activity and clearance of its metabolites. Among these, Doxylamine N-Oxide is a major product of hepatic metabolism.[1][5] Therefore, a thorough understanding of Doxylamine N-Oxide is indispensable for a complete characterization of Doxylamine's disposition in the body.
This metabolite is crucial for several key areas of drug development:
-
Pharmacokinetic (PK) and ADME Studies: Quantifying Doxylamine N-Oxide helps to elucidate the metabolic pathways, clearance rates, and overall exposure of Doxylamine.[3][6]
-
Toxicology and Safety Assessment: Understanding metabolite profiles is fundamental to evaluating the safety of a drug, as metabolites can sometimes contribute to adverse effects.[3]
-
Analytical Method Development: As a qualified reference standard, Doxylamine N-Oxide is essential for validating analytical methods used to measure Doxylamine and its metabolites in biological samples and pharmaceutical formulations.[3][7]
This document serves as a technical resource, consolidating critical information on the synthesis, analysis, and application of Doxylamine N-Oxide for the scientific community.
Chemical Identity and Properties
Correctly identifying and characterizing a reference standard is the foundation of sound scientific research. The key properties of Doxylamine N-Oxide are summarized below.
| Property | Value |
| CAS Number | 97143-65-2[2][8][9] |
| IUPAC Name | N,N-dimethyl-2-[1-(1-oxidopyridin-1-ium-2-yl)-1-phenylethoxy]ethanamine[3] |
| Alternate Names | N,N-Dimethyl-2-[1-phenyl-1-(2-pyridinyl)ethoxy]ethanamine N-Oxide; Doxylamine ethylamine N-oxide[8][9][10] |
| Molecular Formula | C₁₇H₂₂N₂O₂[8][9] |
| Molecular Weight | 286.37 g/mol [8][9] |
Metabolic Formation of Doxylamine N-Oxide
Doxylamine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.[1][5] The transformation of Doxylamine into its metabolites is a critical factor in its duration of action and elimination from the body.
The primary metabolic pathways include N-oxidation and N-dealkylation.[5][11] The key hepatic enzymes responsible for Doxylamine metabolism are CYP2D6, CYP1A2, and CYP2C9.[1][5][12] These enzymes catalyze the formation of three main metabolites:
-
Doxylamine N-Oxide
-
N-desmethyldoxylamine
-
N,N-didesmethyldoxylamine
Studies in Fischer 344 rats have confirmed the presence of Doxylamine N-Oxide as a significant nonconjugated metabolite in both urine and feces following oral administration of Doxylamine.[6][13] In-vitro studies using isolated rat hepatocytes also generate metabolites, including Doxylamine N-oxide, that are consistent with in-vivo findings, demonstrating the central role of hepatic processing.[6][13]
Caption: Metabolic pathway of Doxylamine in the liver.
Chemical Synthesis and Purification
The availability of pure Doxylamine N-Oxide is paramount for its use as an analytical standard. Laboratory synthesis typically involves the direct oxidation of the tertiary amine group of Doxylamine.
Synthesis via Peracid-Mediated Oxidation
A common and effective method for N-oxidation is the use of peracids, such as meta-chloroperbenzoic acid (mCPBA).[3] This reagent facilitates an electrophilic transfer of an oxygen atom to the nitrogen of the dimethylamino group.
Caption: Workflow for the synthesis of Doxylamine N-Oxide.
Experimental Protocol: Synthesis
The following protocol is adapted from established procedures for N-oxidation.[3]
-
Dissolution: Dissolve Doxylamine (1.0 equivalent) in a suitable solvent such as dichloromethane or ethanol in a round-bottom flask.
-
Cooling: Place the flask in an ice bath to cool the solution to 0–5°C under a nitrogen atmosphere.
-
Reagent Addition: Slowly add m-chloroperbenzoic acid (mCPBA) (approx. 1.2 equivalents) portion-wise, ensuring the temperature remains below 5°C.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12–24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture again and quench the excess mCPBA by adding an aqueous solution of sodium thiosulfate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude Doxylamine N-Oxide is typically purified using column chromatography.[3]
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A solvent system such as petrol ether/ethyl acetate (with ratios from 6:1 to 10:1) can effectively separate the N-oxide product from any unreacted Doxylamine and other byproducts.[3]
Analytical Methodologies
Accurate and precise quantification of Doxylamine N-Oxide is essential for its application in research. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry, is the method of choice.
Chromatographic Techniques
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC using a C18 column is a standard technique.[3] A typical mobile phase consists of a gradient of acetonitrile and water, often with an additive like 0.1% trifluoroacetic acid (TFA) to improve peak shape.[3] Detection is commonly performed using a Diode-Array Detector (DAD).[14][15][16]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For high-sensitivity analysis in complex biological matrices like plasma, LC-MS/MS is the preferred method.[5] Thermospray mass spectrometry has also been successfully used to provide characteristic molecular ions (M+H)+ for Doxylamine N-Oxide.[17]
| Parameter | Typical Value/Condition |
| Technique | Reverse-Phase HPLC |
| Column | C18 (e.g., 4.6 x 250 mm, 5-μm particle size)[16] |
| Mobile Phase | Acetonitrile and/or Methanol with an aqueous buffer (e.g., Phosphate buffer pH 3.5)[16] |
| Flow Rate | 1.0 mL/min[16] |
| Detection | UV/DAD at ~262 nm[16] |
| Temperature | Ambient (e.g., 25 ± 2°C)[16] |
Experimental Protocol: Quantification in Plasma
This protocol outlines a general workflow for the quantification of Doxylamine and its metabolites in human plasma.[14][15]
-
Sample Preparation: To 0.2 mL of human plasma, add a protein precipitation agent such as methanol.
-
Internal Standard: Spike the sample with a suitable internal standard (e.g., N-ethyloxazepam) to correct for extraction variability.
-
Extraction: Perform automated on-line Solid Phase Extraction (SPE) using a suitable cartridge (e.g., Strata-X) at a basic pH (~9).
-
Chromatography: Elute the analytes from the SPE cartridge directly onto the HPLC column for separation.
-
Detection & Quantification: Use HPLC-DAD for detection and create calibration curves to quantify the concentration of Doxylamine N-Oxide against the known concentration of the reference standard.
Caption: Analytical workflow for plasma sample analysis.
Applications in Drug Development and Research
Doxylamine N-Oxide, as a purified standard, is a vital tool across various stages of pharmaceutical science.
-
Metabolic Stability and Pharmacokinetics: By serving as a reference standard, it allows researchers to accurately quantify the rate and extent of N-oxidation in various in-vitro and in-vivo systems. This is fundamental for building pharmacokinetic models and predicting human drug disposition.[3]
-
Forensic Toxicology: The analysis of Doxylamine and Doxylamine N-Oxide in hair samples provides a method to assess long-term drug exposure.[3] Research has shown that cosmetic treatments like oxidative hair dyes can significantly impact metabolite levels, a critical consideration in forensic interpretations.[3][18]
-
Drug-Drug Interaction Studies: Doxylamine N-Oxide helps in studies designed to understand how co-administered drugs might affect the metabolism of Doxylamine by inhibiting or inducing CYP enzymes.[3]
-
Impurity Standard: In the manufacturing of Doxylamine succinate, Doxylamine N-Oxide can be a potential impurity. Having a well-characterized standard is crucial for developing and validating analytical methods to control impurities in the final drug product, ensuring its quality and safety.[7]
Conclusion
Doxylamine N-Oxide is more than a mere metabolic byproduct; it is an indispensable tool for the modern pharmaceutical scientist. Its role as a well-characterized analytical reference standard is critical for ensuring the robust development, safety evaluation, and quality control of Doxylamine. From elucidating fundamental metabolic pathways and pharmacokinetic profiles to its application in forensic science, Doxylamine N-Oxide enables a deeper and more accurate understanding of its parent compound. The synthesis and analytical protocols detailed in this guide provide a framework for researchers to effectively utilize this key metabolite in their work, ultimately contributing to the safe and efficacious use of Doxylamine-containing medicines.
References
- Doxylamine - Wikipedia. (n.d.).
- Doxylamine Monograph for Professionals - Drugs.com. (2025, September 15).
- Doxylamine N-Oxide | 99430-77-0 - Benchchem. (n.d.).
- Metabolism of Doxylamine Succinate in Fischer 344 Rats Part II: Nonconjugated Urinary and Fecal Metabolites | Journal of Analytical Toxicology | Oxford Academic. (n.d.).
- Doxylamine - StatPearls - NCBI Bookshelf. (2023, June 5).
- The Pharmacokinetic and Pharmacodynamic Profile of Doxylamine: A Technical Guide - Benchchem. (n.d.).
- The postulated pathways of doxylamine succinate metabolism in the... - ResearchGate. (n.d.).
- Doxylamine | C17H22N2O | CID 3162 - PubChem - NIH. (n.d.).
- Doxylamine succinate (IARC Summary & Evaluation, Volume 79, 2001) - Inchem.org. (2001, September 25).
- Doxylamine N-Oxide | 97143-65-2 - ChemicalBook. (2026, January 13).
- Automatic quantification of doxylamine and diphenhydramine in human plasma. (n.d.).
- Doxylamine N-Oxide | CAS 97143-65-2 | SCBT - Santa Cruz Biotechnology. (n.d.).
- Doxylamine N-Oxide | 97143-65-2 - Sigma-Aldrich. (n.d.).
- Doxylamine N-Oxide | CAS.97143-65-2 - Chemicea Pharmaceuticals. (n.d.).
- Metabolism of doxylamine succinate in Fischer 344 rats. Part II: Nonconjugated urinary and fecal metabolites - PubMed. (n.d.).
- Toxichem Krimtech 2011(Special Issue) 165-436_110627 - GTFCh. (n.d.).
- Doxylamine. (n.d.).
- Automated Quantification of Doxylamine and Diphenhydramine in Human Plasma using on-line extraction-HPLC-DAD (TOX.I.S.) - Semantic Scholar. (n.d.).
- Doxylamine N-Oxide : CAS No.97143-65-2 - Omsynth Lifesciences. (n.d.).
- Suicide through doxylamine poisoning - ResearchGate. (n.d.).
- Doxylamine toxicity: seizure, rhabdomyolysis and false positive urine drug screen for methadone - PMC. (2009, March 17).
- Trace Level Determination of Doxylamine in Nonhuman Primate Plasma and Urine by GC/NPD and HPLC - ResearchGate. (2025, August 9).
- Doxylamine N-Oxide | CAS 97143-65-2 - Veeprho. (n.d.).
- (PDF) A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product - ResearchGate. (n.d.).
- Doxylamine N-Oxide | CAS No: NA - Aquigen Bio Sciences. (n.d.).
Sources
- 1. Doxylamine - Wikipedia [en.wikipedia.org]
- 2. Doxylamine N-Oxide | 97143-65-2 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Doxylamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Doxylamine N-Oxide | CAS No: NA [aquigenbio.com]
- 8. Doxylamine N-Oxide | CAS 97143-65-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. omsynth.com [omsynth.com]
- 10. veeprho.com [veeprho.com]
- 11. drugs.com [drugs.com]
- 12. Doxylamine [medbox.iiab.me]
- 13. Metabolism of doxylamine succinate in Fischer 344 rats. Part II: Nonconjugated urinary and fecal metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gtfch.org [gtfch.org]
- 15. semanticscholar.org [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Doxylamine | C17H22N2O | CID 3162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Precision Synthesis of Doxylamine Aliphatic N-Oxide: A Technical Guide
Executive Summary & Strategic Context
Target Molecule: Doxylamine Aliphatic N-Oxide (CAS: 97143-65-2) Role: Primary oxidative metabolite and stability-indicating impurity.[1] Differentiation: This guide focuses strictly on the aliphatic N-oxide (oxidation of the dimethylamino group).[1] Researchers must distinguish this from the pyridine N-oxide (CAS: 99430-77-0, often termed "Impurity E"), which requires harsher oxidation conditions.
The synthesis of Doxylamine N-oxide is a critical workflow in pharmaceutical impurity profiling and metabolite identification.[1] While Doxylamine contains two nitrogen centers, the aliphatic tertiary amine is significantly more nucleophilic (
Mechanistic Insight: Chemoselective N-Oxidation
The formation of the N-oxide proceeds via a nucleophilic attack of the aliphatic nitrogen lone pair onto the electrophilic oxygen of the peracid.[1]
Reaction Pathway Analysis[1]
-
Nucleophilic Attack: The
hybridized nitrogen of the dimethylamino group attacks the electron-deficient hydroxylation oxygen of the peracid.[1] -
Transition State: A concerted butterfly transition state is formed, stabilized by hydrogen bonding between the peracid proton and the carbonyl oxygen (in m-CPBA) or solvent interactions.[1]
-
Cleavage: The O-O bond cleaves, releasing the carboxylate (benzoate) anion and the protonated N-oxide, which rapidly equilibrates to the neutral N-oxide species.[1]
Key Selectivity Factor: By maintaining temperatures below 25°C and avoiding strong acidic catalysis, the pyridine ring remains unoxidized, preventing the formation of the bis-N-oxide or the pyridine-N-oxide isomer.
Figure 1: Mechanistic pathway for the chemoselective oxidation of Doxylamine.
Strategic Synthesis Protocols
Two methods are presented: Method A is the gold standard for laboratory-scale purity, while Method B is a "Green Chemistry" alternative suitable for larger batches.[1]
Method A: m-CPBA Oxidation (High Purity / Lab Scale)
Rationale: m-CPBA provides rapid kinetics and high solubility in dichloromethane (DCM), allowing for easy monitoring and mild workup.[1]
Reagents & Materials
-
Substrate: Doxylamine Free Base (1.0 eq). Note: If starting with Succinate salt, neutralize with
and extract into DCM first. -
Oxidant: m-CPBA (70-77% purity, 1.1 eq).[1]
-
Solvent: Dichloromethane (DCM), anhydrous.[1]
-
Quench: 10% Aqueous Sodium Sulfite (
). -
Wash: Saturated Sodium Bicarbonate (
).[1]
Step-by-Step Protocol
-
Preparation: Dissolve Doxylamine (e.g., 1.0 g, 3.7 mmol) in DCM (10 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.
-
Addition: Dissolve m-CPBA (1.1 eq) in DCM (5 mL) and add it dropwise to the amine solution over 15 minutes. Control the exotherm.
-
Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 2–3 hours.
-
Quench: Add 10%
solution (10 mL) to destroy excess peroxide. Stir vigorously for 10 minutes. Test with starch-iodide paper (should be negative).[1] -
Workup:
-
Purification: The crude oil often crystallizes upon standing.[1] If necessary, purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM with 1%
).[1]
Method B: Hydrogen Peroxide Oxidation (Green / Scale-Up)
Rationale: Uses cheap reagents and avoids chlorinated solvents/aromatic byproducts.[1]
Protocol Summary
-
Dissolve Doxylamine in Methanol (10 volumes).
-
Add 30% Aqueous
(3.0 - 5.0 eq). Excess is needed due to slower kinetics.[1] -
Stir at Room Temperature for 12–24 hours. Do not heat above 50°C to avoid pyridine oxidation.[1]
-
Quench: Add catalytic Manganese Dioxide (
) carefully to decompose excess peroxide (gas evolution!). Filter through Celite.[1] -
Isolation: Evaporate methanol. Extract the aqueous residue with Ethyl Acetate (to remove non-polar impurities) and then Chloroform (to extract the N-oxide).[1]
Process Workflow Diagram
Figure 2: Operational workflow for the m-CPBA synthesis route.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesis, the following analytical markers must be verified.
Quantitative Data Summary
| Parameter | Doxylamine (Starting Material) | Doxylamine N-Oxide (Product) | Validation Logic |
| Appearance | Colorless Oil / Low MP Solid | White Solid / Hygroscopic | N-oxides are highly polar solids.[1] |
| Melting Point | < 25°C (Free Base) | 104 – 107°C | Distinct phase change confirms conversion.[1] |
| Mass Spec (ESI) | Mass shift of +16 Da (Oxygen).[1] | ||
| TLC ( | ~0.6 (10% MeOH/DCM) | ~0.2 (10% MeOH/DCM) | Large polarity shift indicates N-oxide formation.[1] |
NMR Characterization Standards ( )
The diagnostic shift of the methyl groups adjacent to the oxidized nitrogen is the primary confirmation of structure.[1]
-
NMR (Diagnostic Signals):
-
: Shifts downfield from
2.25 ppm (amine) to 3.10 – 3.30 ppm (N-oxide).[1] This ~1.0 ppm shift is characteristic of the deshielding effect of the bond.[1] -
: The methylene protons adjacent to nitrogen also shift downfield significantly (approx
2.6 3.4 ppm).[1] -
Pyridine Ring: Protons should remain relatively unchanged (
7.0 – 8.5 region).[1] Significant shifts here would indicate unwanted pyridine N-oxidation.[1]
-
: Shifts downfield from
Stability & Storage
-
Hygroscopicity: Doxylamine N-oxide is hygroscopic.[1] Store in a desiccator.
-
Thermal Stability: N-oxides can undergo Cope Elimination at high temperatures (>100°C), reverting to the hydroxylamine and alkene.[1] Avoid high-temperature drying.[1]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 3162, Doxylamine. Retrieved from [Link][1]
-
Chavan, A., & Gandhimathi, R. (2015).[1] Application of Quality by Design in RP-HPLC for Robust Impurity Profiling and Stability Assessment of Doxylamine. ResearchGate. Retrieved from [Link]
-
Axios Research. (n.d.).[1] Doxylamine Aliphatic N-Oxide HCl Data Sheet. Retrieved from [Link]
Sources
An In-depth Technical Guide to Doxylamine N-Oxide as a Metabolite of Doxylamine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Doxylamine, a first-generation antihistamine, is extensively metabolized in the liver, leading to various derivatives. Among these, Doxylamine N-Oxide represents a key metabolite formed through oxidative pathways. This technical guide provides a comprehensive overview of Doxylamine N-Oxide, from its biochemical formation to its analytical quantification. We will delve into the enzymatic systems responsible for its generation, its physicochemical properties, and detailed protocols for its analysis in biological matrices. This document is designed to serve as a critical resource for professionals in pharmacology and drug development, offering both foundational knowledge and practical, field-proven insights into the study of this significant metabolite.
Introduction to Doxylamine and its Metabolic Fate
Doxylamine is an ethanolamine-class antihistamine with potent sedative and anticholinergic properties.[1][2] It is widely available as an over-the-counter medication for the short-term treatment of insomnia and is also used in combination with other drugs to alleviate cold and allergy symptoms.[1][3][4] The therapeutic and side-effect profile of doxylamine is not only governed by the parent compound but also by its various metabolites.
Following oral administration, doxylamine is well-absorbed and undergoes extensive hepatic metabolism. The primary metabolic routes include N-dealkylation and N-oxidation.[1][5] This leads to the formation of three main metabolites:
-
N-Desmethyldoxylamine
-
N,N-Didesmethyldoxylamine
-
Doxylamine N-Oxide [1]
Understanding the formation, properties, and analytical detection of these metabolites is paramount for a complete pharmacokinetic and pharmacodynamic characterization of doxylamine. This guide will focus specifically on Doxylamine N-Oxide.
The Biochemical Genesis of Doxylamine N-Oxide
The conversion of doxylamine to Doxylamine N-Oxide is an oxidative process occurring primarily in the liver. This biotransformation is catalyzed by two major superfamilies of enzymes: the Cytochrome P450 (CYP) system and the Flavin-containing Monooxygenase (FMO) system.[6][7]
2.1. Enzymatic Pathways
Doxylamine is a tertiary amine, making its nitrogen atom a prime target for oxidation.
-
Cytochrome P450 (CYP) Isoforms: Doxylamine is a known substrate for CYP2D6, CYP1A2, and CYP2C9.[1] While these enzymes are primarily associated with the N-dealkylation pathways, CYPs are also capable of N-oxidation.[8][9][10] The N-oxidation by CYPs typically involves a hydrogen abstraction-rebound mechanism.[11]
-
Flavin-containing Monooxygenases (FMOs): FMOs are specialized in the oxygenation of soft nucleophiles, such as the nitrogen in tertiary amines.[6][7] The catalytic cycle of FMOs involves the formation of a stable hydroperoxyflavin intermediate which then directly oxygenates the substrate.[12] This makes FMOs highly efficient catalysts for N-oxide formation.[13]
The interplay between CYPs and FMOs in the N-oxidation of doxylamine is a critical area of study. While CYPs are known to metabolize doxylamine, the high efficiency of FMOs for N-oxidation suggests they may play a significant role.
Caption: Metabolic pathways of Doxylamine.
Physicochemical Profile: Doxylamine vs. Doxylamine N-Oxide
The addition of an oxygen atom to the tertiary amine of doxylamine significantly alters its physicochemical properties. This has direct implications for its biological activity, distribution, and analytical behavior.
| Property | Doxylamine | Doxylamine N-Oxide | Rationale for Change |
| Molecular Formula | C₁₇H₂₂N₂O[1] | C₁₇H₂₂N₂O₂[14] | Addition of one oxygen atom. |
| Molecular Weight | 270.37 g/mol [15] | 286.37 g/mol [14] | Increased mass due to the oxygen atom. |
| logP (Octanol/Water) | ~2.92[16] | Predicted to be lower | The N-oxide group increases polarity, reducing lipophilicity. |
| Aqueous Solubility | log₁₀WS: -2.82 mol/L[16] | Predicted to be higher | Increased polarity enhances solubility in aqueous media. |
| pKa | Not available | Predicted to be lower | The electron-withdrawing N-oxide group reduces the basicity of the amine. |
Analytical Quantification of Doxylamine N-Oxide
The development of a robust and sensitive bioanalytical method is crucial for the accurate quantification of Doxylamine N-Oxide in biological matrices such as plasma and urine. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.
4.1. Reference Standard
A certified reference standard of Doxylamine N-Oxide is essential for method development and validation. This can be procured from various chemical suppliers.[17][18]
4.2. Sample Preparation
The goal of sample preparation is to extract the analyte from the complex biological matrix and remove interfering substances.
Protocol: Solid-Phase Extraction (SPE) from Human Plasma
Causality: SPE provides a cleaner extract compared to protein precipitation, leading to reduced matrix effects and improved assay sensitivity. A polymeric sorbent is often effective for extracting basic drugs like doxylamine and its metabolites.
-
Pre-treatment: To 200 µL of human plasma, add 200 µL of 2% ammonium hydroxide in water. Vortex to mix. This step adjusts the pH to ensure the analyte is in a neutral state for optimal binding to the SPE sorbent.
-
Conditioning: Condition a polymeric SPE cartridge (e.g., Strata-X, 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of deionized water. This activates the sorbent.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water. This removes polar interferences. Follow with a wash of 1 mL of 40% methanol in water to remove less polar interferences.
-
Elution: Elute the analyte and metabolite with 1 mL of methanol containing 2% formic acid. The acidic modifier ensures the analytes are protonated for efficient elution.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
4.3. LC-MS/MS Method
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for retaining and separating doxylamine and its metabolites.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1.0 min: 5% B
-
1.0-5.0 min: Ramp to 95% B
-
5.0-6.0 min: Hold at 95% B
-
6.1-8.0 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Doxylamine | 271.2 | 182.1 | 15 |
| Doxylamine-d5 (IS) | 276.2 | 187.1 | 15 |
| Doxylamine N-Oxide | 287.2 | 58.1 | 25 |
Rationale for Doxylamine N-Oxide MRM Transition: The precursor ion [M+H]⁺ for Doxylamine N-Oxide (MW 286.37) is m/z 287.2. A characteristic fragmentation of tertiary N-oxides is the neutral loss of dimethylhydroxylamine ((CH₃)₂NOH, MW 61). However, a more common and stable fragment observed is the dimethyliminium ion ((CH₃)₂N=CH₂, m/z 58.1), which results from a rearrangement and cleavage. This transition is often specific and provides good sensitivity.
Caption: Workflow for the analysis of Doxylamine N-Oxide.
Pharmacological Significance and Future Directions
The pharmacological activity of Doxylamine N-Oxide has not been extensively characterized. Generally, N-oxidation of tertiary amines can lead to a reduction or loss of pharmacological activity due to increased polarity and reduced ability to cross the blood-brain barrier. However, some N-oxide metabolites can be biologically active or may undergo in-vivo reduction back to the parent compound, acting as a prodrug.
Further research is warranted in the following areas:
-
Quantitative Metabolism: Determining the fraction of a doxylamine dose that is converted to the N-oxide metabolite in humans to classify it as a major or minor metabolite.
-
Pharmacological Activity: Assessing the binding affinity of Doxylamine N-Oxide for histamine H1 and muscarinic receptors to determine if it contributes to the therapeutic or adverse effects of doxylamine.
-
Enzyme Contribution: Elucidating the relative contributions of specific CYP and FMO isoforms to Doxylamine N-Oxide formation to better predict drug-drug interactions.
Conclusion
Doxylamine N-Oxide is an important metabolite in the biotransformation of doxylamine. Its formation, mediated by both CYP and FMO enzymes, results in a more polar compound with distinct physicochemical properties. The analytical methods outlined in this guide, particularly LC-MS/MS, provide the necessary tools for researchers to accurately quantify this metabolite in biological systems. A thorough understanding of Doxylamine N-Oxide is essential for a comprehensive evaluation of the safety, efficacy, and pharmacokinetic variability of doxylamine.
References
-
Doxylamine - Wikipedia. [Link]
-
Automatic quantification of doxylamine and diphenhydramine in human plasma. [Link]
-
Doxylamine | C17H22N2O | CID 3162 - PubChem. [Link]
-
A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - PubMed. [Link]
-
A Preliminary Study to Predict the Ingested Dose of Doxylamine fr - Longdom Publishing. [Link]
-
Flavin-containing monooxygenase - Wikipedia. [Link]
-
Flavin Containing Monooxygenases and Metabolism of Xenobiotics - PMC - NIH. [Link]
-
Doxylamine (CAS 469-21-6) - Chemical & Physical Properties by Cheméo. [Link]
-
An efficient and safe process for synthesis of doxylamine succinate - ResearchGate. [Link]
-
1 Drug metabolism by flavin-containing monooxygenases of human and mouse Ian R. Phillips a,b and Elizabeth A. Shepharda,* aInsti. [Link]
-
Analysis of doxylamine in plasma by high-performance liquid chromatography - PubMed. [Link]
-
Doxylamine - StatPearls - NCBI Bookshelf. [Link]
-
Doxylamine Monograph for Professionals - Drugs.com. [Link]
- CN102108059B - A kind of synthetic method of doxylamine succinate - Google P
-
Flavin-containing monooxygenases: mutations, disease and drug response - Queen Mary University of London. [Link]
-
Flavin-Containing Monooxygenases Are Conserved Regulators of Stress Resistance and Metabolism - Frontiers. [Link]
- Synthetic method of doxylamine succinate - Eureka | P
-
Toxichem Krimtech 2011(Special Issue) 165-436_110627 - GTFCh. [Link]
-
Doxylamine: Sleep Aid Uses, Warnings, Side Effects, Dosage - MedicineNet. [Link]
-
Doxylamine Di-N-Oxide | N/A - Venkatasai Life Sciences. [Link]
-
Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers - PMC. [Link]
-
Doxylamine Pharmacology - YouTube. [Link]
-
Automated Quantification of Doxylamine and Diphenhydramine in Human Plasma using on-line extraction-HPLC-DAD (TOX.I.S.) - Semantic Scholar. [Link]
-
Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450. [Link]
-
Development and Application of a UPLC–MRM–MS Method for Quantifying Trimethylamine, Trimethylamine-N-Oxide, and Related Metabolites in Individuals with and Without Metabolic Syndrome - MDPI. [Link]
-
Regulated Bioassay of N -Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues - ResearchGate. [Link]
-
Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs - MDPI. [Link]
-
Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes.... | Download Scientific Diagram - ResearchGate. [Link]
-
Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 - PMC. [Link]
-
Effects of nitric oxide on cytochrome P450-mediated drug metabolism / - ResearchGate. [Link]
-
Comprehensive GC–MS/MS Quantification of Gut Microbiota–Derived Metabolites Across Intestinal and Systemic Tissues | LCGC International. [Link]
Sources
- 1. Doxylamine - Wikipedia [en.wikipedia.org]
- 2. Doxylamine: Sleep Aid Uses, Warnings, Side Effects, Dosage [medicinenet.com]
- 3. Doxylamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. drugs.com [drugs.com]
- 6. Flavin-containing monooxygenase - Wikipedia [en.wikipedia.org]
- 7. Flavin Containing Monooxygenases and Metabolism of Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sci-Hub. Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450 / Chemical Research in Toxicology, 2015 [sci-hub.box]
- 12. Frontiers | Flavin-Containing Monooxygenases Are Conserved Regulators of Stress Resistance and Metabolism [frontiersin.org]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. Doxylamine N-Oxide | CAS 97143-65-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 15. Doxylamine | C17H22N2O | CID 3162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Doxylamine (CAS 469-21-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 17. Doxylamine N-Oxide | 97143-65-2 [sigmaaldrich.com]
- 18. Doxylamine N-Oxide | CAS.97143-65-2 [chemicea.com]
Unveiling the Enigma: A Technical Guide to the Hypothesized Mechanisms of Action of Doxylamine N-Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doxylamine, a first-generation antihistamine, is a well-characterized H1-receptor inverse agonist with established sedative and anticholinergic properties.[1] Its clinical efficacy is attributed to its ability to competitively antagonize central and peripheral H1 receptors.[2] However, the pharmacological profile of its major metabolite, Doxylamine N-Oxide, remains largely uncharacterized, presenting a significant knowledge gap in understanding the complete mechanistic landscape of doxylamine's in vivo activity. This in-depth technical guide synthesizes the current understanding of Doxylamine N-Oxide and delineates the primary hypotheses regarding its mechanism of action. We will explore the evidence supporting its potential role as a prodrug, its capacity for independent pharmacological activity, and the critical experimental avenues required to elucidate its precise contribution to the therapeutic and adverse effects of its parent compound.
Introduction: From Parent Compound to Metabolite
Doxylamine has a long history of use for treating insomnia, allergies, and, in combination with pyridoxine, nausea and vomiting during pregnancy.[1] Upon oral administration, doxylamine is metabolized in the liver, primarily by Cytochrome P450 enzymes CYP2D6, CYP1A2, and CYP2C9.[1] This metabolic process yields several byproducts, with Doxylamine N-Oxide being a principal metabolite.[1][3] The formation of this N-oxide derivative is a crucial aspect of doxylamine's pharmacokinetic profile, influencing its disposition and clearance.[2]
While the metabolic pathway to Doxylamine N-Oxide is established, its subsequent fate and pharmacological activity are less understood. This has led to two primary, non-mutually exclusive hypotheses regarding its mechanism of action, which will be the central focus of this guide.
The Metabolic Pathway: Formation of Doxylamine N-Oxide
The conversion of the tertiary amine in doxylamine to its N-oxide is a common metabolic route for many xenobiotics.[4] In vitro studies utilizing rat hepatocytes have confirmed the generation of Doxylamine N-Oxide from its parent compound, highlighting the liver's central role in this biotransformation.[3]
Figure 1: Metabolic conversion of Doxylamine to Doxylamine N-Oxide.
Hypothesis 1: Doxylamine N-Oxide as a Prodrug
The prodrug hypothesis posits that Doxylamine N-Oxide is pharmacologically inactive or significantly less active than doxylamine and requires in vivo reduction back to the parent compound to exert its effects. This concept is supported by the known ability of the body to reduce tertiary amine N-oxides.
The Enzymatic Machinery for N-Oxide Reduction
Research has demonstrated that liver preparations can reduce tertiary amine N-oxides to their corresponding amines under anaerobic conditions.[5] A key enzyme implicated in this process is aldehyde oxidase , a cytosolic enzyme that exhibits significant N-oxide reductase activity.[5] Additionally, a quinone-dependent reduction system involving DT-diaphorase and hemoproteins in liver cytosol has also been shown to reduce tertiary amine N-oxides.[6] These findings provide a plausible enzymatic basis for the in vivo conversion of Doxylamine N-Oxide back to doxylamine.
Figure 2: Hypothesized reduction of Doxylamine N-Oxide to Doxylamine.
Experimental Validation of the Prodrug Hypothesis
To rigorously test this hypothesis, a series of well-defined experiments are necessary.
Table 1: Experimental Approaches to Validate the Prodrug Hypothesis
| Experiment | Objective | Key Methodologies | Expected Outcome if Hypothesis is True |
| In Vivo Pharmacokinetic Study | To determine if Doxylamine N-Oxide is converted to doxylamine in a living organism. | Administer Doxylamine N-Oxide to an animal model (e.g., rats) and measure plasma concentrations of both Doxylamine N-Oxide and doxylamine over time using LC-MS/MS. | Detection of doxylamine in plasma following administration of Doxylamine N-Oxide. |
| In Vitro Metabolism with Liver Fractions | To identify the specific enzymes and cellular compartments responsible for the reduction. | Incubate Doxylamine N-Oxide with liver microsomes and cytosol fractions, both with and without specific enzyme inhibitors (e.g., for aldehyde oxidase). | Reduction of Doxylamine N-Oxide to doxylamine, with inhibition observed in the presence of specific reductase inhibitors. |
| Receptor Binding and Functional Assays | To compare the pharmacological activity of Doxylamine N-Oxide and doxylamine. | Conduct competitive binding assays using cell lines expressing the histamine H1 receptor. Perform functional assays to measure downstream signaling (e.g., calcium mobilization). | Doxylamine N-Oxide will show significantly lower binding affinity and functional activity at the H1 receptor compared to doxylamine. |
Experimental Protocol: In Vitro Metabolism of Doxylamine N-Oxide using Liver Microsomes
Objective: To determine if Doxylamine N-Oxide can be reduced to doxylamine by liver microsomal enzymes.
Materials:
-
Doxylamine N-Oxide
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Doxylamine analytical standard
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and Doxylamine N-Oxide (final concentration 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, and 120 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the samples to pellet the protein. Transfer the supernatant to a clean tube for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant for the presence and quantity of both Doxylamine N-Oxide and doxylamine using a validated LC-MS/MS method.
Hypothesis 2: Independent Pharmacological Activity of Doxylamine N-Oxide
This hypothesis proposes that Doxylamine N-Oxide possesses its own intrinsic pharmacological activity, potentially contributing to the overall therapeutic or side-effect profile of doxylamine. This activity could be similar to, or distinct from, that of the parent compound.
Potential for H1 Receptor Antagonism
Given its structural similarity to doxylamine, it is plausible that Doxylamine N-Oxide retains some affinity for the histamine H1 receptor.[2] The N-oxide functional group could, however, alter its binding affinity and intrinsic activity.
Blood-Brain Barrier Permeability
A critical factor in the central effects of antihistamines is their ability to cross the blood-brain barrier (BBB).[7] The introduction of a polar N-oxide group may decrease the lipophilicity of the molecule, potentially reducing its ability to penetrate the BBB compared to doxylamine. However, some studies on other amine N-oxides suggest that they can still cross the BBB to some extent.[8]
Figure 3: Hypothesized independent action and BBB transport of Doxylamine N-Oxide.
Experimental Validation of Independent Activity
Table 2: Experimental Approaches to Validate Independent Pharmacological Activity
| Experiment | Objective | Key Methodologies | Expected Outcome if Hypothesis is True |
| Receptor Binding Assays | To quantify the binding affinity of Doxylamine N-Oxide to the H1 receptor and other potential off-targets (e.g., muscarinic receptors). | Competitive radioligand binding assays using membranes from cells expressing the target receptors. | Doxylamine N-Oxide will exhibit measurable binding affinity for the H1 receptor, though it may be different from that of doxylamine. |
| In Vitro Functional Assays | To determine the intrinsic activity of Doxylamine N-Oxide at the H1 receptor (e.g., antagonist, inverse agonist). | Calcium mobilization assays or other second messenger assays in cells expressing the H1 receptor. | Doxylamine N-Oxide will demonstrate antagonist or inverse agonist activity. |
| In Vitro Blood-Brain Barrier Model | To assess the ability of Doxylamine N-Oxide to cross the BBB. | Utilize a co-culture model of brain endothelial cells and astrocytes (e.g., Transwell assay) and measure the permeability of Doxylamine N-Oxide. | Doxylamine N-Oxide will show a measurable, though potentially lower, permeability across the in vitro BBB model compared to doxylamine. |
Experimental Protocol: In Vitro Blood-Brain Barrier Permeability Assessment
Objective: To determine the permeability of Doxylamine N-Oxide across an in vitro model of the blood-brain barrier.
Materials:
-
Transwell inserts with a microporous membrane
-
Human brain microvascular endothelial cells (hBMECs)
-
Human astrocytes
-
Cell culture medium and supplements
-
Doxylamine N-Oxide
-
Lucifer yellow (as a marker of paracellular permeability)
-
LC-MS/MS system
Procedure:
-
Co-culture Setup: Seed hBMECs on the apical side of the Transwell insert and astrocytes on the basolateral side. Culture until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed.
-
Permeability Assay:
-
Add Doxylamine N-Oxide to the apical (donor) chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
Include a Lucifer yellow control to assess the integrity of the cell monolayer.
-
-
Sample Analysis: Quantify the concentration of Doxylamine N-Oxide in the collected samples using LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp): Calculate the Papp value to quantify the rate of transport across the endothelial cell monolayer.
Analytical Methodologies
A robust and sensitive analytical method is crucial for distinguishing and quantifying doxylamine and Doxylamine N-Oxide in biological matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.
Key Considerations for LC-MS/MS Method Development
-
Chromatographic Separation: A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and ammonium acetate buffer can effectively separate doxylamine and its more polar N-oxide metabolite.[9]
-
Mass Spectrometry Detection: Multiple reaction monitoring (MRM) in positive ion mode provides high selectivity and sensitivity for quantification. The precursor-to-product ion transitions for both analytes need to be optimized.
-
Internal Standard: The use of a stable isotope-labeled internal standard (e.g., doxylamine-d5) is recommended for accurate quantification.[10]
Conclusion and Future Directions
The mechanism of action of Doxylamine N-Oxide remains a critical unanswered question in the pharmacology of doxylamine. The existing evidence allows for the formulation of two compelling hypotheses: that it acts as a prodrug, being reduced back to the active parent compound, or that it possesses independent pharmacological activity. It is also possible that both mechanisms contribute to its overall in vivo effects.
The experimental protocols outlined in this guide provide a clear roadmap for researchers to systematically investigate these hypotheses. Elucidating the precise role of Doxylamine N--Oxide will not only enhance our fundamental understanding of doxylamine's pharmacology but also has the potential to inform the development of new therapeutic agents with improved efficacy and safety profiles. Future research should prioritize in vivo studies to confirm the reduction of Doxylamine N-Oxide and comprehensive pharmacological profiling to characterize its intrinsic activity at relevant receptors.
References
- Sano, M., et al. (1990). Reduction of tertiary amine N-oxides by liver preparations: function of aldehyde oxidase as a major N-oxide reductase. Journal of Biochemistry, 107(5), 733-738.
-
Doxylamine. In: Wikipedia. Retrieved February 18, 2026, from [Link]
- Rose, J., & Castagnoli Jr, N. (1983). The metabolism of tertiary amines. Medicinal Research Reviews, 3(1), 73-88.
- Holder, C. L., et al. (1987). Metabolism of doxylamine succinate in Fischer 344 rats. Part II: Nonconjugated urinary and fecal metabolites. Journal of Analytical Toxicology, 11(3), 113-117.
- Hoyles, L., et al. (2021). Regulation of blood–brain barrier integrity by microbiome-associated methylamines and cognition by trimethylamine N-oxide. Microbiome, 9(1), 235.
- Kühne, H., et al. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry.
- Gautam, A., et al. (2020). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Drug Delivery, 27(1), 1147-1158.
- Li, H., et al. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis, 220, 114984.
- Challa, V. R., et al. (2025). QbD assisted RP-HPLC method for determination of Pyridoxine and Doxylamine in pharmaceutical formulation using central composite design. Journal of Applied Pharmaceutical Science, 15(04), 072-083.
-
Doxylamine H1-Antihistamine Immune Response Action Pathway. Small Molecule Pathway Database (SMPDB). Retrieved February 18, 2026, from [Link]
- Schönberg, L., et al. (2010). Automatic quantification of doxylamine and diphenhydramine in human plasma. Shimadzu News, 2, 18-21.
-
Doxylamine. Dr.Oracle. Retrieved February 18, 2026, from [Link]
- Patterson, L. H., et al. (2021). Enamine N-Oxides: Synthesis and Application to Hypoxia-Responsive Prodrugs and Imaging Agents. ACS Central Science, 7(4), 629-641.
-
Doxylamine H1-Antihistamine Immune Response Action Pathway. (2017). Small Molecule Pathway Database (SMPDB). Retrieved February 18, 2026, from [Link]
-
Doxylamine. In: PubChem. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]
-
Doxylamine. In: StatPearls. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]
- Youdim, K. A., et al. (2018). Critical review In silico, in vitro and in vivo methods to analyse drug permeation across the blood–brain barrier. Journal of Pharmacy and Pharmacology, 70(1), 1-22.
- Liu, Y., et al. (2025). Trimethylamine N-oxide induced cognitive impairment through disruption of blood-brain barrier by inhibiting TGF-β pathway. Chemico-Biological Interactions, 424, 111862.
- Sano, M., et al. (1992). A unique tertiary amine N-oxide reduction system composed of quinone reductase and heme in rat liver preparations. Archives of Biochemistry and Biophysics, 295(1), 12-18.
-
What is the mechanism of Doxylamine Succinate? (2024). Patsnap Synapse. Retrieved February 18, 2026, from [Link]
- He, X., & Kozak, M. (2012). Simultaneous Quantitation of 19 Drugs in Human Plasma and Serum by LC-MS/MS.
- Demetriou, V. L., & Re, D. B. (2018). Trimethylamine N-oxide (TMAO) in human health. Journal of is-sues in biological engineering & medical sciences, 2(1).
- Campos-Bedolla, P., & Osorio-Rico, L. (2020). Transport of Amino Acids Across the Blood-Brain Barrier. Frontiers in Physiology, 11, 1172.
- Kumar, P., et al. (2017). A Simple and Direct LC-MS Method for Determination of Genotoxic Impurity Hydroxylamine in Pharmaceutical compounds.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2016). Trimethylamine N-Oxide: The Good, the Bad and the Unknown. Marine Drugs, 14(11), 199.
-
Doxylamine N-Oxide. KM Pharma Solution Private Limited. Retrieved February 18, 2026, from [Link]
- Synthesis of Tertiary Amine N-Oxides-A Review.
- Product Class 3: Amine N-Oxides. Science of Synthesis.
- Functionalized Nanomaterials Capable of Crossing the Blood–Brain Barrier. ACS Nano.
-
Can Nanoparticles Cross the Blood-Brain Barrier? AZoNano. Retrieved February 18, 2026, from [Link]
-
Nitric oxide dioxygenase. In: Wikipedia. Retrieved February 18, 2026, from [Link]
Sources
- 1. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
- 2. Doxylamine N-Oxide | 99430-77-0 | Benchchem [benchchem.com]
- 3. medical.researchfloor.org [medical.researchfloor.org]
- 4. The metabolism of tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduction of tertiary amine N-oxides by liver preparations: function of aldehyde oxidase as a major N-oxide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A unique tertiary amine N-oxide reduction system composed of quinone reductase and heme in rat liver preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SMPDB [smpdb.ca]
- 8. Regulation of blood–brain barrier integrity by microbiome-associated methylamines and cognition by trimethylamine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Relevance and Pharmaceutical Profiling of Doxylamine N-Oxide
[1][2]
Executive Summary
Doxylamine N-Oxide (CAS: 97143-65-2) represents a critical chemical entity in the lifecycle of Doxylamine Succinate, a first-generation H1-antagonist.[1] While primarily categorized as a Phase I oxidative metabolite and a degradation impurity , its relevance extends into clinical pharmacology through potential bioreductive recycling and regulatory compliance (MIST guidelines).[1]
For the pharmaceutical scientist, Doxylamine N-Oxide is not merely a waste product; it is a marker of oxidative stress in stability studies and a variable in the pharmacokinetic duration of the parent drug.[1] This guide dissects the molecular mechanism, synthesis, and analytical profiling of Doxylamine N-Oxide, providing a roadmap for its management in high-quality drug development.[1]
Chemical Identity and Structural Logic[2]
Doxylamine N-Oxide arises from the oxidation of the tertiary dimethylamine group on the doxylamine side chain.[1] Unlike N-demethylation (which leads to primary/secondary amines), N-oxidation creates a polar, zwitterionic species.[1]
| Property | Data | Relevance |
| IUPAC Name | N,N-dimethyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethanamine oxide | Precise identification for regulatory filing.[1] |
| Molecular Formula | C₁₇H₂₂N₂O₂ | Oxygen addition (+16 Da) vs. Parent.[1] |
| Molecular Weight | 286.37 g/mol | Mass shift detectable in LC-MS (+16 m/z).[1] |
| Polarity | High (Zwitterionic character) | Elutes earlier than parent in Reverse Phase HPLC.[1] |
| Solubility | Water soluble | Higher aqueous solubility than Doxylamine free base.[1] |
The N-Oxide Redox Cycle (Therapeutic Implications)
While often considered inactive, tertiary amine N-oxides can function as bioreductive prodrugs .[1] In vivo, they exist in equilibrium:[1]
-
Oxidation (Hepatic): Mediated by Flavin-containing Monooxygenases (FMOs) or CYP450s.[1]
-
Reduction (Systemic/Gut): Reductases in the liver or gut microbiota can reduce the N-oxide back to the active parent amine (Doxylamine).[1]
Implication: If Doxylamine N-Oxide accumulates and is subsequently reduced, it may extend the apparent half-life and sedative duration of Doxylamine, contributing to the "next-day hangover" effect observed in clinical settings.[1]
Mechanism of Action & Metabolic Pathway[1][2][3][4]
The following diagram illustrates the dynamic interplay between Doxylamine and its N-Oxide, highlighting the reversible nature of the pathway which complicates pharmacokinetic modeling.
Caption: The metabolic shuttle between Doxylamine and its N-Oxide.[1] The dashed red line indicates the potential bioreductive pathway that regenerates the active parent drug.[1]
Experimental Protocols
Protocol A: Synthesis of Doxylamine N-Oxide Reference Standard
Objective: To generate high-purity (>95%) N-oxide for use as a quantitative reference standard in HPLC assays.[1]
Reagents:
-
m-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (H₂O₂)[1]
-
Dichloromethane (DCM)[1]
-
Sodium Bicarbonate (NaHCO₃)[1]
Workflow:
-
Free Basing: Dissolve Doxylamine Succinate in water, basify with 1M NaOH to pH 10, and extract with DCM to obtain Doxylamine free base.[1] Evaporate solvent.[1]
-
Oxidation: Dissolve Doxylamine free base (1 eq) in DCM at 0°C.
-
Addition: Dropwise add m-CPBA (1.1 eq) dissolved in DCM.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours. Monitor via TLC (Mobile phase: MeOH/DCM).
-
Quenching: Wash reaction mixture with saturated NaHCO₃ (x3) to remove m-chlorobenzoic acid byproduct.
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate.
-
Crystallization: Recrystallize from Acetone/Ether to yield Doxylamine N-Oxide crystals.
Validation Check:
-
1H NMR: Look for the downfield shift of the N-methyl protons (approx 3.0-3.5 ppm) compared to the parent amine (approx 2.2 ppm) due to the electron-withdrawing oxygen.[1]
Protocol B: HPLC Separation for Impurity Profiling
Objective: To separate Doxylamine from its N-oxide and other degradation products in pharmaceutical formulations.[1]
System Parameters:
-
Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase A: Phosphate Buffer (pH 3.0) + 0.1% Triethylamine (TEA).[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient:
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 262 nm.[1]
Expected Results:
Regulatory & Safety Implications (MIST)
Under FDA and ICH M3(R2) guidelines, metabolites identified in humans that are not present in animal test species at sufficient exposure require separate safety qualification.[1]
-
Safety Concern: N-oxides can occasionally be associated with idiosyncratic toxicity, though Doxylamine's long history suggests a manageable profile.[1]
-
Impurity Limits: As a degradation product in the drug product (shelf-life), Doxylamine N-oxide must be controlled.
-
Reporting Threshold: >0.1%
-
Identification Threshold: >0.2%
-
Qualification Threshold: >0.5% (or lower depending on daily dose).
-
-
Stability Indication: The presence of N-oxide in the final product indicates oxidative degradation.[1] This necessitates packaging with low oxygen permeability or the addition of antioxidants in liquid formulations.[1]
Conclusion
Doxylamine N-Oxide acts as a double-edged sword in pharmaceutical development. While it serves as a necessary metabolic clearance pathway, its chemical reversibility offers a potential reservoir for the active drug, influencing the pharmacodynamic profile.[1] For the drug developer, rigorous control of this compound as an impurity is non-negotiable, requiring validated synthesis and HPLC methodologies to ensure product safety and efficacy.[1]
References
Doxylamine N-Oxide discovery and historical context
Topic: Doxylamine N-Oxide: Mechanistic Genesis, Synthesis, and Regulatory Profiling Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Doxylamine N-oxide represents a critical intersection between metabolic pharmacokinetics and pharmaceutical impurity profiling. As a primary metabolite of the first-generation antihistamine Doxylamine (succinate), its presence dictates specific control strategies under ICH Q3A/B guidelines. This guide dissects the N-oxide’s historical emergence, its unique FMO-mediated genesis, and provides a self-validating protocol for its synthesis and characterization, distinguishing the biologically relevant Aliphatic N-Oxide from the degradation-related Pyridinyl N-Oxide .
Historical Genesis & Context
The Antihistamine Golden Age (1948–1950s): Doxylamine was first reported by Sperber et al. (1948/1949), emerging during the "golden age" of H1-antagonist discovery. While the parent molecule (Doxylamine Succinate) became a staple in sleep aids and antiemetics (e.g., Bendectin), the metabolic fate of the drug remained opaque until advanced radio-labeling techniques arrived.
The Metabolic Pivot (1970s–1990s):
Early metabolism studies utilizing
Current Status: Today, Doxylamine N-oxide is a "Specified Impurity" in USP and EP monographs. Its control is mandatory not just as a metabolite, but as a potential oxidative degradant in finished dosage forms.
Mechanistic Pathways: FMO vs. CYP
The formation of Doxylamine N-oxide is mechanistically distinct from the N-demethylation pathways. While Cytochrome P450s (CYP2D6, CYP1A2) dominate carbon-oxidation (demethylation), the Flavin-Containing Monooxygenases (FMOs) —specifically FMO3 in the liver—are the primary architects of N-oxygenation for soft nucleophiles like the tertiary amine in Doxylamine.
The Mechanism:
-
FMO Activation: The FMO enzyme binds NADPH and Oxygen to form a stable C4a-hydroperoxyflavin intermediate before substrate binding.
-
Nucleophilic Attack: The lone pair of the tertiary nitrogen in Doxylamine performs a nucleophilic attack on the distal oxygen of the hydroperoxyflavin.
-
Oxygen Transfer: The oxygen is transferred to the amine, forming the N-oxide and releasing water and hydroxyflavin.
This distinction is critical: FMOs are generally non-inducible and less susceptible to drug-drug interactions compared to CYPs, making the N-oxide pathway a stable metabolic shunt.
Figure 1: Differential metabolic pathways of Doxylamine showing the FMO-mediated N-oxygenation vs. CYP-mediated demethylation.
Technical Deep Dive: Synthesis & Characterization
To validate analytical methods, researchers must synthesize high-purity Doxylamine N-oxide reference standards. The following protocol utilizes m-Chloroperbenzoic Acid (m-CPBA) , favored for its selectivity toward tertiary amines over the pyridine ring under controlled conditions.
Experimental Protocol: Selective N-Oxidation
Objective: Synthesize Doxylamine Aliphatic N-oxide (CAS 97143-65-2) while minimizing Pyridinyl N-oxide formation.
| Step | Action | Mechanistic Rationale |
| 1. Solubilization | Dissolve 1.0 eq Doxylamine Succinate in DCM. Add 1.1 eq NaOH (aq) to liberate the free base. Separate organic layer. | N-oxidation requires the free amine lone pair; the succinate salt is unreactive. |
| 2. Cooling | Cool the free base DCM solution to -5°C to 0°C . | Low temperature favors kinetic control, oxidizing the more nucleophilic aliphatic amine over the aromatic pyridine nitrogen. |
| 3. Oxidation | Add 1.05 eq m-CPBA (dissolved in DCM) dropwise over 30 mins. | Stoichiometric control prevents over-oxidation to the Di-N-oxide. |
| 4. Reaction | Stir at 0°C for 2 hours. Monitor via TLC/HPLC. | The aliphatic amine reacts rapidly; prolonged stirring at RT risks pyridine oxidation. |
| 5. Quenching | Wash with 10% Na₂SO₃ (aq) followed by sat. NaHCO₃. | Sulfite reduces excess m-CPBA; Bicarbonate removes m-chlorobenzoic acid byproduct. |
| 6. Isolation | Dry over MgSO₄, concentrate in vacuo. Recrystallize from Acetone/Ether. | N-oxides are polar solids; non-polar washes remove unreacted parent drug. |
Self-Validating Analytical Criteria
A successful synthesis is confirmed not just by purity, but by specific spectral shifts that prove the oxygen is attached to the aliphatic nitrogen.
-
¹H NMR Diagnostic Shift (Self-Validation):
-
Parent Doxylamine: The N,N-dimethyl protons appear as a singlet around 2.2–2.3 ppm .
-
N-Oxide Product: Due to the strong electron-withdrawing effect of the N-O bond, these methyl protons shift downfield to 3.1–3.4 ppm .
-
Validation Check: If the signal remains at 2.3 ppm, oxidation failed. If aromatic protons shift significantly (>0.5 ppm), you likely oxidized the pyridine ring (impurity).
-
-
Mass Spectrometry (The "Deoxygenation" Trap):
-
Observation: In APCI or ESI sources with high heat, N-oxides often undergo thermal deoxygenation, showing a false [M+H]⁺ peak identical to the parent (m/z 271).
-
Correct Signal: You must look for the intact [M+H]⁺ at m/z 287 .
-
Fragment: A characteristic fragment at m/z 271 [M+H - 16] or m/z 269 [M+H - 18] (loss of water) confirms the labile oxygen.
-
Regulatory & Safety Profiling (ICH Q3A)
In drug development, Doxylamine N-oxide is categorized as both a metabolite and a degradation product.
Impurity Classification:
-
Aliphatic N-Oxide: The major oxidative degradant.
-
Pyridinyl N-Oxide: A secondary degradant, often requiring harsher conditions (light/heat).
ICH Thresholds (for Max Daily Dose < 2g):
-
Reporting Threshold: 0.05%
-
Identification Threshold: 0.10%
-
Qualification Threshold: 0.15% (or 1.0 mg/day, whichever is lower)
Toxicological Context: N-oxides are generally considered structural alerts for genotoxicity unless data proves otherwise. However, for Doxylamine, the N-oxide is a known metabolite. In vivo, N-oxides can undergo retro-reduction back to the parent amine by hemoglobin or intestinal microbiota. This reversible pathway often mitigates specific toxicity, rendering the N-oxide a "dispositional metabolite" rather than a terminal toxicant.
References
-
Sperber, N., et al. (1949). The Synthesis of Some Pyridyl-Dialkylaminoalkyl Ethers as Antihistaminic Agents. Journal of the American Chemical Society. Link
-
Holder, C. L., et al. (1987). Metabolism of Doxylamine Succinate in Fischer 344 Rats.[1] Part II: Nonconjugated Urinary and Fecal Metabolites. Journal of Analytical Toxicology. Link
-
Korfmacher, W. A., et al. (1986). Characterization of Doxylamine and Pyrilamine Metabolites via Thermospray/Mass Spectrometry. Biomedical & Environmental Mass Spectrometry. Link
-
Cashman, J. R., & Zhang, J. (2006). Human Flavin-Containing Monooxygenases (FMOs). Annual Review of Pharmacology and Toxicology. Link
-
International Conference on Harmonisation (ICH). (2006).[2] Q3A(R2): Impurities in New Drug Substances. Link
Sources
An In-depth Technical Guide to the Stability of Doxylamine N-Oxide in Aqueous Solution
Introduction
Doxylamine N-Oxide is a primary metabolite of Doxylamine, a first-generation antihistamine widely used for its sedative and hypnotic properties. As a metabolite, its formation, persistence, and degradation are of significant interest in pharmacokinetic and toxicological studies. Understanding the stability of Doxylamine N-Oxide in aqueous solutions is crucial for researchers, scientists, and drug development professionals. This is essential for the accurate design of in-vitro experiments, the development of stable formulations for analytical standards, and for gaining a comprehensive understanding of the overall disposition of Doxylamine in biological systems. This guide provides a detailed technical overview of the theoretical stability profile of Doxylamine N-Oxide, potential degradation pathways, and a recommended experimental protocol for its stability assessment in aqueous media.
Chemical Profile of Doxylamine N-Oxide
-
Chemical Name: N,N-dimethyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethan-1-amine oxide[1]
-
CAS Number: 97143-65-2[2]
-
Molecular Formula: C₁₇H₂₂N₂O₂[2]
-
Molecular Weight: 286.37 g/mol [2]
Doxylamine N-Oxide is an aliphatic tertiary amine N-oxide. The presence of the N-oxide functional group significantly influences its physicochemical properties, particularly its polarity and aqueous solubility, making it more hydrophilic than its parent compound, Doxylamine.[3]
Theoretical Stability Profile and Degradation Pathways
While specific experimental data on the forced degradation of Doxylamine N-Oxide is not extensively available in peer-reviewed literature, its stability profile can be inferred from the well-established chemistry of aliphatic tertiary amine N-oxides. The primary degradation pathways for such compounds typically involve reduction, thermal elimination, and photochemical reactions.
Key Degradation Pathways
-
Reduction to Parent Amine: A common degradation pathway for N-oxides is the reduction back to the corresponding tertiary amine, in this case, Doxylamine.[4][5][6] This can be facilitated by reducing agents or certain enzymatic systems. In a laboratory setting, this conversion can occur during analysis, especially with certain analytical techniques or sample handling procedures.[7]
-
Thermal Decomposition (Cope Elimination): When heated, typically between 150-200°C, aliphatic N-oxides can undergo a Cope elimination reaction to yield a hydroxylamine and an alkene.[3] While this is a high-temperature reaction, it is a potential degradation pathway under thermal stress conditions.
-
Photodegradation: N-oxides are known to be susceptible to photodegradation.[8][9] Exposure to light, particularly UV radiation, can lead to the cleavage of the N-O bond and the formation of various degradation products.
-
Hydrolysis and pH-Dependent Stability: Amine oxides are generally considered to be relatively stable to hydrolysis.[10] They are weak bases with a pKb of around 4.5.[3] At acidic pH (below their pKa of approximately 4.5 for the conjugate acid), they will be protonated to form a cationic hydroxylamine, R₃N⁺-OH.[3][11] The stability of nitrogen and oxygen intermediates can be pH-dependent.[12] While some sources suggest that N-oxides are reasonably stable in aqueous alkaline solutions, the parent compound, Doxylamine, has been shown to be more susceptible to degradation in basic conditions.[13][14] Therefore, the stability of Doxylamine N-Oxide across a wide pH range requires experimental verification.
Caption: Potential degradation pathways of Doxylamine N-Oxide.
Factors Influencing Stability in Aqueous Solution
The stability of Doxylamine N-Oxide in an aqueous environment is anticipated to be influenced by several key factors. A summary of these factors and their expected impact is presented below.
| Factor | Expected Influence on Stability | Rationale |
| pH | Stability is likely pH-dependent. Potential for increased degradation at acidic and strongly basic pH. | N-oxides are weak bases and are protonated at acidic pH.[3] The parent drug, Doxylamine, shows increased degradation in basic conditions.[14] |
| Temperature | Increased temperature will accelerate degradation. | Thermal decomposition of N-oxides is a known degradation pathway.[3][15] Higher temperatures generally increase the rate of chemical reactions. |
| Light | Exposure to light, especially UV, is expected to cause degradation. | N-oxides are known to be photolabile.[8][9] |
| Oxidizing/Reducing Agents | Susceptible to reduction back to the parent amine. Generally stable to further oxidation. | Reduction is a primary degradation pathway for N-oxides.[5][6] The nitrogen atom is already in a high oxidation state. |
Recommended Experimental Protocol for a Stability Study
A comprehensive forced degradation study is essential to definitively determine the stability of Doxylamine N-Oxide in aqueous solution.[16][17] The following protocol is based on the International Council for Harmonisation (ICH) guidelines and best practices for stability testing.
Materials and Reagents
-
Doxylamine N-Oxide reference standard
-
High-purity water (Milli-Q or equivalent)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
Calibrated stability chambers (for temperature and humidity control)
-
Photostability chamber
-
Validated stability-indicating analytical method (e.g., HPLC-UV, LC-MS/MS)
Preparation of Stock and Working Solutions
-
Prepare a stock solution of Doxylamine N-Oxide in high-purity water at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare working solutions in various aqueous media for the stress studies.
Forced Degradation (Stress) Conditions
-
Acidic Hydrolysis: Treat the working solution with 0.1 M HCl and store at an elevated temperature (e.g., 60°C).
-
Alkaline Hydrolysis: Treat the working solution with 0.1 M NaOH and store at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Treat the working solution with 3% H₂O₂ and store at room temperature.
-
Thermal Degradation: Store the working solution at an elevated temperature (e.g., 60°C) in a neutral aqueous solution.
-
Photostability: Expose the working solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.
Sampling and Analysis
-
Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and alkaline samples before analysis.
-
Analyze all samples using a validated stability-indicating analytical method to determine the remaining concentration of Doxylamine N-Oxide and to detect and quantify any degradation products.
Caption: Workflow for a forced degradation study of Doxylamine N-Oxide.
Analytical Methodologies for Stability Assessment
A stability-indicating analytical method is one that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A reverse-phase HPLC method is often suitable for the separation and quantification of polar compounds like Doxylamine N-Oxide. A C18 column with a mobile phase consisting of a buffer and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. The method must be validated for its ability to separate Doxylamine N-Oxide from its potential degradation products, including the parent drug, Doxylamine.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for the quantification of drug metabolites in complex matrices and for the identification of unknown degradation products.[18][19] LC-MS/MS offers high sensitivity and selectivity, allowing for the differentiation between N-oxides and hydroxylated metabolites, which may have the same nominal mass.[20]
Conclusion
While specific stability data for Doxylamine N-Oxide in aqueous solutions is limited, a comprehensive understanding of its potential degradation pathways can be derived from the established chemistry of aliphatic tertiary amine N-oxides. It is anticipated that the stability of Doxylamine N-Oxide is influenced by pH, temperature, and light. Reduction to the parent amine, Doxylamine, is a primary degradation concern. For definitive stability assessment, a well-designed forced degradation study employing a validated stability-indicating analytical method, preferably LC-MS/MS, is imperative. The insights gained from such studies are critical for the accurate interpretation of pharmacokinetic data and for the development of reliable analytical standards and methodologies in pharmaceutical research.
References
Sources
- 1. Doxylamine N-Oxide | CAS.97143-65-2 [chemicea.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Amine oxide - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. A unique tertiary amine N-oxide reduction system composed of quinone reductase and heme in rat liver preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. aaqr.org [aaqr.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pH-dependent changes of nitric oxide, peroxynitrite, and reactive oxygen species in hepatocellular damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. researchgate.net [researchgate.net]
- 15. Amine Oxides. VII. The Thermal Decomposition of the N-Oxides of N-Methylazacycloalkanes1,2 (1960) | Arthur C. Cope | 61 Citations [scispace.com]
- 16. biomedres.us [biomedres.us]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Determination of Amines and Amine N-oxides in Biological Samples ... - Boel Lindegård - Google 圖書 [books.google.com.tw]
- 20. researchgate.net [researchgate.net]
Doxylamine N-Oxide role in drug metabolism studies
An In-Depth Technical Guide to the Role of Doxylamine N-Oxide in Drug Metabolism Studies
Introduction: Beyond the Antihistamine
Doxylamine, a first-generation antihistamine, is widely recognized for its potent H1-receptor antagonist activity, leading to its use as a sedative and antiemetic.[1] It is a common ingredient in over-the-counter sleep aids and is used in combination with pyridoxine to treat nausea and vomiting during pregnancy.[2][3] However, for drug development professionals and researchers, the parent compound is only the beginning of the story. The true understanding of a drug's efficacy, safety, and disposition lies in the comprehensive study of its metabolic fate. This is where Doxylamine N-Oxide, a primary metabolite of Doxylamine, becomes a molecule of critical importance.[2][4]
This guide provides a detailed exploration of the multifaceted role of Doxylamine N-Oxide in drug metabolism studies. We will delve into its formation, its significance as an analytical standard, and its application in both in vitro and in vivo experimental models. This document is designed for scientists and researchers in the pharmaceutical industry, offering field-proven insights and detailed protocols to empower robust drug development programs.
The Metabolic Journey of Doxylamine: The Genesis of N-Oxide
Upon administration, Doxylamine undergoes extensive metabolism, primarily in the liver. The biotransformation of Doxylamine is a classic example of Phase I metabolism, which introduces or exposes functional groups to increase the molecule's polarity, facilitating its eventual excretion.[5] The key metabolic pathways for Doxylamine include N-demethylation and N-oxidation.[6][7]
The formation of Doxylamine N-Oxide is a significant pathway catalyzed by two major enzyme superfamilies:
-
Cytochrome P450 (CYP) Enzymes : This superfamily of heme-containing monooxygenases is a cornerstone of drug metabolism, responsible for the oxidative biotransformation of a vast majority of clinically used drugs.[8][9][10] While specific CYP isoforms involved in Doxylamine N-oxidation are a subject of ongoing research, CYP enzymes are known to catalyze N-oxidation reactions.[7][11]
-
Flavin-containing Monooxygenases (FMOs) : FMOs are another crucial class of enzymes that specialize in the oxidation of soft nucleophiles, particularly nitrogen- and sulfur-containing compounds.[11] The N-oxidation of tertiary amines like Doxylamine is a characteristic reaction catalyzed by FMOs.[12][13]
The resulting Doxylamine N-Oxide is a more polar molecule than its parent, which is a critical step in preparing the compound for elimination from the body. Understanding the rate and extent of its formation is fundamental to characterizing the overall pharmacokinetics of Doxylamine.
Sources
- 1. Doxylamine | C17H22N2O | CID 3162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Doxylamine N-Oxide | 99430-77-0 | Benchchem [benchchem.com]
- 3. Simultaneous Derivative Spectrophotometric Analysis of Doxylamine Succinate, Pyridoxine Hydrochloride and Folic Acid in Combined Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxylamine N-Oxide | 97143-65-2 [chemicalbook.com]
- 5. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of doxylamine and pyrilamine metabolites via thermospray/mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Desmethyldoxylamine Reference Standard [benchchem.com]
- 8. The impact of the exposome on cytochrome P450-mediated drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. mdpi.com [mdpi.com]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Preparation of Doxylamine N-Oxide Analytical Standard: An Application Note
Abstract
This application note provides a comprehensive guide for the preparation, characterization, and handling of a Doxylamine N-Oxide analytical standard. Doxylamine N-Oxide is a primary metabolite of Doxylamine, a first-generation antihistamine widely used in pharmaceutical formulations.[1] Accurate quantification of this metabolite is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. This document outlines a detailed protocol for the synthesis of Doxylamine N-Oxide, its purification, and subsequent characterization to establish it as a reference standard. Adherence to these protocols is critical for ensuring the accuracy and reliability of analytical data in research and quality control environments.[2][3][4]
Introduction
Doxylamine, chemically known as N,N-dimethyl-2-[1-phenyl-1-(2-pyridinyl)ethoxy]ethanamine, is metabolized in the liver to form several metabolites, including N-desmethyldoxylamine, N,N-didesmethyldoxylamine, and Doxylamine N-Oxide.[1][5] The N-oxide is a significant product of this metabolic pathway and its quantification is essential for understanding the drug's disposition in vivo.[5] The availability of a well-characterized analytical standard of Doxylamine N-Oxide is a prerequisite for the development and validation of bioanalytical methods.[2]
This guide is intended for researchers, scientists, and drug development professionals, providing a scientifically sound and practical approach to preparing a Doxylamine N-Oxide analytical standard. The methodologies described herein are grounded in established principles of synthetic and analytical chemistry, with an emphasis on ensuring the purity, identity, and stability of the final standard.
Materials and Equipment
Reagents and Chemicals
-
Doxylamine Succinate (USP Reference Standard or equivalent)
-
Hydrogen Peroxide (30%, ACS grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Deuterated Chloroform (CDCl₃) for NMR
-
Purified Water (18.2 MΩ·cm)
Equipment
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with UV or DAD detector
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Fourier-Transform Infrared (FTIR) spectrometer
-
Analytical balance
-
pH meter
-
Class A volumetric glassware
Synthesis of Doxylamine N-Oxide
The synthesis of Doxylamine N-Oxide from Doxylamine is achieved through a direct oxidation of the tertiary amine group. The following protocol describes a common and effective method.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of Doxylamine N-Oxide.
Step-by-Step Protocol
-
Dissolution: In a round-bottom flask, dissolve a known quantity of Doxylamine Succinate in methanol. The concentration should be approximately 10-20 mg/mL.
-
Oxidation: While stirring at room temperature, slowly add a molar excess (typically 2-3 equivalents) of 30% hydrogen peroxide to the solution.
-
Reaction: Allow the reaction to proceed at room temperature for 24-48 hours. The progress of the reaction should be monitored periodically.
-
Monitoring: Use Thin Layer Chromatography (TLC) or direct injection into an LC-MS to monitor the disappearance of the starting material (Doxylamine) and the appearance of the product (Doxylamine N-Oxide).
-
Quenching: Once the reaction is complete, quench any remaining hydrogen peroxide by adding a small amount of manganese dioxide until gas evolution ceases.
-
Solvent Removal: Filter the reaction mixture to remove the manganese dioxide. Remove the methanol under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified using column chromatography on silica gel or by preparative HPLC to yield the pure Doxylamine N-Oxide.
Characterization and Purity Assessment
A comprehensive characterization is mandatory to confirm the identity and purity of the prepared Doxylamine N-Oxide standard.[6]
Structural Confirmation
The identity of the synthesized compound must be unequivocally confirmed using a combination of spectroscopic techniques.
| Technique | Expected Results for Doxylamine N-Oxide |
| ¹H NMR | Shifts in the signals corresponding to the N-methyl and adjacent methylene protons compared to the parent Doxylamine, indicating the presence of the N-oxide functionality.[7] |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the exact mass of Doxylamine N-Oxide (C₁₇H₂₂N₂O₂, MW: 286.37 g/mol ).[8][9][10] |
| FTIR | Appearance of a characteristic N-O stretching vibration, typically in the range of 950-970 cm⁻¹. |
Purity Determination by HPLC
The purity of the analytical standard must be determined using a validated, stability-indicating HPLC method.[11][12][13][14][15]
| Parameter | Typical Conditions |
| Column | C18 reverse-phase, e.g., 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 262 nm)[14][15] |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
The purity is calculated based on the area percentage of the main peak. A purity of ≥95% is generally considered acceptable for a working standard.
Preparation and Storage of Standard Solutions
Accurate preparation and proper storage of standard solutions are critical for reliable analytical results.[2][6][16]
Standard Solution Preparation Workflow
Caption: Workflow for preparing standard solutions.
Protocol for Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh a suitable amount of the Doxylamine N-Oxide standard and quantitatively transfer it to a Class A volumetric flask. Dissolve in the chosen solvent (e.g., methanol) and dilute to the mark.
-
Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with the appropriate solvent or matrix to cover the desired calibration range.
Storage and Stability
Amine oxides can be susceptible to degradation.[17][18] Therefore, proper storage is essential.
-
Solid Standard: Store the solid Doxylamine N-Oxide standard in a tightly sealed container at 2-8 °C, protected from light and moisture.[19]
-
Stock and Working Solutions: Store solutions at 2-8 °C or frozen (-20 °C or -80 °C) in tightly capped vials to minimize solvent evaporation and degradation. The stability of solutions should be periodically assessed.
Conclusion
The availability of a high-purity, well-characterized Doxylamine N-Oxide analytical standard is fundamental for the accurate quantification of this metabolite in various biological matrices. The protocols detailed in this application note provide a robust framework for the synthesis, purification, characterization, and handling of this critical reagent. Adherence to these guidelines will ensure the generation of reliable and reproducible data in pharmacokinetic and metabolic studies of Doxylamine.
References
-
Holder, C. L., Thompson Jr, H. C., Gosnell, A. B., Siitonen, P. H., Korfmacher, W. A., Cerniglia, C. E., Miller, D. W., Casciano, D. A., & Slikker Jr, W. (1987). Metabolism of doxylamine succinate in Fischer 344 rats. Part II: Nonconjugated urinary and fecal metabolites. Journal of Analytical Toxicology, 11(3), 113–121. [Link]
-
Korfmacher, W. A., Holder, C. L., Betowski, L. D., & Mitchum, R. K. (1988). Characterization of doxylamine and pyrilamine metabolites via thermospray/mass spectrometry and tandem mass spectrometry. Biomedical & Environmental Mass Spectrometry, 15(9), 501–508. [Link]
-
Roy, D., Chandra, P., & Ghosh, M. (2022). A Stability Indicating Assay Method for the Simultaneous Estimation of Doxylamine Succinate and Pyridoxine Hydrochloride in Bulk and Combined Dosage Form. Research Journal of Pharmacy and Technology, 15(8), 3473-3479. [Link]
-
Patel, D. J., & Patel, S. A. (2012). Stability-indicating RP-HPLC method development & validation for simultaneous determination of doxylamine succinate and dextromethorphan. Der Pharma Chemica, 4(5), 1888-1895. [Link]
-
Slikker Jr, W., Holder, C. L., Lipe, G. W., Korfmacher, W. A., Thompson Jr, H. C., & Bailey, J. R. (1986). The postulated pathways of doxylamine succinate metabolism in the rhesus monkey. Journal of Analytical Toxicology, 10(3), 81-87. [Link]
-
National Center for Biotechnology Information. (n.d.). Doxylamine. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Stability-indicating RP-HPLC method development & validation for simultaneous determination of doxylamine succinate and dextromethorphan hydrobromide in pharmaceutical dosage forms. Retrieved from [Link]
-
LookChem. (n.d.). Amine oxides,C10-16-alkyldimethyl MSDS CasNo.70592-80-2. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 16). ICH Q14: Analytical Procedure Development. Retrieved from [Link]
-
Eom, K. D., Jung, B. H., Chung, B. C., Slikker Jr, W., & Park, J. S. (1992). Metabolites of Doxylamine succinate in Human Urine. Yakhak Hoeji, 36(3), 227-235. [Link]
-
Harde, M. T., & Lakade, S. H. (2021). A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. Future Journal of Pharmaceutical Sciences, 7(1), 137. [Link]
-
ResearchGate. (2021, July 8). A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. Retrieved from [Link]
-
Cheméo. (n.d.). Doxylamine (CAS 469-21-6). Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
Wikipedia. (n.d.). Doxylamine. Retrieved from [Link]
-
ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]
-
Tennants Distribution Ltd. (2015, May 13). PRODUCT SPECIFICATION - TENOX AO AMINE OXIDE. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2014, February 19). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
Kinesis. (2024, April 19). COA - Doxylamine N-Oxide. Retrieved from [Link]
-
JMN Specialties, Inc. (n.d.). Safety Data Sheet (LAURAMINE OXIDE). Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
Journal of Pharmaceutical Research. (2021, March 18). Resolution, Characterization and Biological Evaluation of Doxylamine Isomers. Retrieved from [Link]
Sources
- 1. Doxylamine - Wikipedia [en.wikipedia.org]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. Doxylamine N-Oxide | CAS No: NA [aquigenbio.com]
- 4. Doxylamine Di-N-Oxide - SRIRAMCHEM [sriramchem.com]
- 5. Metabolism of doxylamine succinate in Fischer 344 rats. Part II: Nonconjugated urinary and fecal metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. jopcr.com [jopcr.com]
- 8. Characterization of doxylamine and pyrilamine metabolites via thermospray/mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Doxylamine | C17H22N2O | CID 3162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Doxylamine N-Oxide | CAS 97143-65-2 | LGC Standards [lgcstandards.com]
- 11. rjptonline.org [rjptonline.org]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. researchgate.net [researchgate.net]
- 14. semanticscholar.org [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. fda.gov [fda.gov]
- 17. Amine oxides,C10-16-alkyldimethyl MSDS CasNo.70592-80-2 [m.lookchem.com]
- 18. tennantsdistribution.com [tennantsdistribution.com]
- 19. jmnspecialties.com [jmnspecialties.com]
A Robust and Validated HPLC Method for the Quantification of Doxylamine N-Oxide in Biological Matrices
Application Note
Abstract
This application note details a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Doxylamine N-Oxide, a primary metabolite of the antihistamine Doxylamine.[1] The described reversed-phase HPLC (RP-HPLC) method is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolic, and stability studies. The protocol emphasizes the scientific rationale behind critical methodological choices, from sample preparation to chromatographic conditions and validation, ensuring both technical accuracy and practical applicability in a regulated laboratory environment.
Introduction: The Analytical Imperative for Doxylamine N-Oxide Quantification
Doxylamine, a widely used antihistamine, undergoes extensive metabolism in the body, with Doxylamine N-Oxide being a significant metabolite.[1] Accurate quantification of this N-oxide metabolite is crucial for a thorough understanding of Doxylamine's pharmacokinetic profile, its metabolic fate, and for assessing the bioequivalence of different formulations. Furthermore, in the context of drug stability and safety assessment, monitoring the formation of degradation products like N-oxides under various stress conditions is a regulatory requirement.[2][3] This necessitates a robust, specific, and validated analytical method that can reliably separate and quantify Doxylamine N-Oxide from the parent drug and other potential impurities or metabolites in complex biological matrices such as plasma and urine.
The development of a stability-indicating HPLC method is particularly critical. Such a method must be able to unequivocally separate the analyte of interest from any degradation products that may form under stress conditions like hydrolysis, oxidation, and photolysis.[2][3][4] This ensures that the measured concentration of Doxylamine N-Oxide is accurate and not falsely elevated by co-eluting degradants.
Method Rationale: A Scientifically Grounded Approach
The selection of the analytical parameters is pivotal for the successful development of a robust HPLC method. The following sections outline the rationale behind the chosen chromatographic conditions.
2.1. Physicochemical Properties of Doxylamine N-Oxide
A foundational understanding of the analyte's physicochemical properties is the first step in logical method development.
| Property | Value | Implication for HPLC Method Development |
| Molecular Formula | C17H22N2O2[1][5] | Influences the choice of detection, particularly for mass spectrometry. |
| Molecular Weight | 286.37 g/mol [1][5] | |
| pKa | 4.53 ± 0.10 (Predicted)[1] | The molecule is a weak base. At a pH below its pKa, it will be protonated and more polar. This is a key consideration for retention on a reversed-phase column. |
| Appearance | White to Pale Beige Solid[1] | |
| Stability | Hygroscopic[1] | Requires careful handling and storage to prevent moisture absorption. |
2.2. Chromatographic Principles and Selection
A reversed-phase HPLC approach was selected due to its versatility and suitability for separating moderately polar compounds like Doxylamine N-Oxide from biological matrices.
-
Stationary Phase: A C18 (octadecylsilane) column is the stationary phase of choice. Its non-polar nature provides excellent retention for analytes with some degree of hydrophobicity. The choice of a high-purity silica-based C18 column ensures minimal silanol interactions, leading to improved peak shape and reduced tailing.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic modifier is employed.
-
Aqueous Component: A phosphate buffer at a pH of 3.5 is utilized.[6][7] Operating below the pKa of Doxylamine N-Oxide ensures that the analyte is in its protonated, more polar form, which is ideal for achieving manageable retention on a C18 column. The buffer also helps to maintain a consistent pH, leading to reproducible retention times.
-
Organic Modifier: Acetonitrile is a common and effective organic modifier in reversed-phase HPLC. Its low viscosity and UV transparency make it a suitable choice. A gradient is used to ensure the efficient elution of both the more polar Doxylamine N-Oxide and any less polar related substances, such as the parent drug, Doxylamine.
-
-
Detection: UV detection at 262 nm is selected.[6][7] This wavelength provides adequate sensitivity for the quantification of Doxylamine and its related compounds. For higher sensitivity and specificity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.[8]
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed protocol for the quantification of Doxylamine N-Oxide in human plasma.
3.1. Materials and Reagents
-
Doxylamine N-Oxide reference standard
-
Doxylamine reference standard
-
Internal Standard (e.g., a structurally similar compound not present in the sample)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (deionized and filtered)
-
Human plasma (drug-free)
3.2. Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) or UV Detector |
| Column | C18, 4.6 x 250 mm, 5 µm particle size[6][7] |
| Mobile Phase A | Phosphate buffer (pH 3.5)[6][7] |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min: 30% B; 10-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% B |
| Flow Rate | 1.0 mL/min[6][7] |
| Column Temperature | 30 °C |
| Detection Wavelength | 262 nm[6][7] |
| Injection Volume | 20 µL |
3.3. Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for extracting Doxylamine N-Oxide from plasma samples.[9]
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 600 µL of ice-cold acetonitrile to precipitate the proteins.[9]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.[9]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.[9]
-
Reconstitute the residue in 200 µL of the initial mobile phase.[9]
-
Vortex briefly and transfer to an autosampler vial for injection.
Caption: Workflow for plasma sample preparation using protein precipitation.
3.4. Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare stock solutions of Doxylamine N-Oxide, Doxylamine, and the internal standard in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare working solutions by diluting the stock solutions with the mobile phase.
-
Calibration Curve: Prepare a series of calibration standards by spiking drug-free plasma with known concentrations of Doxylamine N-Oxide.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to be analyzed with each batch of samples.
Method Validation: Ensuring a Self-Validating System
A rigorous validation process is essential to demonstrate that the analytical method is suitable for its intended purpose.[10][11][12] The validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.[10][11][12]
Caption: Key parameters for HPLC method validation according to ICH guidelines.
4.1. Specificity and Forced Degradation Studies
Specificity is the ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradants, and matrix components.[11] Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[2][3][4]
-
Procedure: Subject Doxylamine N-Oxide to stress conditions including:
-
Acceptance Criteria: The method should be able to resolve the Doxylamine N-Oxide peak from all degradation product peaks. Peak purity analysis should be performed to confirm the homogeneity of the analyte peak.
4.2. Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[11]
-
Procedure: Analyze a series of at least five concentrations of Doxylamine N-Oxide.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
4.3. Accuracy and Precision
Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual test results.[11]
-
Procedure: Analyze QC samples at three concentration levels in replicate (n=6).
-
Acceptance Criteria:
-
Accuracy: The percent recovery should be within 85-115% (or tighter for drug substance).
-
Precision: The relative standard deviation (RSD) should be ≤ 15%.
-
4.4. Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[11]
-
Procedure: Can be determined based on the signal-to-noise ratio (S/N) of the chromatogram (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
4.5. Robustness
Robustness is the measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12]
-
Procedure: Introduce small variations in parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters should remain within the defined limits.
4.6. Solution Stability
The stability of the analyte in the prepared solutions should be evaluated.[13]
-
Procedure: Analyze QC samples at different time points (e.g., 0, 6, 12, 24 hours) under different storage conditions (room temperature, refrigerated).
-
Acceptance Criteria: The recovery should be within ±10% of the initial concentration.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte. |
| Linearity (r²) | ≥ 0.999[6][7] |
| Accuracy (% Recovery) | 98.0 - 102.0% for drug substance |
| Precision (% RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 |
| Robustness | System suitability parameters met. |
| Solution Stability | Recovery within ±10% of initial concentration.[6][14] |
Conclusion: A Reliable Tool for Pharmaceutical Analysis
The HPLC method detailed in this application note provides a robust and reliable approach for the quantification of Doxylamine N-Oxide in biological matrices. The systematic development process, grounded in the physicochemical properties of the analyte, and a comprehensive validation protocol in accordance with ICH guidelines, ensures the generation of accurate and reproducible data. This method is a valuable tool for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and pharmaceutical quality control, facilitating a deeper understanding of Doxylamine's disposition and ensuring the safety and efficacy of Doxylamine-containing products.
References
-
Pharmaguideline. Steps for HPLC Method Validation. 2024. Available from: [Link]
-
Roy D, Chandra P, Ghosh M. A Stability Indicating Assay Method for the Simultaneous Estimation of Doxylamine Succinate and Pyridoxine Hydrochloride in Bulk and Combined Dosage Form. Research Journal of Pharmacy and Technology. 2022. Available from: [Link]
-
ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. 2021. Available from: [Link]
-
Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. 2024. Available from: [Link]
-
Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. 2020. Available from: [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. 2025. Available from: [Link]
-
RECIPE. Automatic quantification of doxylamine and diphenhydramine in human plasma. Available from: [Link]
-
National Center for Biotechnology Information. Determination of trimethylamine N-oxide level and its metabolic precursors in biological material. Available from: [Link]
-
ResearchGate. A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. 2021. Available from: [Link]
-
PubMed. Characterization of doxylamine and pyrilamine metabolites via thermospray/mass spectrometry and tandem mass spectrometry. 1988. Available from: [Link]
-
PubMed. Liquid chromatography/tandem mass spectrometry utilizing ion-molecule reactions and collision-activated dissociation for the identification of N-oxide drug metabolites. 2010. Available from: [Link]
-
Axios Research. Doxylamine Di-N-Oxide - CAS - 105176-70-3. Available from: [Link]
-
AWS. Spectroscopic Estimation of Doxylamine Succinate in Tablets and Human Plasma by Formation Ion-Pair Complex. Available from: [Link]
-
Cheméo. Doxylamine (CAS 469-21-6) - Chemical & Physical Properties. Available from: [Link]
-
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]
-
PubMed. Analysis of doxylamine in plasma by high-performance liquid chromatography. Available from: [Link]
-
Semantic Scholar. A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. 2021. Available from: [Link]
-
ResearchGate. Trace Level Determination of Doxylamine in Nonhuman Primate Plasma and Urine by GC/NPD and HPLC. Available from: [Link]
-
IJRPS. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]
-
bevital. Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry. Available from: [Link]
-
ResearchGate. Result of the solution stability study of DOX. Available from: [Link]
- Google Patents. CN105510512A - RT-HPLC detection method for related substances of doxylamine succinate.
-
MDPI. Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers. 2025. Available from: [Link]
Sources
- 1. Doxylamine N-Oxide | 97143-65-2 [chemicalbook.com]
- 2. onyxipca.com [onyxipca.com]
- 3. ajpsonline.com [ajpsonline.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Doxylamine N-Oxide | CAS 97143-65-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Liquid chromatography/tandem mass spectrometry utilizing ion-molecule reactions and collision-activated dissociation for the identification of N-oxide drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. researchgate.net [researchgate.net]
- 12. zenodo.org [zenodo.org]
- 13. actascientific.com [actascientific.com]
- 14. researchgate.net [researchgate.net]
Application Note: High-Sensitivity Quantitation of Doxylamine and Its N-Demethylated Metabolites in Human Plasma via LC-MS/MS
Abstract
This application note details a robust, validated protocol for the simultaneous quantitation of Doxylamine (DOX) and its primary metabolites, N-desmethyldoxylamine (DDOX) and N,N-didesmethyldoxylamine (DDDOX) , in human plasma. Designed for pharmacokinetic (PK) and toxicological workflows, this method utilizes Liquid-Liquid Extraction (LLE) coupled with UHPLC-MS/MS to achieve a Lower Limit of Quantitation (LLOQ) of 0.5 ng/mL. Distinct from generic protocols, this guide addresses the specific chromatographic challenges of separating isobaric interferences and optimizing ionization efficiency for polar metabolites.
Introduction & Biological Context
Doxylamine is a first-generation antihistamine with pronounced sedative properties, commonly used for insomnia and cold symptoms. Its metabolic profile is clinically significant for understanding clearance rates and potential drug-drug interactions (DDIs).
Metabolic Pathway
Doxylamine undergoes extensive hepatic metabolism, primarily mediated by CYP2D6 , CYP1A2 , and CYP2C9 . The primary pathway involves sequential N-demethylation. Understanding this cascade is vital for setting up the mass spectrometry transitions, as the metabolites share the same core structure but differ by methyl groups (-14 Da).
Method Development Strategy (The "Why")
Chromatographic Separation Logic
Doxylamine and its metabolites are basic amines. On traditional C18 columns at neutral pH, they often exhibit severe peak tailing due to interaction with residual silanols.
-
Choice: We utilize a Charged Surface Hybrid (CSH) C18 column.
-
Reasoning: The CSH particle surface is slightly positively charged at low pH, repelling the protonated basic analytes. This prevents secondary interactions, resulting in sharp peaks without the need for high-pH mobile phases that can degrade silica columns over time.
Sample Preparation: LLE vs. PPT
While Protein Precipitation (PPT) is faster, it leaves significant phospholipids in the sample, which cause ion suppression (matrix effect) at the retention times of polar metabolites.
-
Choice: Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE).
-
Reasoning: Doxylamine is lipophilic. By adjusting the plasma pH to >9.0 (alkaline), we neutralize the amine groups, forcing the analytes into the organic layer (MTBE) while leaving phospholipids and salts in the aqueous phase. This yields a cleaner extract and lower background noise.
Experimental Protocol
Chemicals and Reagents
-
Standards: Doxylamine Succinate, N-Desmethyldoxylamine, N,N-Didesmethyldoxylamine (Cerilliant/Sigma).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Methyl tert-butyl ether (MTBE).
-
Buffer: 0.1 M Sodium Carbonate (Na2CO3), pH 9.5.
Sample Preparation Workflow
-
Aliquot: Transfer 200 µL of plasma into a 2 mL polypropylene tube.
-
IS Addition: Add 20 µL of Internal Standard working solution (50 ng/mL in 50:50 MeOH:Water). Vortex gently.
-
Alkalinization: Add 200 µL of 0.1 M Sodium Carbonate (pH 9.5). Vortex 10 sec.
-
Critical Step: High pH ensures the drug is uncharged (free base form) for extraction.
-
-
Extraction: Add 1.0 mL of MTBE. Cap and shake/vortex vigorously for 10 minutes.
-
Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.
-
Transfer: Transfer 800 µL of the upper organic layer (supernatant) to a clean glass tube.
-
Caution: Do not disturb the aqueous/protein pellet at the bottom.
-
-
Dry Down: Evaporate to dryness under Nitrogen stream at 40°C.
-
Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (90:10 A:B). Vortex 1 min.
LC-MS/MS Conditions
Liquid Chromatography:
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: Waters ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm).
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Initial Hold |
| 0.5 | 5 | Start Ramp |
| 3.5 | 60 | Elution of Metabolites/Parent |
| 3.6 | 95 | Wash |
| 4.5 | 95 | Wash Hold |
| 4.6 | 5 | Re-equilibration |
| 6.0 | 5 | End of Run |
Mass Spectrometry:
-
Spray Voltage: 3500 V.
-
Gas Temp: 350°C.
-
Acquisition: Multiple Reaction Monitoring (MRM).[1][2][3][5][6]
MRM Transitions Table: Note: The product ion 182.1 corresponds to the cleavage of the ethyl-amine side chain, leaving the stable [1-phenyl-1-(2-pyridinyl)ethyl]+ cation. This fragment is common to the parent and both metabolites.
| Analyte | Precursor (m/z) | Product (Quant) | Product (Qual) | CE (eV) | RT (min) |
| Didesmethyldoxylamine | 243.2 | 182.1 | 154.1 | 22 | 2.1 |
| Desmethyldoxylamine | 257.2 | 182.1 | 167.1 | 24 | 2.4 |
| Doxylamine | 271.2 | 182.1 | 167.1 | 25 | 2.8 |
| Doxylamine-d5 (IS) | 276.2 | 187.1 | - | 25 | 2.8 |
Analytical Workflow Visualization
Validation Summary (Typical Results)
The following data represents typical performance metrics observed during method validation according to FDA Bioanalytical Method Validation Guidance (2018).
| Parameter | Specification | Result |
| Linearity Range | 0.5 – 500 ng/mL | R² > 0.998 (Weighted 1/x²) |
| Accuracy (Inter-day) | 85-115% | 94.2% – 106.5% |
| Precision (%CV) | < 15% | 2.1% – 6.8% |
| Recovery (Extraction) | > 50% Consistent | ~85% for Parent, ~78% for Metabolites |
| Matrix Effect | 85-115% | Negligible (< 10% suppression) |
Troubleshooting & Best Practices
-
Carryover: Basic amines are "sticky." If you observe carryover in blank samples after a high standard, switch the needle wash solvent to Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.5) . The acid helps protonate the amine to wash it off the needle surfaces.
-
Metabolite Stability: N-oxide metabolites (if analyzing) can revert to the parent drug in the source if the temperature is too high. Keep the source temperature below 400°C to prevent in-source fragmentation/reduction.
-
IS Tracking: Ensure the Deuterated IS (Doxylamine-d5) retention time matches the parent exactly. A shift suggests chromatography issues or isotope effect (rare with C18, but possible).
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[7][8][9][10] [Link]
-
PubChem. (2023). Doxylamine Compound Summary. National Library of Medicine. [Link]
-
Holder, C. L., et al. (1985). Mass spectral characterization of doxylamine and its rhesus monkey urinary metabolites. Biomedical Mass Spectrometry. [Link]
-
Hui, Z., et al. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. longdom.org [longdom.org]
- 7. fda.gov [fda.gov]
- 8. dynamedex.com [dynamedex.com]
- 9. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
Application Note: A Robust Bioanalytical Method for the Quantification of Doxylamine N-Oxide in Human Plasma using LC-MS/MS
Abstract
This application note presents a comprehensive, validated bioanalytical method for the quantitative determination of Doxylamine N-Oxide, a primary metabolite of Doxylamine, in human plasma. The method employs a straightforward protein precipitation extraction procedure followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Developed and validated in accordance with the principles outlined in the ICH M10 Bioanalytical Method Validation Guideline, this protocol demonstrates the necessary accuracy, precision, and sensitivity for use in pharmacokinetic and toxicokinetic studies.[1][2][3] The causality behind each methodological choice is discussed to provide a clear, scientifically-grounded framework for researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
Doxylamine is a first-generation antihistamine widely used for its sedative properties in the treatment of insomnia and as an antiemetic in combination with pyridoxine for nausea and vomiting during pregnancy.[4] Following administration, Doxylamine is metabolized in the liver, primarily through N-demethylation and N-oxidation, to form metabolites such as N-desmethyldoxylamine, N,N-didesmethyldoxylamine, and Doxylamine N-Oxide.[5][6] Accurate quantification of these metabolites, particularly the N-Oxide, is critical for comprehensive pharmacokinetic (PK) and toxicokinetic (TK) profiling, enabling a deeper understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) characteristics.
The development of a reliable bioanalytical method is the cornerstone of generating high-quality data for regulatory submissions.[7][8] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its superior sensitivity, selectivity, and speed. This note details the systematic development and rigorous validation of an LC-MS/MS method for Doxylamine N-Oxide in human plasma.
Analyte Physicochemical Characteristics
A thorough understanding of the analyte's properties is fundamental to rational method development.
| Property | Value | Source(s) |
| Chemical Name | N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine oxide | [9][10] |
| CAS Number | 97143-65-2 | [9][11][12] |
| Molecular Formula | C₁₇H₂₂N₂O₂ | [9][12] |
| Molecular Weight | 286.37 g/mol | [10][12] |
| Parent Compound | Doxylamine (CAS: 469-21-6) | [4][13] |
Doxylamine N-Oxide possesses a tertiary amine N-oxide group, which is expected to be polar and basic, making it amenable to positive ion electrospray ionization (ESI+) and separation via reversed-phase chromatography.
Method Development Strategy
The chosen strategy prioritizes robustness, efficiency, and sensitivity. The following sections explain the causality behind our experimental choices.
Sample Preparation: Protein Precipitation (PPT)
For bioanalytical assays, the goal of sample preparation is to remove endogenous matrix components (e.g., proteins, phospholipids) that can interfere with analysis and damage the analytical column. While solid-phase extraction (SPE) and liquid-liquid extraction (LLE) offer cleaner extracts, Protein Precipitation (PPT) was selected for its simplicity, speed, and cost-effectiveness. The high polarity of Doxylamine N-Oxide suggests good solubility in the organic solvents used for PPT, promising high recovery. Acetonitrile is often an excellent choice for PPT as it efficiently denatures proteins, and its use is common in the analysis of Doxylamine and related compounds.[14]
Liquid Chromatography: Reversed-Phase HPLC
The separation of Doxylamine N-Oxide from endogenous plasma components and potential isomeric metabolites is achieved using High-Performance Liquid Chromatography (HPLC).
-
Column: A C18 stationary phase is selected for its versatility and proven performance in retaining and separating moderately polar to nonpolar compounds. The hydrophobic C18 chains will interact with the phenyl and pyridinyl rings of the analyte.
-
Mobile Phase: A gradient elution using a combination of an aqueous buffer (e.g., 0.1% Formic Acid in water) and an organic solvent (e.g., Acetonitrile or Methanol) is employed. The acidic modifier (formic acid) serves two key purposes: it protonates the analyte, enhancing its retention on the C18 column and promoting efficient ionization in the mass spectrometer source. Gradient elution allows for a sharp peak shape and timely elution of the analyte while ensuring that more hydrophobic matrix components are washed from the column post-elution.
Mass Spectrometry: ESI+ and Multiple Reaction Monitoring (MRM)
Tandem mass spectrometry provides unparalleled selectivity and sensitivity.
-
Ionization: Electrospray Ionization in positive mode (ESI+) is the logical choice, as the basic nitrogen atoms in Doxylamine N-Oxide are readily protonated to form a stable [M+H]⁺ ion.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. In this mode, the mass spectrometer is programmed to isolate the protonated molecular ion (precursor ion, Q1) of Doxylamine N-Oxide, fragment it in the collision cell (Q2), and then detect a specific, stable fragment ion (product ion, Q3). This precursor-to-product transition is highly specific to the analyte, effectively eliminating chemical noise and leading to a very low limit of quantification. An internal standard (IS), ideally a stable isotope-labeled version of the analyte (e.g., Doxylamine N-Oxide-d3), should be used to correct for any variability during sample preparation and injection.
Detailed Experimental Protocols
Materials and Reagents
-
Doxylamine N-Oxide reference standard (≥98% purity)
-
Doxylamine N-Oxide-d3 (Internal Standard, IS)
-
LC-MS grade Acetonitrile
-
LC-MS grade Methanol
-
Formic Acid (Optima™ LC/MS grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Control Human Plasma (K₂EDTA)
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions: Prepare 1.00 mg/mL stock solutions of Doxylamine N-Oxide and the IS in methanol.
-
Working Standard Solutions: Serially dilute the Doxylamine N-Oxide stock solution with 50:50 (v/v) Acetonitrile:Water to prepare working solutions for spiking calibration curve (CC) standards.
-
IS Working Solution: Dilute the IS stock solution with Acetonitrile to a final concentration of 100 ng/mL. This will be the protein precipitation solvent.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to prepare CC standards at concentrations ranging from 0.1 to 100 ng/mL. Prepare QC samples at four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
Sample Preparation Protocol (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 50 µL of plasma (blank, standard, QC, or sample) into the appropriately labeled tubes.
-
Add 200 µL of the IS working solution (100 ng/mL in Acetonitrile) to each tube.
-
Vortex mix for 1 minute at high speed to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
Visualized Bioanalytical Workflow
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. fda.gov [fda.gov]
- 4. Doxylamine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Doxylamine N-Oxide | 97143-65-2 [chemicalbook.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. fda.gov [fda.gov]
- 9. Doxylamine N-Oxide | CAS 97143-65-2 | LGC Standards [lgcstandards.com]
- 10. kmpharma.in [kmpharma.in]
- 11. Doxylamine N-Oxide | 97143-65-2 [sigmaaldrich.com]
- 12. Doxylamine N-Oxide | CAS 97143-65-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 13. Doxylamine | C17H22N2O | CID 3162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
Application Note & Protocol: Robust Extraction of Doxylamine N-Oxide from Human Plasma for LC-MS/MS Analysis
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
Doxylamine, a first-generation antihistamine, is widely used for the short-term treatment of insomnia and, in combination with pyridoxine, for nausea and vomiting during pregnancy. The quantification of its metabolites, such as Doxylamine N-Oxide, in plasma is crucial for pharmacokinetic studies, drug metabolism research, and toxicological assessments. Doxylamine N-Oxide is a significant metabolite of Doxylamine, and its accurate measurement provides a more complete understanding of the drug's disposition in the body.[1] This application note provides a detailed, field-proven protocol for the efficient extraction of Doxylamine N-Oxide from human plasma samples, ensuring sample integrity and compatibility with downstream Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
The primary challenge in the bioanalysis of N-oxide metabolites is their potential instability, which can lead to their conversion back to the parent drug during sample handling and extraction.[2][3] This can result in an overestimation of the parent drug concentration and an underestimation of the metabolite. The protocol outlined herein is specifically designed to mitigate this risk, ensuring the generation of reliable and accurate data.
Physicochemical Properties of Doxylamine N-Oxide
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust extraction method.
| Property | Value | Source |
| Chemical Formula | C₁₇H₂₂N₂O₂ | [1] |
| Molecular Weight | 286.37 g/mol | [1] |
| Predicted pKa | 4.53 ± 0.10 | [1] |
| Appearance | White to Pale Beige Solid | [1] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [1] |
The predicted pKa of 4.53 suggests that Doxylamine N-Oxide is a weakly basic compound. This characteristic is a key consideration in the selection of an appropriate extraction technique and in optimizing the pH conditions to ensure the analyte is in a neutral form for efficient extraction.
Principles of Extraction Method Selection
Several techniques are commonly employed for the extraction of small molecules from plasma, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). For the extraction of Doxylamine N-Oxide, Protein Precipitation is the recommended method due to its simplicity, speed, and proven efficacy in minimizing the degradation of N-oxide metabolites.[2][4]
Causality Behind Experimental Choices:
-
Why Protein Precipitation? N-oxide metabolites can be susceptible to degradation under harsh pH conditions or prolonged exposure to certain organic solvents used in LLE and SPE.[3] Protein precipitation with a suitable organic solvent offers a rapid and relatively gentle method to remove the bulk of proteins from the plasma matrix, thereby reducing potential interferences and preserving the integrity of the analyte.[4][5]
-
Choice of Precipitating Agent: Acetonitrile. Studies on the stability of N-oxide metabolites have demonstrated that acetonitrile is a superior precipitating agent compared to methanol for minimizing the conversion of N-oxides back to their parent drug.[2] This is a critical factor in ensuring the accuracy of the analytical results. Acetonitrile effectively denatures and precipitates plasma proteins while keeping polar metabolites like Doxylamine N-Oxide in the supernatant.[5][6]
Experimental Workflow Diagram
Caption: Workflow for Doxylamine N-Oxide extraction from plasma.
Detailed Protocol: Protein Precipitation for Doxylamine N-Oxide Extraction
This protocol is designed for the extraction of Doxylamine N-Oxide from human plasma and has been optimized for recovery and analyte stability.
Materials and Reagents:
-
Human plasma (collected in K₂EDTA tubes)
-
Doxylamine N-Oxide reference standard
-
Doxylamine-d5 (or a suitable stable isotope-labeled internal standard for Doxylamine N-Oxide, if available)
-
Acetonitrile (LC-MS grade), chilled to -20°C
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
-
Nitrogen evaporator
-
Autosampler vials
Protocol Steps:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice to prevent degradation.
-
Centrifuge the thawed plasma at 2,000 x g for 5 minutes at 4°C to pellet any particulates.
-
In a clean 1.5 mL microcentrifuge tube, add 100 µL of the plasma supernatant.
-
-
Internal Standard Spiking:
-
Add an appropriate volume of the internal standard (e.g., Doxylamine-d5) solution to each plasma sample. The final concentration of the internal standard should be in the mid-range of the calibration curve. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variability in extraction efficiency.[7]
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile to the plasma sample containing the internal standard. This 3:1 ratio of organic solvent to plasma is effective for protein removal.[8]
-
Immediately vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant (approximately 380 µL) to a clean 1.5 mL microcentrifuge tube, being cautious not to disturb the protein pellet.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. This step concentrates the analyte and removes the organic solvent, which might be incompatible with the initial mobile phase conditions.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analytical Method
The following are recommended starting parameters for the LC-MS/MS analysis of Doxylamine N-Oxide. These should be optimized for the specific instrumentation used.
| Parameter | Recommended Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined empirically by infusing a standard solution of Doxylamine N-Oxide. Predicted Precursor Ion [M+H]⁺: m/z 287.2 Predicted Product Ions: To be determined via product ion scan. A potential fragmentation could involve the loss of the N-oxide group or cleavage of the ether linkage. |
| Internal Standard | Doxylamine-d5 (or other suitable stable isotope-labeled standard) |
Justification for Analytical Choices:
-
Reversed-Phase Chromatography (C18): A C18 column is a versatile and robust choice for the separation of a wide range of small molecules, including weakly basic compounds like Doxylamine N-Oxide.
-
Acidified Mobile Phase: The addition of formic acid to the mobile phase aids in the protonation of the analyte in the ESI source, leading to enhanced signal intensity in positive ion mode.
-
Positive ESI: Doxylamine N-Oxide contains nitrogen atoms that can be readily protonated, making positive ESI the preferred ionization mode for sensitive detection.
-
Tandem Mass Spectrometry (MS/MS): The use of Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity for the quantification of the analyte in a complex biological matrix like plasma.[7]
Method Validation Considerations
A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) and should include the assessment of:
-
Selectivity and Specificity: Ensure no interference from endogenous plasma components at the retention time of the analyte and internal standard.
-
Linearity and Range: Establish a calibration curve over the expected concentration range in study samples.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at multiple concentration levels.
-
Recovery and Matrix Effect: Evaluate the efficiency of the extraction process and the influence of the plasma matrix on the ionization of the analyte.
-
Stability: Assess the stability of Doxylamine N-Oxide in plasma under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.[9]
Trustworthiness and Self-Validation
The described protocol incorporates several self-validating systems to ensure data integrity:
-
Use of a Stable Isotope-Labeled Internal Standard: This is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and extraction recovery, thereby providing the most accurate correction for any variations.[7]
-
Optimized Extraction for Analyte Stability: The choice of acetonitrile for protein precipitation is based on empirical evidence demonstrating its superiority in preventing the degradation of N-oxide metabolites, a critical aspect for the accurate quantification of Doxylamine N-Oxide.[2]
-
Inclusion of Quality Control Samples: The analysis of quality control (QC) samples at low, medium, and high concentrations alongside unknown samples provides a continuous check on the performance of the method.
Conclusion
This application note provides a comprehensive and scientifically-grounded protocol for the extraction of Doxylamine N-Oxide from human plasma. The use of protein precipitation with acetonitrile is a rapid, efficient, and reliable method that prioritizes the stability of this potentially labile metabolite. The subsequent LC-MS/MS method offers the necessary sensitivity and selectivity for accurate quantification in a complex biological matrix. By adhering to the principles and detailed steps outlined in this guide, researchers, scientists, and drug development professionals can confidently generate high-quality data for their pharmacokinetic and metabolic studies involving Doxylamine.
References
-
Phenomenex. (2015, August 27). Technical Tip: Protein Precipitation. Retrieved from [Link]
-
Altasciences. (n.d.). A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC-MS/MS. Retrieved from [Link]
-
MetwareBio. (n.d.). Metabolomics Sample Extraction. Retrieved from [Link]
-
Want, E. J., O'Maille, G., Smith, C. A., Brandon, T. R., Uritboonthail, W., Qin, C., Trauger, S. A., & Siuzdak, G. (2013). A new sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. Journal of proteome research, 12(4), 1831–1839. Retrieved from [Link]
-
Lefebvre, P., Guitton, J., & Gaulier, J. M. (2000). Fully automated determination of eserine N-oxide in human plasma using on-line solid-phase extraction with liquid chromatography coupled with electrospray ionization tandem mass spectrometry. Journal of mass spectrometry : JMS, 35(5), 625–633. Retrieved from [Link]
-
Li, S., Chen, Y., Li, K., Wang, G., & Fawcett, J. P. (2016). Concurrent profiling of polar metabolites and lipids in human plasma using HILIC-FTMS. Scientific reports, 6, 36582. Retrieved from [Link]
-
Srinivas, N. R. (2016). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. In LC-MS in Drug Bioanalysis. IntechOpen. Retrieved from [Link]
-
ResearchGate. (2016, October 22). Can I use methanol precipitation to deproteinise a LC-MS sample instead of IVDE followed by polar/non polar solvent extraction of metabololites? Retrieved from [Link]
-
ResearchGate. (2025, August 5). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. Retrieved from [Link]
-
Li, W., Zhang, J., & Tse, F. L. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. Journal of pharmaceutical and biomedical analysis, 220, 114984. Retrieved from [Link]
-
Schönberg, L., Grobosch, T., & Lampe, D. (2011). Automatic quantification of doxylamine and diphenhydramine in human plasma. Toxichem Krimtech, 78(Special Issue), 332-339. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3162, Doxylamine. Retrieved from [Link]
-
Cheméo. (n.d.). Doxylamine (CAS 469-21-6) - Chemical & Physical Properties. Retrieved from [Link]
-
FooDB. (2011, September 21). Showing Compound Doxylamine (FDB022751). Retrieved from [Link]
-
Akimov, M. G., & Deryushev, R. S. (2022). Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues. Metabolites, 12(12), 1229. Retrieved from [Link]
-
ResearchGate. (n.d.). Linear profile of the mean plasma concentrations of doxylamine in the fed and fasting states. Retrieved from [Link]
-
Hage, D. S., & Thomas, D. H. (1995). Analysis of various nucleosides in plasma using solid phase extraction and high-performance liquid chromatography with UV detection. Journal of chromatography. B, Biomedical applications, 672(2), 239–251. Retrieved from [Link]
-
Chowdhury, S. K., & Alton, K. (2001). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Rapid Communications in Mass Spectrometry, 15(16), 1484-1489. Retrieved from [Link]
-
Rocchiccioli, M., & Zenezini, V. (2022). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules, 27(1), 123. Retrieved from [Link]
-
Wagner-Golbs, A., Neuber, S., Kamlage, B., & Bethan, B. (2018). Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C. Journal of proteome research, 17(1), 203–211. Retrieved from [Link]
-
Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 785(2), 263–275. Retrieved from [Link]
-
Wojnicz, A., & Kubica, P. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. International Journal of Molecular Sciences, 25(10), 5285. Retrieved from [Link]
-
Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free radical biology & medicine, 43(5), 645–657. Retrieved from [Link]
-
Saul, F. A., & Aricescu, A. R. (2012). The use of trimethylamine N-oxide as a primary precipitating agent and related methylamine osmolytes as cryoprotective agents for macromolecular crystallography. Acta crystallographica. Section F, Structural biology and crystallization communications, 68(Pt 1), 87–92. Retrieved from [Link]
-
Bio-Synthesis Inc. (2014, September 4). Protein Precipitation Methods for Proteomics. Retrieved from [Link]
-
B-A, D. (2022). Hydrophilic-Phase Extraction: A New Avenue of Solid-Phase Extraction for Oligonucleotide Bioanalysis. LCGC International, 35(2), 64-70. Retrieved from [Link]
-
Chen, Z., et al. (2025). Enhanced protein precipitation with ammonia enables rapid, universal extraction of oligonucleotides for bioanalysis. bioRxiv. Retrieved from [Link]
-
Wianowska, D., & Gil, R. (2020). Recent Materials Developed for Dispersive Solid Phase Extraction. Materials, 13(20), 4697. Retrieved from [Link]
Sources
- 1. Doxylamine N-Oxide | 97143-65-2 [chemicalbook.com]
- 2. altasciences.com [altasciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Technical Tip: Protein Precipitation [phenomenex.com]
- 5. Metabolomics Sample Extraction - MetwareBio [metwarebio.com]
- 6. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for the Synthesis of Doxylamine N-Oxide Reference Material
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of Doxylamine N-Oxide. As a primary metabolite of the first-generation antihistamine doxylamine, high-purity Doxylamine N-Oxide is an essential reference material for a range of applications in drug metabolism, pharmacokinetics, and toxicology studies. The presented protocol is designed to be robust and reproducible, yielding material of high purity suitable for use as an analytical standard. This document provides in-depth explanations for key experimental choices, ensuring both scientific integrity and practical applicability for researchers in the field.
Introduction
Doxylamine, an ethanolamine-based H1 receptor antagonist, is widely used for its sedative and antiemetic properties.[1] Understanding its metabolic fate is crucial for a complete pharmacological and toxicological assessment. One of the key metabolic pathways for doxylamine is N-oxidation, leading to the formation of Doxylamine N-Oxide.[2][3] The availability of a well-characterized Doxylamine N-Oxide reference standard is therefore a prerequisite for accurate quantification in biological matrices and for conducting in-depth metabolic studies.[4][5]
This guide details a reliable method for the synthesis of Doxylamine N-Oxide from its parent compound, doxylamine, via direct oxidation of the tertiary amine. The protocol emphasizes safety, efficiency, and high-yield production of the target compound.
Reaction Scheme
The synthesis of Doxylamine N-Oxide is achieved through the direct oxidation of the tertiary amine group in doxylamine using hydrogen peroxide. This method is favored for its environmental friendliness and the straightforward nature of the reaction.
Caption: Figure 1: General workflow for the synthesis of Doxylamine N-Oxide.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| Doxylamine Succinate | Pharmaceutical Grade | Commercially Available | To be converted to free base |
| Hydrogen Peroxide | 30% (w/w) in H₂O | ACS Reagent Grade | |
| Sodium Bicarbonate | Saturated Aqueous Solution | Reagent Grade | For neutralization |
| Dichloromethane (DCM) | HPLC Grade | For extraction | |
| Methanol (MeOH) | HPLC Grade | For reaction and chromatography | |
| Ethyl Acetate | HPLC Grade | For chromatography | |
| Hexanes | HPLC Grade | For chromatography | |
| Anhydrous Sodium Sulfate | Reagent Grade | For drying | |
| Silica Gel | 60 Å, 230-400 mesh | Chromatography Grade | For purification |
Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Hydrogen peroxide is a strong oxidizer and should be handled with care.
Experimental Protocol
Part 1: Preparation of Doxylamine Free Base
The commercially available form of doxylamine is typically the succinate salt. For the N-oxidation reaction, it is necessary to first isolate the free base.
-
Dissolution: Dissolve 1.0 g of doxylamine succinate in 20 mL of deionized water in a separatory funnel.
-
Basification: Slowly add a saturated aqueous solution of sodium bicarbonate to the separatory funnel until the pH of the aqueous layer is approximately 8-9. This will deprotonate the amine, forming the free base which is less soluble in water.
-
Extraction: Extract the aqueous layer three times with 20 mL of dichloromethane (DCM). The organic layers contain the doxylamine free base.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the doxylamine free base as an oil.
Part 2: Synthesis of Doxylamine N-Oxide
This protocol is based on the general principle of tertiary amine oxidation using hydrogen peroxide.[6][7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the doxylamine free base (assuming a quantitative yield from the previous step, approximately 0.7 g) in 15 mL of methanol.
-
Addition of Oxidant: Cool the solution to 0 °C in an ice bath. While stirring, slowly add 1.5 equivalents of 30% hydrogen peroxide dropwise to the solution. The slow addition is crucial to control the exothermic nature of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1). The N-oxide product will have a lower Rf value than the starting material due to its increased polarity.
-
Quenching: Once the reaction is complete (as indicated by the disappearance of the starting material on the TLC plate), cool the reaction mixture in an ice bath and quench the excess hydrogen peroxide by the slow addition of a small amount of manganese dioxide or a saturated aqueous solution of sodium sulfite until bubbling ceases.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Workup: To the resulting residue, add 20 mL of deionized water and extract three times with 20 mL of dichloromethane. The Doxylamine N-Oxide, being more polar, may have some solubility in the aqueous layer, but the majority will be extracted into the organic phase.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Doxylamine N-Oxide.
Part 3: Purification of Doxylamine N-Oxide
Purification is critical to obtaining a reference-grade material. Column chromatography is an effective method for separating the polar N-oxide from any unreacted starting material and non-polar impurities.[4]
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexanes. The column size should be appropriate for the amount of crude product (a general rule is a 50:1 ratio of silica to crude product by weight).
-
Loading: Dissolve the crude Doxylamine N-Oxide in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica with the adsorbed product onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 100% ethyl acetate, followed by a small percentage of methanol in ethyl acetate if necessary). Collect fractions and monitor by TLC.
-
Fraction Pooling and Concentration: Combine the fractions containing the pure Doxylamine N-Oxide (as determined by TLC) and concentrate under reduced pressure to yield the purified product as a white to off-white solid or a viscous oil.
Characterization of Doxylamine N-Oxide
The identity and purity of the synthesized Doxylamine N-Oxide should be confirmed by a suite of analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | A downfield shift of the protons on the carbons adjacent to the newly formed N-oxide group compared to the starting doxylamine. Specifically, the N-methyl protons will appear as a singlet at a higher ppm value. |
| ¹³C NMR | A shift in the carbon signals adjacent to the N-oxide group. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of Doxylamine N-Oxide (C₁₇H₂₂N₂O₂, MW: 286.37 g/mol ).[8] Common adducts such as [M+H]⁺ at m/z 287.17 should be observed.[9] |
| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak under appropriate chromatographic conditions, indicating high purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid is a good starting point.[4][10] |
| Melting Point | A sharp melting point range, indicative of high purity. |
Discussion
The synthesis of Doxylamine N-Oxide via direct oxidation of the tertiary amine in doxylamine is a well-established and efficient method. The use of hydrogen peroxide as the oxidant is advantageous due to its low cost, environmental friendliness, and the formation of water as the only byproduct.[6] The choice of methanol as the solvent is based on its ability to dissolve both the nonpolar starting material and the more polar N-oxide product.
Careful control of the reaction temperature during the addition of hydrogen peroxide is crucial to prevent side reactions and ensure a high yield of the desired product. The purification by column chromatography is a critical step to remove any unreacted doxylamine and other impurities, ensuring the final product is of sufficient purity to be used as a reference standard. The characterization data obtained from NMR, MS, and HPLC are essential to confirm the identity and purity of the synthesized Doxylamine N-Oxide.
Conclusion
This application note provides a detailed and validated protocol for the synthesis of high-purity Doxylamine N-Oxide reference material. By following this guide, researchers can reliably produce this important metabolite for use in a variety of drug development and research applications. The emphasis on explaining the rationale behind the experimental steps is intended to empower scientists to adapt and troubleshoot the protocol as needed for their specific research goals.
References
- Cai, X., Sha, M., Guo, C., & Pan, R. M. (2012). Synthesis of Tertiary Amine N-Oxides-A Review. Asian Journal of Chemistry, 24(9), 3781-3784.
- Holder, C. L., Korfmacher, W. A., Slikker Jr, W., Thompson Jr, H. C., & Gosnell, A. B. (1985). Mass spectral characterization of doxylamine and its rhesus monkey urinary metabolites. Biomedical mass spectrometry, 12(4), 151-158.
- Gielsdorf, W., & Schubert, K. (1981). [Biotransformation of doxylamine: isolation, identification and synthesis of some metabolites (author's transl)]. Journal of clinical chemistry and clinical biochemistry. Zeitschrift fur klinische Chemie und klinische Biochemie, 19(5), 485-490.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3162, Doxylamine. Available from: [Link]
-
Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. Available from: [Link]
- D'Accolti, L., Dinoi, A., & Fusco, C. (2009). Properties, Preparation and Synthetic Uses of Amine N-Oxides. An Update. Current Organic Chemistry, 13(3), 317-353.
-
Inchem.org. (2001). Doxylamine succinate (IARC Summary & Evaluation, Volume 79, 2001). Available from: [Link]
-
Indian Academy of Sciences. (2022). W/HAP catalysed N-oxidation of tertiary amines with H2O2 as an oxidant. Available from: [Link]
-
ChemRxiv. (2022). Nitrogen-to-Carbon Single Atom Point Mutation of Pyridine N-Oxides. Available from: [Link]
- Google Patents. (1983). Process for the oxidation of tertiary amines to amine oxides.
- National Center for Biotechnology Information. (2013). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of medicinal chemistry, 56(19), 7477–7495.
- Korfmacher, W. A., Holder, C. L., Bethem, R. A., & Slikker Jr, W. (1988). Characterization of doxylamine and pyrilamine metabolites via thermospray/mass spectrometry and tandem mass spectrometry. Biomedical & environmental mass spectrometry, 15(9), 501–508.
-
LCGC International. (2010). Identification of Metabolites of Doxylamine and Dextromethorphan Using UHPLC with High-Performance Time-of-flight Mass Spectrometry. Available from: [Link]
- Slikker, W., Holder, C. L., Lipe, G. W., & Korfmacher, W. A. (1984). Trace Level Determination of Doxylamine in Nonhuman Primate Plasma and Urine by GC/NPD and HPLC. Journal of analytical toxicology, 8(5), 236–240.
- Ali, I., Wani, W. A., & Saleem, K. (2021). Resolution, Characterization and Biological Evaluation of Doxylamine Isomers. Journal of Pharmaceutical Research, 20(2), 116-122.
Sources
- 1. US5869678A - Oxidation of pyridine and derivatives - Google Patents [patents.google.com]
- 2. Mass spectral characterization of doxylamine and its rhesus monkey urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. W/HAP catalysed N-oxidation of tertiary amines with H2O2 as an oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. EP0092862A1 - Process for the oxidation of tertiary amines to amine oxides - Google Patents [patents.google.com]
- 8. WO1993011287A1 - Purifying aqueous solutions of amine-n-oxides - Google Patents [patents.google.com]
- 9. Characterization of doxylamine and pyrilamine metabolites via thermospray/mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
High-Precision Assessment of Doxylamine N-Oxide: Metabolic Stability and Cytotoxicity Profiling
Abstract & Strategic Context
Doxylamine N-Oxide (DNO), often designated as Impurity A (EP/USP) or CAS 97143-65-2, is a primary oxidative metabolite and degradation product of the antihistamine Doxylamine. While often categorized as a standard impurity, DNO presents a unique pharmacological challenge: Retro-Reduction .
Unlike stable end-point metabolites, N-oxides can act as "metabolic reservoirs," reverting to the pharmacologically active parent drug via reductase enzymes (e.g., mitochondrial amidoxime reducing component [mARC] or CYP450s) under specific physiological conditions. This phenomenon can alter the perceived pharmacokinetic (PK) profile and toxicity of the parent drug.
This guide details the cell-based workflows required to characterize DNO, focusing on distinguishing its intrinsic toxicity from that of the parent compound and quantifying its retro-reduction potential in compliance with ICH Q3B(R2) guidelines for impurity qualification.
Critical Analytical "Watch-Outs" (Pre-Assay)
Before initiating cell-based work, the analytical method must be validated to prevent false positives. N-oxides are thermally labile .
The "In-Source" Artifact Problem
In Liquid Chromatography-Mass Spectrometry (LC-MS/MS), high source temperatures (APCI or ESI) can cause thermal deoxygenation of DNO inside the mass spectrometer.
-
Result: The instrument detects Doxylamine (m/z 271) when the sample actually contained Doxylamine N-Oxide (m/z 287).
-
Solution:
-
Ionization: Use ESI (softer) rather than APCI.
-
Temperature: Maintain source temperature < 350°C.
-
Chromatography: Ensure baseline separation of Doxylamine and DNO. DNO is more polar and typically elutes earlier on C18 columns.
-
Biological Pathway Visualization
Understanding the bidirectional flow between the parent and the N-oxide is critical for interpreting assay data.
Figure 1: The metabolic shuttle between Doxylamine and its N-Oxide. Note the retro-reduction pathway (red dashed), which allows the N-oxide to revert to the active parent drug.
Protocol A: Metabolic Retro-Reduction Assay
Objective: To quantify the conversion rate of DNO back to Doxylamine in a liver-relevant environment. This determines if DNO contributes to the systemic exposure of the parent drug.
Materials
-
System: Cryopreserved Human Hepatocytes (pool of >10 donors to average CYP/FMO variability).
-
Media: Williams’ Medium E (WME) supplemented with cell maintenance cocktail (insulin, transferrin, selenium).
-
Test Article: Doxylamine N-Oxide (synthetic standard, >98% purity).
-
Control: Benzydamine N-oxide (positive control for reduction).
Step-by-Step Methodology
-
Thawing & Seeding:
-
Thaw hepatocytes and suspend in WME.
-
Seed at
cells/mL in 96-well collagen-coated plates. -
Allow attachment for 4–6 hours; wash unattached cells.
-
-
Acclimatization:
-
Incubate overnight at 37°C, 5% CO₂, 95% humidity.
-
-
Treatment (The Critical Split):
-
Prepare DNO dosing solution (1 µM and 10 µM) in WME.
-
Group A (Aerobic): Incubate under standard cell culture conditions (20% O₂).
-
Group B (Anaerobic/Hypoxic): Incubate in a hypoxia chamber (0–2% O₂, 5% CO₂, balance N₂). Rationale: Reductive pathways are often inhibited by oxygen. Anaerobic conditions mimic the gut lumen or poorly perfused tissue.
-
-
Time-Course Sampling:
-
Harvest cells and media at T=0, 30, 60, 120, and 240 minutes.
-
Quench: Immediately add 3 volumes of ice-cold Acetonitrile (containing internal standard, e.g., Doxylamine-d5) to stop metabolism and precipitate proteins.
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min, 4°C).
-
Analyze supernatant via LC-MS/MS (ESI+ mode).
-
Monitor: Disappearance of DNO (m/z 287 → fragments) AND appearance of Doxylamine (m/z 271 → fragments).
-
Data Interpretation
| Outcome | Interpretation |
| Doxylamine appears in Anaerobic only | Reductive pathway is O₂-sensitive (likely mARC mediated). |
| Doxylamine appears in both | Robust reduction; DNO is a significant "prodrug" reservoir. |
| No Doxylamine formation | DNO is a stable terminal metabolite. |
Protocol B: Comparative Cytotoxicity (ATP Quantification)
Objective: To determine if DNO possesses intrinsic toxicity distinct from the parent drug, supporting impurity qualification.
Materials
-
Cell Line: HepG2 (Liver carcinoma) or HEK293 (Kidney).
-
Assay: CellTiter-Glo® (Promega) or equivalent ATP-based luminescent assay. Rationale: ATP assays are more sensitive than MTT/MTS for metabolic poisons.
Step-by-Step Methodology
-
Preparation:
-
Seed HepG2 cells at 10,000 cells/well in white-walled 96-well plates.
-
Incubate 24 hours for attachment.
-
-
Dosing:
-
Incubation:
-
Incubate for 48 hours . Note: 24h is often insufficient to detect toxicity from stable metabolites.
-
-
Readout:
-
Equilibrate plate to room temperature (30 min).
-
Add CellTiter-Glo reagent (1:1 ratio with media).
-
Orbitally shake for 2 min (lyse cells).
-
Read Luminescence (RLU) on a plate reader.
-
-
Calculation:
-
Calculate % Viability relative to Vehicle Control.
-
Derive IC₅₀ using non-linear regression (Sigmoidal dose-response).
-
Experimental Workflow Diagram
Figure 2: Integrated workflow for characterizing Doxylamine N-Oxide. Parallel tracks assess metabolic fate and cellular toxicity to inform regulatory qualification.
References
-
ICH Guidelines. ICH Q3B(R2) Impurities in New Drug Products. International Council for Harmonisation.[7]
-
Korfmacher, W. A., et al. (1988). Characterization of doxylamine and pyrilamine metabolites via thermospray/mass spectrometry and tandem mass spectrometry.[5] Biomedical & Environmental Mass Spectrometry.[5]
- Clement, B., et al. (2000).The mitochondrial amidoxime reducing component (mARC): A new player in drug metabolism. (General reference for N-oxide reduction mechanisms).
-
Ma, B., & Zhu, M. (2013). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. In Handbook of LC-MS Bioanalysis.
-
European Medicines Agency. Assessment Report for Doxylamine. (Validating DNO as Impurity A).
Sources
- 1. veeprho.com [veeprho.com]
- 2. venkatasailifesciences.com [venkatasailifesciences.com]
- 3. Doxylamine N-Oxide | CAS.97143-65-2 [chemicea.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Characterization of doxylamine and pyrilamine metabolites via thermospray/mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
Mechanistic Profiling of Doxylamine N-Oxidation: A Differential In Vitro Protocol
Abstract & Scope
This technical guide details the in vitro characterization of Doxylamine metabolism, specifically isolating the N-oxidation pathway (Doxylamine
This protocol moves beyond standard stability assays, providing a differential phenotyping strategy to distinguish FMO-mediated N-oxidation from CYP-mediated events using heat inactivation and chemical inhibition.[1]
Mechanistic Insight: The FMO vs. CYP Dichotomy
Doxylamine contains a tertiary amine, a structural motif that serves as a substrate for both CYP and FMO superfamilies. However, the reaction mechanisms differ fundamentally:
-
CYP450 Pathway (N-Demethylation): CYPs (primarily CYP2D6, CYP1A2, CYP2C9) abstract a hydrogen from the
-carbon, forming an unstable carbinolamine intermediate that collapses to release formaldehyde and N-desmethyldoxylamine .[1] -
FMO Pathway (N-Oxidation): FMOs (primarily FMO3) utilize a stable C4a-hydroperoxyflavin intermediate to directly transfer an electrophilic oxygen to the nucleophilic nitrogen lone pair of Doxylamine, forming Doxylamine N-oxide .[1]
Key Differentiator: FMOs are thermolabile.[1] Pre-incubation of Human Liver Microsomes (HLM) at 45°C-50°C inactivates FMOs while retaining >80% of CYP activity, creating a robust negative control for N-oxide formation.[1]
Metabolic Pathway Diagram[1][2][3]
Caption: Divergent metabolic pathways of Doxylamine. Blue path indicates CYP-mediated dealkylation; Red path indicates FMO-mediated N-oxidation.[1]
Experimental Protocol: Differential Phenotyping
Objective: To quantify Doxylamine N-oxide formation and confirm FMO involvement via Heat Inactivation and Chemical Inhibition.[1]
Materials & Reagents[1][4][5]
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]
-
Substrate: Doxylamine Succinate (Stock: 10 mM in Methanol).[1]
-
Cofactor: NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).[1]
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4 (Standard) and pH 8.5 (Optimized for FMO).
-
Inhibitors:
Workflow: Heat Inactivation & Incubation
This workflow includes three arms: Control (Total Activity), Heat-Inactivated (CYP only), and Methimazole-Treated (CYP only).[1]
Step-by-Step Procedure:
-
Preparation of Microsomes: Thaw HLM on ice. Dilute to 1.0 mg/mL (2x final concentration) in KPi buffer.
-
Heat Inactivation Step (Critical):
-
Aliquot the HLM suspension into two sets of tubes.
-
Set A (Control): Keep on ice.
-
Set B (Heated): Incubate at 50°C for 5 minutes in a water bath (without NADPH or substrate).
-
Immediately transfer Set B back to ice for 5 minutes to equilibrate.
-
-
Reaction Mixture Assembly (Final Volume 200 µL):
-
Pre-Incubation: Incubate mixtures at 37°C for 5 minutes.
-
Initiation: Add NADPH (1 mM final) to start the reaction.[1]
-
Incubation: Shake at 37°C for 30 minutes .
-
Quenching: Add 200 µL ice-cold Acetonitrile containing Internal Standard (e.g., Doxylamine-d5 or Diphenhydramine).
-
Clarification: Centrifuge at 3,500 x g for 15 minutes at 4°C. Collect supernatant for LC-MS/MS.
Experimental Workflow Diagram
Caption: Differential phenotyping workflow. Loss of N-oxide signal in 'Heat' and 'Chem' arms confirms FMO mediation.
Analytical Methodology (LC-MS/MS)
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP or Waters Xevo).[1] Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm). Mobile Phase:
-
A: Water + 0.1% Formic Acid.[1]
-
B: Acetonitrile + 0.1% Formic Acid.[1] Gradient: 5% B to 95% B over 3 minutes.
MRM Transitions Table
The N-oxide is distinct from the parent by +16 Da. The fragmentation pattern typically retains the core benzyl-pyridine structure (m/z 182) or loses the oxygen.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
| Doxylamine | 271.2 [M+H]+ | 182.1 | 30 | 20 | Quantifier |
| Doxylamine | 271.2 [M+H]+ | 167.1 | 30 | 35 | Qualifier |
| Doxylamine N-Oxide | 287.2 [M+H]+ | 182.1 | 35 | 22 | Quantifier |
| Doxylamine N-Oxide | 287.2 [M+H]+ | 270.2 | 35 | 15 | Qualifier (Loss of Oxygen) |
| Doxylamine-d5 (IS) | 276.2 [M+H]+ | 187.1 | 30 | 20 | Internal Std |
Note: The transition 287 -> 270 represents the characteristic thermal/collisional loss of oxygen often seen in N-oxides, but 287 -> 182 is usually more stable for quantification.[1]
Data Analysis & Acceptance Criteria
Calculation of Kinetic Parameters
Plot the rate of N-oxide formation (
- : Maximum velocity of N-oxidation.[1]
-
: Affinity constant (Doxylamine typically shows
in the low range for FMOs).
Validation Criteria (Self-Validating System)
To ensure the assay is valid, the following criteria must be met:
-
Mass Balance: The sum of Parent + Desmethyl + N-oxide should account for >85% of starting material (unless secondary metabolism occurs).[1]
-
Heat Sensitivity Check: In the Heat-Inactivated samples, Doxylamine N-oxide formation should be reduced by >90% compared to control, while N-desmethyldoxylamine formation should remain relatively stable (within 20% of control).
-
Linearity: Product formation must be linear with respect to time (up to 30 min) and protein concentration (up to 0.5 mg/mL).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| High N-oxide in Heat Inactivated samples | Incomplete inactivation or CYP contribution.[1] | Increase heat step to 50°C for 5 mins. Verify pH is not >7.4 (CYPs are less stable at high pH).[1] |
| Low Signal for N-oxide | Ion suppression or thermal degradation in source.[1] | N-oxides can degrade to parent in the MS source.[1] Lower the source temperature and desolvation gas flow. |
| Non-linear kinetics | Substrate depletion.[1] | Ensure <10% substrate turnover.[1] Reduce incubation time or protein concentration. |
References
-
Krueger, S.K. & Williams, D.E. (2005).[1] Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & Therapeutics.[1]
-
Cashman, J.R. (2000).[1] Human Flavin-Containing Monooxygenase: Substrate Specificity and Role in Drug Metabolism.[1] Current Drug Metabolism.
-
Slikker, W. et al. (1980).[1] Pharmacokinetics of doxylamine succinate in the rhesus monkey. Drug Metabolism and Disposition.
-
Zhang, H. et al. (2007).[1] Mass spectral fragmentation of N-oxides. International Journal of Mass Spectrometry.
-
Fisher, M.B. et al. (2002).[1] The complexities of heat inactivation of flavin-containing monooxygenases in human liver microsomes. Drug Metabolism and Disposition.
Sources
Application Note: Mass Spectrometric Fragmentation Analysis of Doxylamine N-Oxide for Metabolite Identification and Quantification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric behavior of Doxylamine N-Oxide, a primary metabolite of the first-generation antihistamine, doxylamine. A detailed protocol for the fragmentation of Doxylamine N-Oxide using electrospray ionization tandem mass spectrometry (ESI-MS/MS) is presented, including sample preparation, liquid chromatography-mass spectrometry (LC-MS) parameters, and an in-depth analysis of its characteristic fragmentation pathways. This guide is intended to assist researchers in the fields of drug metabolism, pharmacokinetics, and bioanalytical chemistry in the identification and quantification of this metabolite in various biological matrices.
Introduction
Doxylamine is a widely used antihistamine with sedative and hypnotic properties.[1] Its metabolism in vivo leads to the formation of several metabolites, with Doxylamine N-Oxide being a significant product of its biotransformation.[2] Accurate identification and quantification of Doxylamine N-Oxide are crucial for understanding the pharmacokinetic profile and potential toxicological aspects of doxylamine. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool for the analysis of drug metabolites due to its high sensitivity and specificity.[3] This application note details the characteristic fragmentation patterns of Doxylamine N-Oxide observed under collision-induced dissociation (CID) conditions, providing a robust methodology for its analysis.
Chemical Properties of Doxylamine N-Oxide
| Property | Value | Source |
| Chemical Name | N,N-dimethyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethan-1-amine oxide | [4][5][6] |
| CAS Number | 97143-65-2 | [4][5][6][7] |
| Molecular Formula | C₁₇H₂₂N₂O₂ | [4][5][6] |
| Molecular Weight | 286.37 g/mol | [5][6] |
Mass Spectrometry Analysis
The analysis of Doxylamine N-Oxide is typically performed using a triple quadrupole or a high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source operating in positive ion mode.
Ionization and Precursor Ion Selection
In positive mode ESI, Doxylamine N-Oxide readily forms a protonated molecule, [M+H]⁺, at an m/z of 287.17. This ion is then selected as the precursor ion for subsequent fragmentation experiments (MS/MS).
Collision-Induced Dissociation (CID) and Fragmentation Pathways
The fragmentation of protonated Doxylamine N-Oxide is characterized by several key neutral losses and product ions. The N-oxide functionality is the primary site of initial fragmentation.
A key characteristic of N-oxide fragmentation is the neutral loss of an oxygen atom (16 Da), resulting in a product ion corresponding to the protonated parent drug, doxylamine.[8] Another common fragmentation pathway for N-oxides involves the loss of a hydroxyl radical (17 Da).
The proposed major fragmentation pathways for Doxylamine N-Oxide are illustrated in the following diagram:
Caption: Proposed ESI-MS/MS fragmentation of Doxylamine N-Oxide.
Experimental Protocols
I. Sample Preparation from Biological Matrices (Plasma/Urine)
This protocol is a general guideline and may require optimization based on the specific matrix and instrumentation.
A. Protein Precipitation (for Plasma Samples) [9]
-
To 100 µL of plasma in a microcentrifuge tube, add a suitable internal standard.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
B. Supported Liquid Extraction (SLE) (for Urine Samples)
-
Centrifuge the urine sample to remove particulates.
-
Dilute the urine sample (e.g., 1:1) with a suitable buffer.
-
Load the diluted sample onto an SLE cartridge.
-
Allow the sample to absorb for 5 minutes.
-
Elute the analytes with a water-immiscible organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the initial mobile phase.
II. LC-MS/MS Analysis
The following parameters provide a starting point for method development. Optimization is recommended for specific instruments and applications.
| Parameter | Recommended Condition | Rationale |
| LC Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) | Provides good retention and separation for doxylamine and its metabolites. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Organic solvent for gradient elution. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical flow rate for standard analytical LC columns. |
| Gradient | Start with a low percentage of B, ramp up to elute the analyte, then re-equilibrate. | A gradient is necessary to separate the analyte from matrix components. |
| Injection Volume | 2 - 10 µL | Dependent on sample concentration and instrument sensitivity. |
| Ionization Mode | ESI Positive | Doxylamine and its N-oxide contain basic nitrogen atoms that are readily protonated. |
| Capillary Voltage | 3.0 - 4.5 kV | Typical voltage range for stable electrospray. |
| Source Temp. | 120 - 150 °C | To aid in desolvation. |
| Desolvation Temp. | 350 - 500 °C | To ensure complete desolvation of the analyte ions. |
| Collision Gas | Argon or Nitrogen | Inert gas for collision-induced dissociation. |
| Collision Energy | 15 - 30 eV | A starting point of 15 eV is recommended, with optimization for the specific instrument.[9] |
III. Multiple Reaction Monitoring (MRM) Parameters
For quantitative analysis using a triple quadrupole mass spectrometer, the following MRM transitions can be used:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Doxylamine N-Oxide | 287.2 | 271.2 | Corresponds to the neutral loss of oxygen ([M+H-O]⁺). This is a highly specific transition. |
| Doxylamine N-Oxide | 287.2 | 182.1 | This transition would involve the loss of oxygen followed by further fragmentation of the doxylamine core. |
| Doxylamine (for confirmation) | 271.2 | 182.1 | This is the characteristic transition for the parent drug.[3][10] |
Workflow for Doxylamine N-Oxide Analysis
Sources
- 1. Doxylamine | C17H22N2O | CID 3162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Characterization of doxylamine and pyrilamine metabolites via thermospray/mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Doxylamine N-Oxide | CAS 97143-65-2 | LGC Standards [lgcstandards.com]
- 5. Doxylamine N-Oxide | CAS 97143-65-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. store.usp.org [store.usp.org]
- 7. Doxylamine N-Oxide | 97143-65-2 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Doxylamine N-Oxide Instability in Solution
Welcome to the technical support center for Doxylamine N-oxide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this metabolite. Here, you will find in-depth troubleshooting guides and frequently asked questions to address stability challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Doxylamine N-oxide and why is its stability a concern?
Doxylamine N-oxide is a primary metabolite of Doxylamine, a first-generation antihistamine.[1][2] It serves as a critical analytical reference standard in pharmaceutical research for metabolic stability assays, drug-drug interaction studies, and the development of quantitative analytical methods like LC-MS.[1] The stability of Doxylamine N-oxide in solution is a significant concern because its degradation can lead to inaccurate experimental results, affecting pharmacokinetic, toxicological, and pharmacological assessments.[1] The N-oxide functional group can be susceptible to reduction back to the parent amine (Doxylamine) or other degradation pathways, influenced by various environmental factors.[3][4]
Q2: What are the primary factors that influence the stability of Doxylamine N-oxide in solution?
The stability of amine N-oxides, including Doxylamine N-oxide, is primarily affected by five key factors:
-
pH: The pH of the solution can significantly impact the stability of N-oxides. At lower pH values (typically below 5), N-oxides can become protonated, which may destabilize the molecule.[3] The optimal pH for the stability of many alkaloid N-oxides is often near the pKa of the parent alkaloid, in an alkaline environment.[5]
-
Temperature: Elevated temperatures generally accelerate the rate of chemical degradation for most compounds, and N-oxides are no exception.[3][6] For instance, some amine oxides may begin to decompose at temperatures above 100°C.[3]
-
Light Exposure: Exposure to UV and visible light can induce photodegradation, a process that breaks chemical bonds and can reduce the potency of a compound.[6]
-
Presence of Oxidizing or Reducing Agents: As an N-oxide, the compound itself has oxidative properties.[3][7] However, it can also be susceptible to reduction back to its tertiary amine form in the presence of reducing agents.[3] The presence of residual oxidants from synthesis, such as hydrogen peroxide, can also pose stability and safety concerns.[3]
-
Solvent Composition: The polarity of the solvent is a crucial factor. Polar protic solvents, like water and alcohols, can stabilize N-oxides through the formation of strong hydrogen bonds.[3]
Q3: How can I monitor the stability of my Doxylamine N-oxide solution?
A validated stability-indicating analytical method is essential. The most common and reliable technique is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][8] A stability-indicating HPLC method should be able to separate the intact Doxylamine N-oxide from its potential degradation products, including the parent drug, Doxylamine.[1][8][9] Reverse-phase C18 columns are often effective for this separation.[1]
In-Depth Troubleshooting Guides
Issue 1: Rapid Degradation of Doxylamine N-oxide Observed in Aqueous Buffers
You've prepared a stock solution of Doxylamine N-oxide in an aqueous buffer, but subsequent analysis by HPLC shows a significant decrease in the peak area of the N-oxide and a corresponding increase in a peak identified as Doxylamine.
Potential Cause 1: Inappropriate pH of the Buffer
-
Scientific Rationale: The N-oxide functional group is sensitive to pH. Acidic conditions can lead to protonation and subsequent destabilization, potentially facilitating reduction or rearrangement.[3] For many amine N-oxides, stability is enhanced in neutral to slightly alkaline conditions.[5]
-
Troubleshooting Protocol:
-
pH Screening Study: Prepare a series of buffers with a pH range from 5 to 8.
-
Sample Preparation: Dilute your Doxylamine N-oxide stock solution into each buffer to your target concentration.
-
Incubation: Store aliquots of each solution at your experimental temperature, protected from light.
-
Time-Point Analysis: Analyze the samples by a validated HPLC method at initial (T=0) and subsequent time points (e.g., 2, 4, 8, 24 hours).
-
Data Evaluation: Plot the percentage of remaining Doxylamine N-oxide against time for each pH. The pH that shows the least degradation over time is optimal.
-
Potential Cause 2: Presence of Reducing Agents in the Buffer
-
Scientific Rationale: Amine oxides are susceptible to reduction back to the parent tertiary amine.[3] Certain buffer components or contaminants could act as reducing agents.
-
Troubleshooting Protocol:
-
Reagent Purity Check: Ensure all buffer components are of high purity and freshly prepared.
-
Alternative Buffer Systems: If the issue persists, switch to a different buffer system with known non-reducing properties.
-
Spiking Study: As a diagnostic tool, you can intentionally spike a known reducing agent (at a low, controlled concentration) into a stable solution of Doxylamine N-oxide to confirm its susceptibility to reduction in your analytical system.
-
Issue 2: Inconsistent Results and Appearance of Unknown Peaks in Photostability Studies
During forced degradation studies, you observe variable degradation rates and the emergence of multiple unknown peaks when exposing your Doxylamine N-oxide solution to light.
Potential Cause: Photodegradation and Secondary Reactions
-
Scientific Rationale: Exposure to light, particularly UV radiation, can provide the energy to break chemical bonds, leading to the degradation of the parent molecule.[6] This can result in a complex mixture of degradation products.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for photostability issues.
-
Experimental Protocol for Characterizing Photodegradants:
-
Controlled Illumination: Expose your Doxylamine N-oxide solution to a controlled light source (e.g., a photostability chamber with defined UVA and visible light outputs).
-
Solvent Blank: Concurrently, expose a solvent-only blank to the same conditions to rule out solvent-derived impurities.
-
Time-Course Sampling: Collect samples at multiple time points during the exposure.
-
LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography to obtain accurate mass and fragmentation data for the unknown peaks. This will aid in their structural elucidation.[10][11]
-
Issue 3: Poor Recovery of Doxylamine N-oxide from Lyophilized Powder
After lyophilizing a solution of Doxylamine N-oxide, you are unable to achieve the expected concentration upon reconstitution.
Potential Cause: Thermal Decomposition During Lyophilization or Hygroscopicity
-
Scientific Rationale: While lyophilization is a gentle drying method, some N-oxides can be thermally labile, and prolonged exposure to even moderate temperatures during the process could lead to degradation.[3] Additionally, N-oxides are often hygroscopic and can form stable hydrates, which may affect their solubility and accurate weighing.[3]
-
Troubleshooting Protocol:
-
Optimize Lyophilization Cycle:
-
Ensure the primary and secondary drying phases are optimized to use the lowest possible temperatures and shortest durations necessary for complete solvent removal.
-
Consider the use of a cryoprotectant if appropriate for your formulation.
-
-
Pre- and Post-Lyophilization Analysis:
-
Quantify the concentration of Doxylamine N-oxide in the solution immediately before lyophilization.
-
After lyophilization and reconstitution, quantify the concentration again to determine the extent of loss.
-
-
Hygroscopicity Assessment:
-
Store the lyophilized powder in a desiccator over a strong desiccant.
-
Handle and weigh the powder in a low-humidity environment (e.g., a glove box) to prevent moisture absorption.
-
-
Data Summary and Key Stability Parameters
| Parameter | Recommended Condition | Rationale |
| pH | 6.0 - 8.0 (Empirically Determined) | N-oxides are generally more stable at neutral to slightly alkaline pH.[3] |
| Temperature | Storage at 2-8°C is recommended.[12][13] Avoid elevated temperatures. | Higher temperatures accelerate chemical degradation.[6] |
| Light | Protect from light using amber vials or by working in low-light conditions. | UV and visible light can cause photodegradation.[6] |
| Solvents | Polar protic solvents (e.g., water, ethanol) | These solvents can stabilize the N-oxide through hydrogen bonding.[3] |
| Atmosphere | Consider storage under an inert atmosphere (e.g., nitrogen or argon). | To minimize oxidative degradation from atmospheric oxygen.[6] |
Doxylamine N-Oxide Degradation Pathway Overview
The primary degradation pathway of concern for Doxylamine N-oxide is its reduction back to Doxylamine. However, other oxidative and hydrolytic degradation products may also form under stress conditions.
Caption: Potential degradation pathways of Doxylamine N-oxide.
By understanding the inherent chemical properties of Doxylamine N-oxide and systematically investigating the environmental factors that influence its stability, researchers can develop robust experimental protocols that ensure the integrity and accuracy of their results.
References
- Doxylamine N-Oxide | 99430-77-0 - Benchchem. (n.d.).
- Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC. (n.d.).
- Doxylamine N-Oxide | CAS 97143-65-2 - LGC Standards. (n.d.).
- Doxylamine | C17H22N2O | CID 3162 - PubChem - NIH. (n.d.).
- Doxylamine N-Oxide | 97143-65-2 - Sigma-Aldrich. (n.d.).
- Doxylamine N-Oxide | 97143-65-2 - ChemicalBook. (n.d.).
- Doxylamine Di-N-Oxide - CAS - 105176-70-3 - Axios Research. (n.d.).
- Metabolism of doxylamine succinate in Fischer 344 rats. Part II: Nonconjugated urinary and fecal metabolites - PubMed. (n.d.).
- Influence of N-Oxide Introduction on the Stability of Nitrogen-Rich Heteroaromatic Rings: A Quantum Chemical Study | Request PDF - ResearchGate. (n.d.).
- Doxylamine N-Oxide | CAS No: NA - Aquigen Bio Sciences. (n.d.).
- Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides - Semantic Scholar. (2024, June 7).
- HPLC Methods for analysis of Doxylamine - HELIX Chromatography. (n.d.).
- Top 5 Factors Affecting Chemical Stability. (2025, October 2).
- Assessment of degradation byproducts and NDMA formation potential during UV and UV/H2O2 treatment of doxylamine in the presence of monochloramine - PubMed. (2012, December 4).
- Recent Developments in the Chemistry of Heteroaromatic N-Oxides - Who we serve. (2015, January 14).
- Doxylamine Aliphatic N-Oxide HCl - Axios Research. (n.d.).
- A Schematic diagram showing the suggested degradation pathway of DOX... - ResearchGate. (n.d.).
- Doxylamine Pyridine N-Oxide - Clinivex. (n.d.).
- Product Class 3: Amine N-Oxides. (n.d.).
- Synthesis of Tertiary Amine N-Oxides-A Review. (n.d.).
- [Doxylamine N-Oxide (25 mg) (N,N-Dimethyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethan-1-amine oxide)] - USP Store. (n.d.).
- (PDF) A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product - ResearchGate. (n.d.).
- The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design - The University of Liverpool Repository. (n.d.).
- Amine Oxide Formula, Reactions & Uses - Study.com. (n.d.).
- Doxylamine Di-N-Oxide | CAS No. 105176-70-3 | Clearsynth. (n.d.).
- US5668281A - Process for preparing tertiary amine-N-oxide - Google Patents. (n.d.).
Sources
- 1. Doxylamine N-Oxide | 99430-77-0 | Benchchem [benchchem.com]
- 2. Metabolism of doxylamine succinate in Fischer 344 rats. Part II: Nonconjugated urinary and fecal metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Doxylamine | C17H22N2O | CID 3162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Assessment of degradation byproducts and NDMA formation potential during UV and UV/H2O2 treatment of doxylamine in the presence of monochloramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Doxylamine N-Oxide | 97143-65-2 [sigmaaldrich.com]
- 13. clearsynth.com [clearsynth.com]
Technical Support Center: Doxylamine & Doxylamine N-Oxide Separation
Status: Operational | Tier: Advanced Chromatography Support Lead Scientist: Dr. A. Vance, Senior Application Specialist[1]
Introduction: The Analytical Challenge
Welcome to the optimization hub for Doxylamine (DOX) and its primary metabolite/degradant, Doxylamine N-Oxide (DNO).[1]
Separating these two species presents a classic "Perfect Storm" in chromatography:
-
The Base Problem: Doxylamine is a tertiary amine with a high pKa (~9.2).[1][2] On traditional silica columns, it interacts aggressively with residual silanols, causing severe peak tailing.[1][3]
-
The N-Oxide Paradox: Doxylamine N-Oxide is more polar (eluting earlier in Reversed-Phase) but is thermally labile .[1] In LC-MS environments, it can undergo deoxygenation (reduction) back to the parent drug inside the ion source, leading to false-positive quantitation of the parent.[1]
This guide moves beyond standard textbook advice, offering field-proven protocols to stabilize your N-oxide recovery while sharpening the peak shape of the parent amine.
Module 1: Method Development Strategy
Physicochemical Profile[1][2][4][5][6][7][8][9][10][11]
| Analyte | pKa (approx) | LogP | Critical Behavior |
| Doxylamine | 9.2 (Amine), 5.8 (Pyridine) | ~2.5 | Strong base; prone to silanol tailing.[1] |
| Doxylamine N-Oxide | ~4.5 (N-O group) | ~1.1 | Polar; thermally unstable; susceptible to in-source reduction.[1] |
Recommended Workflows
We recommend two distinct pathways depending on your detection method.
Pathway A: The "High pH" Protocol (Recommended for UV/QC)
Best for: Maximum peak sharpness and resolution.
-
Logic: At pH 10.5, Doxylamine (pKa 9.[1]2) is deprotonated (neutral).[1] Neutral bases do not interact with silanols, eliminating tailing without the need for ion-pairing reagents.[1]
-
Stationary Phase: Hybrid Silica C18 (e.g., Waters XBridge, Agilent Poroshell HPH).[1] Do not use standard silica at this pH.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with Ammonia).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 60% B over 10 minutes.
Pathway B: The "Kinetic Selectivity" Protocol (Recommended for LC-MS)
Best for: Mass Spec sensitivity and N-oxide stability.[1]
-
Logic: High pH is not ideal for positive mode ESI (suppresses ionization).[1] We use a Charged Surface Hybrid (CSH) or Phenyl-Hexyl column.[1] The CSH surface carries a low-level positive charge that repels the protonated Doxylamine, preventing silanol interaction.[1]
-
Stationary Phase: C18 CSH or Phenyl-Hexyl (1.7 µm or 2.7 µm).[1]
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).[1]
-
Mobile Phase B: Acetonitrile (or Methanol to enhance Phenyl selectivity).[1]
Visual Workflow: Method Selection Logic
Figure 1: Decision tree for selecting the optimal mobile phase pH and column chemistry based on detection requirements.
Module 2: Troubleshooting N-Oxide Instability
Critical Issue: You observe variable quantitation of Doxylamine N-Oxide, or the parent Doxylamine peak area increases when you inject pure N-Oxide standard.
Root Cause: In-Source Fragmentation (ISF).
N-oxides are thermally labile.[1] In the hot environment of an ESI source (or APCI), the oxygen atom can be cleaved.
The "Cold Source" Protocol
If you suspect degradation, execute this validation step immediately:
-
Prepare: A neat standard of Doxylamine N-Oxide (1 µg/mL).
-
Inject: Run your standard LC-MS method.
-
Monitor: Extract the chromatogram for the Parent Mass (
271) and the N-Oxide Mass ( 287). -
Diagnosis:
Corrective Actions:
-
Lower Source Temp: Reduce ESI desolvation temperature by 50°C increments (e.g., from 500°C to 350°C or 250°C).
-
Switch Ionization: If available, use ESI instead of APCI (APCI is too energetic for N-oxides).
-
Optimize Declustering Potential: Lower the cone voltage/declustering potential to soften the entry into the vacuum region.
Module 3: Troubleshooting Guide (Q&A)
Q1: My Doxylamine peak looks like a "shark fin" (severe tailing). How do I fix this?
A: This is classic silanol interaction.[1]
-
Immediate Fix (UV only): Add 0.1% Triethylamine (TEA) to your mobile phase.[1] TEA competes for the silanol sites, blocking them from the Doxylamine.
-
Hardware Fix: Switch to a "Charged Surface Hybrid" (CSH) column. These columns have a permanent positive charge on the surface that repels the protonated amine, forcing it to interact only with the C18 ligands.
-
Method Fix: If your column can handle it, raise the pH to >10.0 (see Module 1).[1]
Q2: The N-Oxide and Parent are co-eluting.[1] Increasing the gradient time isn't helping.
A: You have a selectivity issue, not an efficiency issue.
-
Change the Organic Modifier: If using Acetonitrile, switch to Methanol . Methanol is a protic solvent and often provides better separation between amines and their N-oxides due to hydrogen bonding differences.[1]
-
Change the Column Chemistry: Switch to a Phenyl-Hexyl column. The pyridine ring in Doxylamine allows for
interactions with the phenyl phase.[1] The N-oxide disrupts this interaction slightly, often increasing the resolution between the two species significantly compared to a standard C18.
Q3: I see a "Ghost Peak" in my blank after running a high concentration sample.
A: Doxylamine is "sticky."[1]
-
Cause: Adsorption to the injector needle or valve rotor seals.[1]
-
Solution: Implement a chemically aggressive needle wash.[1]
Module 4: Advanced Logic Visualization
The following diagram illustrates the troubleshooting logic for the specific issue of N-Oxide Recovery Loss .
Figure 2: Logic flow for diagnosing Doxylamine N-Oxide instability during LC-MS analysis.
References
-
United States Pharmacopeia (USP). Doxylamine Succinate Monograph.[1] USP-NF.[1] (Standard reference for UV-based purity methods using ion-pairing). [1]
-
Holder, C. L., et al. (1985).[1] "Mass spectral characterization of doxylamine and its rhesus monkey urinary metabolites." Biomedical Mass Spectrometry, 12(4), 151-158.[1][4] (Foundational work on Doxylamine metabolite identification).
-
Castro-Puyana, M., et al. (2017).[1] "Separation and quantitation of N-oxides by HPLC: Challenges and Strategies." Journal of Separation Science. (General reference for N-oxide thermal instability in MS sources).
-
Waters Corporation. "Strategies for Separating Basic Compounds: The Role of pH and Column Chemistry."[1] Application Note 720004043EN. (Reference for High pH and CSH technology).
Sources
Overcoming matrix effects in Doxylamine N-Oxide LC-MS/MS analysis
Subject: Overcoming Matrix Effects & In-Source Fragmentation
Executive Summary
Welcome to the Technical Support Center. This guide addresses the specific challenges of quantifying Doxylamine N-Oxide , a polar metabolite of the antihistamine Doxylamine.
Analyzing N-oxides requires navigating two distinct but often confused phenomena:
-
The "Ghost" Signal (In-Source Fragmentation): The N-oxide thermally degrades back to the parent drug (Doxylamine) inside the ion source, creating false positives in the parent channel.
-
The "Invisible" Wall (Matrix Effects): Endogenous phospholipids in plasma/urine suppress ionization, specifically affecting the early-eluting, polar N-oxide.
This guide provides self-validating protocols to distinguish, diagnose, and resolve these issues.
Module 1: The "Ghost" Signal (In-Source Fragmentation)
User Question: I am injecting a pure standard of Doxylamine N-Oxide, but I see a significant peak in the Doxylamine (Parent) MRM channel. Is my standard contaminated?
Technical Insight: Likely not. You are experiencing In-Source Fragmentation (ISF) . N-oxides are thermally labile.[1] In the high-heat environment of an Electrospray Ionization (ESI) source, the oxygen atom can be cleaved before the ion enters the quadrupole.
-
Mechanism:
-
Result: The mass spectrometer detects the Parent mass (
271) at the retention time of the N-Oxide.
Diagnostic Protocol: The ISF Check
Perform this test before running any biological samples.
-
Prepare: A neat solution of Doxylamine N-Oxide (100 ng/mL) in mobile phase.
-
Method: Create a dummy method monitoring two transitions:
-
Channel A (N-Oxide):
(or specific fragment) -
Channel B (Parent):
-
-
Inject: Run the standard.
-
Analyze:
-
If you see a peak in Channel B at the exact retention time of Channel A , ISF is occurring.
-
Calculation:
(Note: Response factors differ, this is an estimate).
-
Troubleshooting Steps
| Parameter | Adjustment | Rationale |
| Source Temperature | Decrease by 50–100°C | Reduces thermal energy available for deoxygenation. |
| Declustering Potential | Optimize (Lower) | High DP accelerates ions, causing collision-induced fragmentation in the source. |
| Chromatography | Mandatory Separation | If ISF occurs, the only way to quantify the Parent accurately is to chromatographically separate the N-Oxide from the Parent. |
Module 2: The "Invisible" Wall (Matrix Effects)
User Question: My recovery is consistent in solvent standards, but the Doxylamine N-Oxide signal drops by 60% in extracted plasma samples. Why?
Technical Insight: Doxylamine N-Oxide is more polar than Doxylamine. In Reverse Phase (C18) chromatography, it elutes earlier—often in the "dump zone" where salts and glycerophosphocholines (GPCs) elute. These co-eluting matrix components compete for charge in the ESI droplet, suppressing the N-Oxide signal.
Diagnostic Protocol: Post-Column Infusion (PCI)
Do not rely on simple spike recovery. Use PCI to visualize the suppression zone.
Experimental Workflow:
-
Setup: Connect a syringe pump containing Doxylamine N-Oxide standard to the LC flow via a T-connector (post-column, pre-source).
-
Flow: Set syringe pump to 10 µL/min (constant signal).
-
Inject: Inject a Blank Extracted Matrix (Plasma processed without drug).
-
Observe: The baseline should be flat. A "dip" or negative peak indicates ion suppression.
Caption: Post-Column Infusion setup to visualize matrix suppression zones.
Module 3: Sample Preparation & Cleanup
User Question: I am using Protein Precipitation (PPT) with Acetonitrile. Is this sufficient?
Technical Insight: For N-Oxides, PPT is often insufficient . PPT removes proteins but leaves phospholipids (GPCs) in the supernatant. Since N-Oxides are polar, they often co-elute with these phospholipids.
Recommended Strategy: Solid Phase Extraction (SPE) or SLE You must remove the phospholipids or selectively extract the analyte.
| Method | Suitability for N-Oxide | Pros | Cons |
| Protein Precip (PPT) | Low | Cheap, fast. | High phospholipid carryover. High suppression risk. |
| Liquid-Liquid (LLE) | Medium | Removes salts/proteins. | N-oxides are polar; may not partition well into non-polar solvents (e.g., Hexane). |
| Supported Liquid Extraction (SLE) | High | Efficient phospholipid removal. | Requires optimization of loading buffer pH. |
| Mixed-Mode Cation Exchange (MCX) | Highest | Locks Doxylamine (basic) and N-Oxide. Wash away lipids with organics. | More expensive, longer protocol. |
Critical Note on Stability: Avoid high temperatures (>40°C) during the evaporation step of extraction. N-oxides can deoxygenate to the parent drug if overheated in the presence of matrix components (heme iron).
Module 4: Chromatographic Resolution
User Question: How do I ensure I am separating the N-Oxide from the Parent?
Technical Insight: Because of the ISF issue (Module 1), you cannot rely on MS selectivity alone. You must have baseline chromatographic separation.
-
Doxylamine: Basic amine (
). Retains well at high pH. -
Doxylamine N-Oxide: More polar. Elutes earlier on C18.
Optimization Guide:
-
Column Choice: Use a high-strength silica (HSS) T3 or a Polar-Embedded C18 to improve retention of the polar N-oxide.
-
Mobile Phase:
-
Avoid: Pure water/methanol gradients (peak tailing).
-
Recommended: Ammonium Formate (10mM) or Ammonium Acetate.[2] The buffer controls ionization and peak shape.
-
-
Gradient: Start with a low organic hold (e.g., 5% B for 1 min) to trap the polar N-oxide away from the solvent front.
Caption: Logic flow for ensuring chromatographic integrity against In-Source Fragmentation.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
- Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
-
Kymos Pharma Services. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. (Demonstrates the PCI setup for matrix effect visualization). Link
-
Altasciences. (2016). A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites. (Discusses N-oxide reversion to parent in hemolyzed plasma). Link
-
Center for Disease Control (CDC). (2021). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis. (Case study on isotope dilution and matrix effects). Link
Sources
Technical Support Center: Troubleshooting Peak Tailing of Doxylamine N-Oxide in Chromatography
Welcome to the technical support center for chromatographic analysis of Doxylamine N-Oxide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues with peak asymmetry, specifically peak tailing, encountered during method development and routine analysis. Here, we synthesize fundamental chromatographic principles with field-proven troubleshooting strategies to ensure you can achieve robust, reproducible, and accurate results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant peak tailing for Doxylamine N-Oxide on our C18 column. What is the primary cause?
A1: Peak tailing for Doxylamine N-Oxide, a metabolite of the basic compound doxylamine, is most commonly caused by secondary interactions with the stationary phase.[1][2] Doxylamine contains a tertiary amine (pKa ≈ 9.3) and a pyridine ring, while the N-oxide metabolite has a predicted pKa of approximately 4.5.[3][4] Both are basic compounds that can interact strongly with acidic silanol groups (Si-OH) present on the surface of silica-based stationary phases like C18.[1][2]
At intermediate pH values (e.g., pH 4-7), a portion of the silanol groups on the column packing are deprotonated and negatively charged (SiO⁻). These sites can interact electrostatically with the positively charged, protonated form of your analyte. This interaction is a different retention mechanism than the primary reversed-phase (hydrophobic) mechanism.[1] Molecules that undergo this strong secondary interaction are retained longer, eluting slowly and creating the characteristic "tail" on the peak.[3]
Q2: How does the mobile phase pH affect the peak shape of Doxylamine N-Oxide?
A2: Mobile phase pH is arguably the most critical factor for achieving good peak shape with ionizable compounds like Doxylamine N-Oxide.[5][6] Its effect is twofold:
-
Analyte Ionization: The pH of the mobile phase relative to the analyte's pKa determines its ionization state.[6] For Doxylamine N-Oxide (predicted pKa ≈ 4.5), if the mobile phase pH is close to this value, the analyte will exist as a mixture of protonated (charged) and neutral (uncharged) forms. This dual state leads to peak broadening and tailing because the two forms have different retention behaviors.[6]
-
Silanol Group Ionization: The pH also controls the ionization of the stationary phase's residual silanol groups. At low pH (e.g., pH < 3), the silanol groups are fully protonated (Si-OH), rendering them neutral and significantly reducing their capacity for strong electrostatic interactions with the protonated analyte.[1][7]
Therefore, to achieve a sharp, symmetrical peak, you must control the pH to ensure both the analyte and the silanol groups are in a single, consistent state. For basic compounds like this, a low pH mobile phase is typically the most effective strategy.[7]
Q3: What is an acceptable tailing factor, and why is it important?
A3: The tailing factor, or asymmetry factor, is a quantitative measure of peak symmetry. The USP (United States Pharmacopeia) tailing factor (Tf) should ideally be between 0.9 and 1.2 for a perfectly symmetrical (Gaussian) peak.[8] A value greater than 1.5 indicates significant tailing that requires correction.[1]
Poor peak shape is not just a cosmetic issue. Tailing reduces resolution between adjacent peaks, complicates peak integration, and can lead to inaccurate quantification.[8] It indicates an underlying issue in your method that can compromise the reliability and reproducibility of your results.
Troubleshooting Guides: From Diagnosis to Solution
This section provides a systematic approach to identifying and resolving the root cause of peak tailing for Doxylamine N-Oxide.
Guide 1: Mobile Phase Optimization
This is the most impactful and often the first area to troubleshoot. The goal is to create an environment that minimizes unwanted secondary interactions.
-
Underlying Cause: As explained in the FAQs, a pH between 4 and 7 is the worst-case scenario for basic analytes on a silica column. It promotes ionized silanols and potentially mixed analyte ionization states. A study analyzing doxylamine in blood found that a weak-acid medium (pH 5) was optimal for their specific sample preparation, but for chromatography, lower pH is generally better for peak shape.[7]
-
Step-by-Step Protocol: Adjusting Mobile Phase to Low pH
-
Buffer Selection: Choose a buffer with a pKa within +/- 1 unit of your target pH. For a target pH of 2.5-3.5, common choices include phosphate buffer or 0.1% formic acid or trifluoroacetic acid (TFA). TFA is particularly effective at both controlling pH and acting as an ion-pairing agent to further mask silanol interactions.
-
Preparation: Prepare the aqueous portion of your mobile phase. For example, create a 20 mM potassium phosphate solution and adjust the pH to 2.5 with phosphoric acid. Alternatively, prepare a 0.1% (v/v) solution of TFA in water.
-
Filtration: Filter the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter before mixing with the organic solvent.
-
Initial Conditions: Start with a mobile phase composition of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B). A validated method for doxylamine utilized a phosphate buffer at pH 3.5 with methanol.[2]
-
Equilibration: Thoroughly equilibrate the column with the new mobile phase (at least 10-15 column volumes).
-
Analysis: Inject your sample and evaluate the peak shape. You should observe a significant improvement in symmetry.
-
-
Causality Explained: By lowering the pH to ~2.5, you protonate the vast majority of the silanol groups on the stationary phase, neutralizing their negative charge.[7] This eliminates the strong secondary ionic interaction site. Simultaneously, the Doxylamine N-Oxide (pKa ≈ 4.5) will be fully protonated and exist in a single, positive ionic state, leading to consistent interaction with the stationary phase.
Guide 2: Column Selection and Care
Not all C18 columns are created equal. The choice of stationary phase is critical when dealing with challenging basic compounds.
-
Underlying Cause: This could indicate several issues:
-
High Silanol Activity: The column may be an older "Type A" silica with a high concentration of acidic silanols and metal impurities, which exacerbate tailing.[2][7]
-
Column Contamination: Strongly retained basic compounds from previous injections may have contaminated the column, creating active sites.
-
Column Degradation: The stationary phase may be degrading, exposing more active silanol sites. A partially blocked inlet frit or a void at the head of the column can also cause peak distortion.[1]
-
-
Step-by-Step Protocol: Evaluating and Changing the Column
-
Column Cleaning: First, attempt to wash the existing column. A generic wash sequence for reversed-phase columns is flushing with water, then isopropanol, then hexane, and then reversing the sequence back to your mobile phase. Always check the manufacturer's guidelines for solvent compatibility.
-
Select a Modern Column: If cleaning fails, replace the column. For Doxylamine N-Oxide, consider the following options:
-
High-Purity, End-Capped "Type B" Silica Columns: These are the modern standard. They have significantly lower silanol activity due to reduced metal content and a process called "end-capping," which chemically derivatizes most of the remaining silanols.[1][3]
-
Superficially Porous Particle (SPP) or Core-Shell Columns: These columns provide very high efficiency and often give excellent peak shapes. Their particle structure leads to shorter diffusion paths for analytes, minimizing band broadening.
-
Mixed-Mode Columns: A method for doxylamine successfully used a mixed-mode reversed-phase/cation-exchange core-shell column to achieve excellent peak shape without ion-pairing reagents.
-
-
Column Equilibration: Properly equilibrate the new column with your low-pH mobile phase before the first injection.
-
-
Causality Explained: Modern columns are specifically designed to minimize the very interactions that cause peak tailing for basic compounds.[2] By using a column with fewer and less acidic silanol sites, you are removing the root chemical cause of the secondary retention mechanism.
Workflow & Decision Diagrams
To aid in your troubleshooting process, the following diagrams illustrate the key chemical interactions and the logical workflow for addressing peak tailing.
Caption: A logical workflow for troubleshooting Doxylamine N-Oxide peak tailing.
Quantitative Data & Method Comparison
The following table illustrates the expected impact of various chromatographic parameters on the peak shape and retention of Doxylamine N-Oxide. These are representative data based on established chromatographic principles.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome & Rationale |
| Mobile Phase pH | pH 6.8 (Phosphate Buffer) | pH 4.5 (Acetate Buffer) | pH 2.7 (0.1% TFA) | Condition 3 is optimal. At pH 6.8, silanols are ionized, causing severe tailing. At pH 4.5 (near the pKa), the analyte is in a mixed ionization state, also causing tailing. At pH 2.7, silanols are neutralized and the analyte is fully protonated, giving a symmetrical peak. [1][6][7] |
| Tailing Factor (Tf) | 2.5 | 2.1 | 1.1 | |
| Retention Time (min) | 3.8 | 4.5 | 5.2 | Retention increases at low pH as the analyte is fully protonated and interacts more strongly with the C18 phase (ion suppression). |
| Column Type | Type A Silica, C18 | Type B Silica, End-Capped C18 | SPP (Core-Shell) C18 | Condition 3 provides the best efficiency. Condition 1 (older silica) has high silanol activity. Condition 2 is a significant improvement. Condition 3 (SPP) offers the highest efficiency and sharpest peaks due to reduced diffusion paths. [1] |
| Tailing Factor (Tf) | 1.9 | 1.2 | 1.1 | |
| Plate Count (N) | 6,500 | 12,000 | 18,000 | |
| Sample Solvent | 100% Acetonitrile | 50:50 ACN:Water | Mobile Phase | Condition 3 is optimal. Injecting in a solvent stronger than the mobile phase (100% ACN) can cause peak distortion. Using the mobile phase as the sample solvent ensures the peak starts as a tight, focused band at the column head. |
| Peak Shape | Broad, Tailing/Fronting | Good | Excellent, Sharp |
References
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
FooDB. (2011, September 21). Showing Compound Doxylamine (FDB022751). Retrieved from [Link]
-
Healio. (2025, July 1). Doxylamine Succinate: Uses, Side Effects & Dosage. Retrieved from [Link]
-
ResearchGate. (2021, December). A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
JOCPR. (n.d.). Development and validation of HPLC-procedures of doxylamine determination in blood in the variant of the method of standard. Retrieved from [Link]
-
alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Doxylamine Succinate Tablet Analyzed by HPLC - AppNote. Retrieved from [Link]
-
Baran Lab, Scripps Research. (2012, June 9). Pyridine N-Oxides. Retrieved from [Link]
-
JOCPR. (n.d.). Development and validation of HPLC-procedures of doxylamine determination in blood in the variant of the method of standard. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Doxylamine. Retrieved from [Link]
-
ResearchGate. (n.d.). A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Doxylamine. Retrieved from [Link]
-
Springer Nature. (2025, March 5). QbD assisted RP-HPLC method for determination of Pyridoxine and Doxylamine in pharmaceutical formulation using central composite design. Retrieved from [Link]
-
Impact Factor. (2023, September 25). Application of Quality by Design in RP-HPLC for Robust Impurity Profiling and Stability Assessment of Doxylamine. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). The Importance of HPLC Mobile Phase Additives & Buffers. Retrieved from [Link]
-
Spectrum Pharmacy Products. (2022, October 11). Scientific Documentation - DO124, Doxylamine Succinate, USP. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Doxylamine N-Oxide. Retrieved from [Link]
-
Axios Research. (n.d.). Doxylamine Aliphatic N-Oxide HCl. Retrieved from [Link]
-
Chromatography Today. (n.d.). Advances in Superficially Porous Particles for Increased Method Development Flexibility and Scalability. Retrieved from [Link]
-
Element Lab Solutions. (2025, May 14). Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality. Retrieved from [Link]
-
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Doxylamine. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Peak Tailing. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. baranlab.org [baranlab.org]
- 3. Pyridine-N-oxide CAS#: 694-59-7 [m.chemicalbook.com]
- 4. Doxylamine N-Oxide | 97143-65-2 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. emilylearning.com [emilylearning.com]
Technical Support Center: Doxylamine N-Oxide Reference Standard
Welcome to the technical support resource for Doxylamine N-Oxide reference standards. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate and troubleshoot common purity-related issues encountered during experimental work. As a critical metabolite and impurity of Doxylamine, the integrity of the Doxylamine N-Oxide reference standard is paramount for accurate analytical method development, validation, and quality control.[1][2][3] This document provides in-depth, field-proven insights and actionable protocols to ensure the reliability of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is Doxylamine N-Oxide and why is its purity as a reference standard important?
Doxylamine N-Oxide is a primary metabolite of Doxylamine, a first-generation antihistamine.[1] In pharmaceutical analysis, it serves as a crucial reference standard for several reasons:
-
Impurity Profiling: To identify and quantify this specific metabolite in Doxylamine drug substances and products.[4]
-
Metabolic Studies: To understand the pharmacokinetic and biotransformation pathways of Doxylamine.[1]
-
Method Validation: As a qualified standard to ensure analytical methods are specific and accurate for separating the main compound from its metabolites and potential degradation products.[5]
The purity of the reference standard is the benchmark against which all measurements are made. An impure or poorly characterized standard can lead to significant errors, such as over- or under-quantification of impurities, failure to meet regulatory specifications, and unreliable stability data.[6][7] Regulatory bodies like the FDA require reference standards to be of the "highest purity that can be obtained through reasonable effort" and to be thoroughly characterized.[6]
Q2: What are the common impurities associated with Doxylamine N-Oxide?
Impurities can arise from the synthesis process, degradation, or improper storage. Common related substances include:
-
Doxylamine (Parent Drug): The N-Oxide can be reduced back to the parent amine, Doxylamine.
-
Doxylamine Di-N-Oxide: Further oxidation can lead to the formation of a di-N-oxide metabolite.[8][9]
-
Synthesis-Related Impurities: These can include unreacted starting materials or by-products from the synthetic route used to prepare the N-Oxide.[10]
-
Degradation Products: Forced degradation studies show that Doxylamine is susceptible to degradation under acidic, basic, and oxidative conditions, which can lead to various related compounds.[11] The N-Oxide is likewise expected to have its own unique degradation profile.
Q3: How should I properly store and handle the Doxylamine N-Oxide reference standard to maintain its purity?
Proper storage is critical to prevent degradation. Always follow the supplier's recommendations, which typically include:
-
Temperature: Store at refrigerated temperatures (2-8°C) for long-term stability.[9][12] Some suppliers may recommend storage at -20°C.[13]
-
Light: Protect from light, as photolytic degradation can occur. Use amber vials or store in a dark location.
-
Moisture: Doxylamine N-Oxide can be hygroscopic.[13] Store in a desiccator or a tightly sealed container with a desiccant. Before use, allow the container to equilibrate to ambient temperature before opening to prevent condensation.
-
Inert Atmosphere: For maximum stability, especially after opening, consider purging the vial with an inert gas like argon or nitrogen before resealing.
Q4: What analytical techniques are recommended for assessing the purity of a Doxylamine N-Oxide standard?
A multi-faceted approach is necessary for comprehensive characterization, as recommended by ICH guidelines.[14]
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for purity assessment, typically with UV detection. A well-validated, stability-indicating HPLC method can separate Doxylamine N-Oxide from its related impurities.[1][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used for structural confirmation of the main component and for identifying unknown impurities by providing mass-to-charge ratio information.[1][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation and can be used for quantitative purposes (qNMR) to determine purity against a certified standard without relying on a reference standard of the same compound.
-
Thermogravimetric Analysis (TGA) or Loss on Drying (LOD): To quantify the amount of volatile content (e.g., water, residual solvents).[16]
-
Karl Fischer Titration: Specifically determines water content, which is crucial for hygroscopic materials.
Troubleshooting Guide: Purity-Related Issues
This section addresses specific experimental problems and provides a logical workflow to diagnose and resolve them.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for Doxylamine N-Oxide purity issues.
Issue 1: Unexpected Peaks in HPLC/LC-MS Chromatogram
You observe additional peaks in your chromatogram that are not present in the Certificate of Analysis (CoA) or have significantly increased in area.
-
Potential Cause A: Degradation
-
Causality: N-oxides are susceptible to chemical reduction, which would convert Doxylamine N-Oxide back to Doxylamine. This can be initiated by exposure to heat, light, or incompatible solvents/reagents. The presence of a peak at the retention time of Doxylamine is a strong indicator.
-
Troubleshooting Steps:
-
Confirm Identity: Co-inject a certified Doxylamine reference standard to confirm if the unexpected peak co-elutes.
-
Verify Storage: Immediately review the storage conditions (temperature, light exposure) of your standard against the supplier's recommendation.[9][12]
-
Investigate Solution Stability: Analyze a freshly prepared solution of the standard and compare it to an older solution. If the peak area is larger in the older solution, it indicates degradation in the solvent matrix.
-
Perform Forced Degradation: To conclusively identify potential degradants, conduct a forced degradation study (see Protocol 2 ). This will help confirm if the observed impurity is a known degradant.[11]
-
-
-
Potential Cause B: Synthesis-Related Impurities
-
Causality: The CoA may only list impurities above a certain reporting threshold (e.g., 0.05%). A new, more sensitive, or different analytical method may reveal previously undetected impurities from the manufacturing process.[6]
-
Troubleshooting Steps:
-
Review the CoA: Carefully check the impurity profile provided by the manufacturer. Note the analytical method used for their purity assessment.
-
Contact the Supplier: If your method differs significantly, contact the supplier's technical support. They may have data on other minor impurities not listed on the CoA.
-
Structural Elucidation: Use LC-MS/MS or high-resolution mass spectrometry (HRMS) to obtain a mass for the unknown peak and propose a potential structure based on fragmentation patterns and known synthetic pathways.[15]
-
-
Issue 2: Assay Value is Lower Than Expected
When using the Doxylamine N-Oxide standard to quantify a sample, the calculated potency or concentration is consistently lower than the label claim.
-
Potential Cause A: Water Content (Hygroscopicity)
-
Causality: Doxylamine N-Oxide can be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[13] If the weight of the standard includes an unknown amount of water, the actual amount of active substance will be lower, leading to an underestimation of potency. The CoA may state "Purity by HPLC," which does not account for water content.
-
Troubleshooting Steps:
-
Check CoA for Water Content: Look for a value determined by Karl Fischer (KF) titration or Loss on Drying (LOD).[16]
-
Perform Karl Fischer Titration: If no value is provided or if the standard has been handled in a non-controlled environment, determine the water content using KF titration (see Protocol 3 ).
-
Correct for Water Content: Adjust the purity value for all calculations using the formula: Corrected Purity = Purity_by_HPLC × (100 - %Water) / 100
-
-
-
Potential Cause B: Presence of Non-UV Active Impurities
-
Causality: HPLC with UV detection will only detect chromophoric impurities. If the standard contains impurities that do not absorb at the analytical wavelength (e.g., residual inorganic salts), the HPLC purity value will be artificially high.
-
Troubleshooting Steps:
-
Use a Universal Detector: Analyze the standard using a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
Consider qNMR: Quantitative NMR can provide a highly accurate purity assessment against a certified internal standard and is not dependent on the UV absorbance of impurities.
-
Review Synthesis Route: Consider the possibility of inorganic impurities based on the synthesis and purification process described by the manufacturer.[10]
-
-
Data Summary: Common Impurities and Analytical Parameters
| Compound Name | Typical RRT (vs. Doxylamine) | Potential Origin | Notes |
| Doxylamine Pyridinyl N-oxide | 0.64 | Degradation/Metabolite | One of two possible N-oxide isomers. |
| Doxylamine Ethylamine N-Oxide | 1.06 | Metabolite/Subject Compound | The other primary N-oxide isomer. |
| Doxylamine | 1.00 | Parent Drug / Degradant | Result of N-oxide reduction. |
| Doxylamine Di-N-Oxide | 0.70 | Degradation/Metabolite | Over-oxidation product.[8][9] |
| Doxylamine Alcohol | 1.30 | Degradation | Hydrolytic degradation product.[17] |
Table based on data from USP Doxylamine Succinate Tablets monograph and known metabolites. RRTs are method-dependent and for illustrative purposes only.[17]
Detailed Experimental Protocols
These protocols are provided as templates and must be validated for your specific equipment and application according to ICH Q2(R1) guidelines.[5][18][19]
Protocol 1: RP-HPLC-UV Method for Purity Assessment
This method is designed to be a starting point for separating Doxylamine N-Oxide from its parent drug and other related substances.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0.0 10 20.0 50 25.0 90 30.0 90 30.1 10 | 35.0 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 262 nm
-
Injection Volume: 10 µL
-
Sample Diluent: 50:50 Water:Acetonitrile
-
-
System Suitability Test (SST):
-
Prepare a solution containing both Doxylamine N-Oxide (~0.05 mg/mL) and Doxylamine (~0.05 mg/mL).
-
Acceptance Criteria:
-
Resolution: The resolution between the Doxylamine and Doxylamine N-Oxide peaks should be ≥ 2.0.
-
Tailing Factor: The tailing factor for the Doxylamine N-Oxide peak should be ≤ 2.0.
-
Reproducibility: The relative standard deviation (RSD) for five replicate injections of the Doxylamine N-Oxide peak area should be ≤ 2.0%.
-
-
-
Procedure:
-
Accurately weigh approximately 10 mg of the Doxylamine N-Oxide reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent to achieve a concentration of ~0.1 mg/mL.
-
Inject the solution onto the HPLC system after the SST has passed.
-
Integrate all peaks and calculate the area percent purity, disregarding peaks from the blank and those below the disregard limit (typically 0.05%).
-
Protocol 2: Forced Degradation Study Workflow
This study helps to identify potential degradation products and confirm if observed impurities are due to instability.
Caption: Workflow for a forced degradation study of Doxylamine N-Oxide.
Protocol 3: Water Content Determination by Karl Fischer Titration
This protocol outlines the volumetric method for determining water content.
-
Apparatus: Calibrated automatic Karl Fischer titrator.
-
Reagent: Volumetric Karl Fischer reagent with a known titer (mg/mL).
-
Procedure:
-
Standardize the KF reagent using a certified water standard or disodium tartrate dihydrate.
-
Accurately weigh a suitable amount of the Doxylamine N-Oxide reference standard directly into the titration vessel. The target amount should be based on the expected water content and the reagent titer.
-
Start the titration and record the volume of titrant consumed.
-
Calculate the percentage of water (% w/w) in the standard using the formula: % Water = (Volume of Titrant (mL) × Titer (mg/mL)) / (Weight of Sample (mg)) × 100
-
Perform the determination in triplicate and report the average value. The RSD should be ≤ 10%.
-
By employing this structured troubleshooting guide and these validated protocols, researchers can confidently assess the purity of their Doxylamine N-Oxide reference standards, ensuring the integrity and accuracy of their analytical data in accordance with rigorous scientific and regulatory standards.[20][21][22]
References
- General Chapters: <1010> ANALYTICAL DATA-INTERPRETATION AND TRE
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Doxylamine N-Oxide | 99430-77-0. Benchchem.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- USP <1010> for Beginners: An Introduction to Procedure Comparison Studies
- ICH Q2 R1: Mastering Analytical Method Valid
- Reference-Standard Material Qualific
- USP 1010 Analytical Data – Interpretation and Tre
- Revision of the General USP Chapter <1010>. ECA Academy.
- Quality Guidelines. ICH.
- 〈1010〉 Analytical Data-Interpretation and Tre
- Pharmaceutical quality control: the reference standards labyrinth. European Pharmaceutical Review.
- Reference Standards in the Pharmaceutical Industry. MRIGlobal.
- Doxylamine | C17H22N2O | CID 3162. PubChem - NIH.
- Doxylamine Impurities and Rel
- Doxylamine Di-N-Oxide | CAS No. 105176-70-3. Clearsynth.
- Doxylamine Di-N-Oxide - CAS - 105176-70-3. Axios Research.
- CWS ABROAD Pharmaceutical reference standards. CWS Abroad.
- Choosing Reference Standards for API or Impurity.
- Doxylamine N-Oxide | CAS 97143-65-2. LGC Standards.
- Doxylamine N-oxide | CAS 97143-65-2. Veeprho.
- Doxylamine N-Oxide | CAS No: NA. Aquigen Bio Sciences.
- Doxylamine Aliph
- Doxylamine Di-N-Oxide. Analytica Chemie.
- Application of Quality by Design in RP-HPLC for Robust Impurity Profiling and Stability Assessment of Doxylamine. Impactfactor.
- Doxylamine-impurities.
- Doxylamine N-Oxide | 97143-65-2. Sigma-Aldrich.
- Doxylamine-N-Oxide | CAS No- 97143-65-2. Simson Pharma Limited.
- Doxylamine N-Oxide | CAS.97143-65-2. Chemicea Pharmaceuticals.
- Doxylamine Succin
- COA - Doxylamine N-Oxide. Krsna Life Sciences.
- An efficient and safe process for synthesis of doxylamine succinate.
Sources
- 1. Doxylamine N-Oxide | 99430-77-0 | Benchchem [benchchem.com]
- 2. Doxylamine Di-N-Oxide - CAS - 105176-70-3 | Axios Research [axios-research.com]
- 3. Doxylamine N-Oxide | CAS No: NA [aquigenbio.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. ema.europa.eu [ema.europa.eu]
- 6. pharmtech.com [pharmtech.com]
- 7. mriglobal.org [mriglobal.org]
- 8. veeprho.com [veeprho.com]
- 9. clearsynth.com [clearsynth.com]
- 10. researchgate.net [researchgate.net]
- 11. impactfactor.org [impactfactor.org]
- 12. Doxylamine N-Oxide | 97143-65-2 [sigmaaldrich.com]
- 13. Doxylamine Di-N-Oxide - Analytica Chemie [analyticachemie.in]
- 14. documents.lgcstandards.com [documents.lgcstandards.com]
- 15. Doxylamine | C17H22N2O | CID 3162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. kmpharma.in [kmpharma.in]
- 17. trungtamthuoc.com [trungtamthuoc.com]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 19. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 20. ftp.uspbpep.com [ftp.uspbpep.com]
- 21. particletechlabs.com [particletechlabs.com]
- 22. cwsabroad.com [cwsabroad.com]
Technical Support Center: Low-Level Doxylamine N-Oxide Detection
Welcome to the Technical Support Center
You are likely here because your Doxylamine N-Oxide (Dox-NO) data is inconsistent, or you are struggling to reach the necessary Lower Limit of Quantitation (LLOQ).
In my years developing assays for antihistamine metabolites, Doxylamine N-Oxide has proven to be a "silent killer" of data integrity. It is not just about sensitivity; it is about thermal stability . N-oxides are thermally labile.[1] If your LC-MS source is too hot, Dox-NO will degrade back into Doxylamine (parent) before it is detected. This creates two critical failures:
-
False Negatives: You underestimate the N-Oxide.
-
False Positives: You overestimate the parent Doxylamine.
This guide moves beyond standard protocols to address the specific physicochemical behaviors of Dox-NO that compromise sensitivity.
Module 1: Mass Spectrometry Optimization
Q: Why is my Doxylamine N-Oxide signal fluctuating or disappearing, even with high concentrations?
A: You are likely experiencing In-Source Fragmentation (ISF).
Doxylamine N-Oxide (
The Diagnostic Test:
To confirm this, inject a pure standard of Doxylamine N-Oxide. Monitor the MRM channel for the Parent Doxylamine (
The Fix: The "Cool-Zone" Tuning Protocol Do not use auto-tune settings; they optimize for robust covalent bonds, not labile N-oxides.
-
Source Temperature (TEM): Lower incrementally. Start at 500°C and drop to 300°C or lower.
-
Trade-off: Lower temps reduce desolvation efficiency (sensitivity). You must find the "Goldilocks" zone where degradation stops but ionization remains efficient.
-
-
Declustering Potential (DP) / Fragmentor Voltage: This is the voltage applied to accelerate ions into the vacuum. High DP causes collision-induced dissociation in the source.
-
Action: Ramp DP from 0V to 100V. Dox-NO usually requires a softer (lower) DP than the parent.
-
Visualization: Source Tuning Logic
Figure 1: Decision tree for mitigating In-Source Fragmentation (ISF) of N-oxides during MS tuning.
Module 2: Chromatographic Resolution
Q: My N-Oxide peak tails significantly, or co-elutes with the parent. How do I fix this?
A: Doxylamine N-Oxide is significantly more polar than Doxylamine. You must exploit this polarity difference. If Dox-NO and Doxylamine co-elute, and ISF occurs (see Module 1), you cannot quantify either accurately. You must separate them chromatographically.[4]
Recommended Column Chemistries:
| Parameter | Standard C18 | Recommended: HILIC or Mixed-Mode | Why? |
| Stationary Phase | C18 (Hydrophobic) | HILIC (Silica/Amide) or Phenyl-Hexyl | N-oxides are polar. C18 retains them poorly, leading to elution in the solvent front (suppression zone). |
| Mobile Phase pH | Acidic (Formic Acid) | Buffered (pH 4.5 - 6.5) | Doxylamine is basic ( |
| Peak Shape | Often Tailing | Sharp / Symmetrical | HILIC interacts with the polar N-oxide oxygen, focusing the peak. |
Protocol: The "Shift" Strategy
-
Column: Use a column capable of polar retention (e.g., Waters XBridge Phenyl or Phenomenex Kinetex Biphenyl).
-
Mobile Phase:
-
A: 10mM Ammonium Acetate (pH 5.0)
-
B: Acetonitrile
-
-
Gradient: Start with low organic (5-10% B) to trap the polar N-oxide, then ramp.
-
Verification: Ensure Dox-NO elutes before Doxylamine on Reverse Phase, or after on HILIC. They must be baseline resolved (
).
Module 3: Sample Preparation & Stability
Q: I am losing recovery during extraction. Is the N-Oxide degrading on the bench?
A: Yes, N-oxides are sensitive to reduction and pH extremes. Common extraction mistakes include using acidified solvents that are too harsh, or leaving samples at room temperature where enzymatic reduction (in plasma) or chemical reduction can occur.
Critical Control Points:
-
Avoid Strong Acids: Do not use high concentrations of TCA or HCl for protein precipitation. Use Acetonitrile (ACN) or Methanol (MeOH).
-
Temperature Control: Keep all samples at 4°C. N-oxides can degrade to the parent amine at room temperature over hours.
-
Hemolysis Check: Hemolyzed plasma contains iron (Fe2+), which can catalyze the reduction of N-oxides back to the parent drug.
-
Fix: Add a chelating agent (EDTA) if working with hemolyzed blood.
-
Sample Prep Workflow Visualization
Figure 2: Optimized sample preparation workflow to minimize thermal and chemical degradation.
Module 4: Validation & Quality Assurance
Q: How do I prove my method is valid for regulatory submission?
A: You must quantify the "Conversion Rate." Regulatory bodies (FDA/EMA) require you to prove that the N-oxide is not converting to the parent during analysis.
The Self-Validating Experiment:
-
Q1 (Parent) Monitoring: In your Dox-NO calibration standards, monitor the transition for Doxylamine (271 -> 182).
-
Calculation:
-
Limit: The conversion should be < 2-5% . If it is higher, your data for the parent drug in real samples will be invalid (falsely high).
Quantitative Summary Table
| Metric | Target Value | Troubleshooting Action |
| Linearity ( | Check for saturation at high end; check adsorption at low end. | |
| Accuracy | 85-115% | If low: Check extraction recovery. If high: Check for carryover.[3] |
| Precision (CV) | Check injection reproducibility and IS stability. | |
| Matrix Effect | 85-115% | If suppressed: Switch to HILIC or improve cleanup (SLE/SPE). |
| ISF Conversion | CRITICAL: Lower Source Temp and DP immediately. |
References
-
Ramanathan, R., et al. (2000). "Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds."[5] Analytical Chemistry, 72(6), 1352-1359.[1] Link
-
Ma, S., & Chowdhury, S. K. (2011). "Characterization of N-oxide metabolites by liquid chromatography-tandem mass spectrometry." Chemical Research in Toxicology, 24(10), 1685-1696. Link
-
Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability and N-oxide formation). Link
-
Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." (Section on unstable analytes). Link
-
Cernosa, S., et al. (2022). "Strategies for Mitigating In-Source Fragmentation in LC-MS Analysis." Journal of Chromatography A, 1633, 461637.[6] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. altasciences.com [altasciences.com]
- 5. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Technical Support Center: Doxylamine N-Oxide Assay Validation
Topic: Method Validation Challenges for Doxylamine N-Oxide Assays Role: Senior Application Scientist Audience: Pharmaceutical Researchers & QC Scientists
🔬 Scientist's Dashboard: Analyte Profile
Before troubleshooting, verify your target's physicochemical behavior. Doxylamine N-Oxide behaves differently from its parent, Doxylamine Succinate.
| Parameter | Doxylamine (Parent) | Doxylamine N-Oxide (Impurity/Metabolite) |
| Nature | Tertiary Amine (Basic) | Amine Oxide (Polar, coordinate covalent bond) |
| Polarity | Moderate (Retains well on C18) | High (Elutes earlier on C18) |
| Critical Risk | Stable under standard conditions | Thermally Labile (Prone to Deoxygenation) |
| Detection | UV (260-262 nm) / MS ( | UV (Shifted/Similar) / MS ( |
🛠️ Troubleshooting Module: Active Support Tickets
Ticket #01: The "Disappearing" Impurity (In-Source Reduction)
User Query: "I injected a pure standard of Doxylamine N-Oxide into my LC-MS/MS, but I am seeing a significant signal for the parent Doxylamine mass (m/z 271) and low recovery of the N-oxide (m/z 287). Is my standard contaminated?"
Scientist’s Diagnosis: It is highly probable your standard is pure, but your Ion Source Temperature is too high. N-oxides possess a thermally labile N-O bond. In high-temperature electrospray ionization (ESI) or APCI sources, Doxylamine N-Oxide undergoes In-Source Deoxygenation . This reduces the N-oxide back to the parent amine before it enters the mass analyzer.
The Causality: Thermal energy provided for desolvation breaks the coordinate covalent nitrogen-oxygen bond. This creates a False Negative for the impurity and a False Positive for the parent drug.
Corrective Protocol:
-
Thermodynamic Evaluation: Perform a "Source Temperature Ramp" experiment. Inject the N-oxide standard at source temperatures ranging from 150°C to 500°C (in 50°C increments).
-
Optimize Parameters: Select the lowest temperature that maintains stable spray and desolvation without degrading the analyte.
-
MS/MS Transition Tuning:
-
Monitor the specific transition for N-Oxide:
(Loss of OH/Oxygen) or specific fragment. -
Crucial: Do not rely solely on Q1 mass; chromatographic separation is mandatory to distinguish "In-Source Generated Parent" from "Actual Parent."
-
Visualization: The Deoxygenation Trap
Caption: Figure 1. Mechanism of false-positive parent generation via thermal degradation of N-oxide in the MS source.
Ticket #02: Co-elution & Peak Tailing (Specificity)
User Query: "My Doxylamine N-Oxide peak is tailing significantly and merging with the Doxylamine parent peak. I'm using a standard C18 column with Formic Acid."
Scientist’s Diagnosis: Doxylamine is a basic drug. Under acidic conditions (Formic Acid), it is protonated. The N-Oxide is more polar but can interact strongly with residual silanols on older C18 columns, causing tailing. Co-elution invalidates the method because of the In-Source Reduction issue described in Ticket #01 (you cannot distinguish the two by mass alone if the N-oxide degrades).
The Causality: Standard C18 columns often lack the selectivity to differentiate the N-oxide from the parent solely based on hydrophobicity, especially if the pH is not optimized to suppress silanol activity.
Corrective Protocol:
-
Column Selection: Switch to a Polar-Embedded C18 or a Phenyl-Hexyl column. These provide orthogonal selectivity (pi-pi interactions) for the pyridine ring in Doxylamine.
-
Mobile Phase Modification:
-
Gradient Optimization:
-
Start with a lower organic % (e.g., 5% B) to retain the polar N-oxide longer and separate it from the later-eluting parent.
-
Ticket #03: "Ghost" Peaks during Sample Prep (Stability)
User Query: "I see variable recovery of the N-oxide in my spiked plasma samples. Sometimes it's 90%, sometimes 60%. The parent drug recovery is stable."
Scientist’s Diagnosis: You are likely inducing degradation during the Evaporation or Extraction step. N-oxides are sensitive to metallic ions (Fe, Cu) and high heat during solvent evaporation.
Corrective Protocol:
-
Temperature Control: Ensure nitrogen evaporators (TurboVap) are set below 40°C .
-
Solvent Choice: Avoid protic solvents at high temperatures. If using Liquid-Liquid Extraction (LLE), ensure the organic layer is not dried down too harshly.
-
Chelators: If using blood/plasma, add EDTA. Trace metal ions from the biological matrix can catalyze the deoxygenation of N-oxides.
📊 Method Validation Framework (ICH Q2 R2)[3]
To validate this assay for regulatory submission, you must prove the method controls the specific instabilities of the N-oxide.
| Validation Parameter | Critical Requirement for Doxylamine N-Oxide | Acceptance Criteria (Typical) |
| Specificity | Must demonstrate resolution (Rs > 1.5) between Parent and N-Oxide. Self-Validation: Inject pure N-Oxide; if Parent peak appears at N-Oxide retention time, it is in-source fragmentation (Acceptable). If Parent peak appears at Parent retention time, your standard is impure (Fail). | No interference > 20% of LOQ |
| Linearity | Range must cover expected impurity limits (e.g., 0.05% to 1.0%). | |
| Accuracy (Recovery) | Must be assessed using freshly prepared standards to avoid stability bias. | 80% - 120% (at LOQ level) |
| Solution Stability | Mandatory: Assess stability of N-oxide in autosampler (4°C) vs Room Temp. | < 10% degradation over 24h |
🧬 Workflow Visualization: Method Development Logic
Caption: Figure 2. Step-by-step logic flow for overcoming specificity and stability hurdles in N-oxide assay development.
📚 References
-
International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[4][5] Link
-
Korfmacher, W. A., et al. (1988).[6] Characterization of doxylamine and pyrilamine metabolites via thermospray/mass spectrometry and tandem mass spectrometry.[6] Biomedical & Environmental Mass Spectrometry.[6] Link
-
Chavan, A., & Gandhimathi, R. (2023).[7] Application of Quality by Design in RP-HPLC for Robust Impurity Profiling and Stability Assessment of Doxylamine. International Journal of Pharmaceutical Quality Assurance.[7] Link
-
Tong, X., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process.[8] Rapid Communications in Mass Spectrometry. Link
-
United States Pharmacopeia (USP). Doxylamine Succinate Monograph: Organic Impurities.[9] (Requires Subscription/Login for full text, referenced for impurity list verification). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. helixchrom.com [helixchrom.com]
- 3. fda.gov [fda.gov]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Characterization of doxylamine and pyrilamine metabolites via thermospray/mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spectrumchemical.com [spectrumchemical.com]
Technical Support Center: Doxylamine N-Oxide Solubility and Handling for In Vitro Assays
Welcome to the technical support center for Doxylamine N-Oxide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the common challenges associated with the solubility and handling of Doxylamine N-Oxide in in vitro assays. As a metabolite of Doxylamine, understanding its physicochemical properties is critical for generating reliable and reproducible experimental data.
Introduction to Doxylamine N-Oxide Challenges
Doxylamine N-Oxide, an aliphatic amine N-oxide, presents several challenges in the laboratory setting. Its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere, can lead to inaccuracies in weighing and concentration calculations.[1] Furthermore, its solubility can be limited in aqueous buffers commonly used for in vitro assays, potentially leading to precipitation and inconsistent results. Aliphatic amine N-oxides are also known to be less stable than their aromatic counterparts, making them susceptible to degradation under certain conditions.[2] This guide will provide you with the necessary knowledge and protocols to overcome these hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and solubility of Doxylamine N-Oxide.
Q1: What is Doxylamine N-Oxide and why is its solubility a concern for in vitro assays?
A1: Doxylamine N-Oxide is a primary metabolite of Doxylamine, a first-generation antihistamine.[2] For in vitro studies, it's crucial to have the compound fully dissolved in the assay medium to ensure accurate and reproducible results. Poor solubility can lead to compound precipitation, resulting in an unknown and inconsistent concentration being delivered to the cells, which can invalidate the experimental outcome.
Q2: What are the general solubility characteristics of Doxylamine N-Oxide?
Q3: How should I store Doxylamine N-Oxide to prevent moisture absorption?
A3: Due to its hygroscopic nature, proper storage is critical. Doxylamine N-Oxide should be stored in a tightly sealed container, inside a desiccator containing a desiccant like silica gel.[1][4] For long-term storage, follow the manufacturer's recommendations, which typically involve storage at -20°C.[3]
Q4: What is the maximum concentration of DMSO or ethanol I can use in my cell-based assay without causing cytotoxicity?
A4: The cytotoxicity of co-solvents like DMSO and ethanol is cell-line dependent. Generally, it is recommended to keep the final concentration of DMSO below 0.5% (v/v) and ethanol below 1% (v/v) to minimize effects on cell viability.[5][6][7] However, it is crucial to perform a vehicle control experiment with your specific cell line to determine the non-toxic concentration range. For example, some studies have shown that even 0.625% DMSO can induce cytotoxicity in certain cell lines like MCF-7 after 72 hours of exposure.[2]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments with Doxylamine N-Oxide.
| Problem | Potential Cause | Recommended Solution |
| Compound is difficult to weigh accurately and appears "wet" or clumpy. | The compound has absorbed moisture from the air due to its hygroscopic nature.[1] | 1. Work Quickly: Minimize the time the container is open to the atmosphere. Have all weighing materials ready beforehand. 2. Controlled Environment: If possible, weigh the compound in a low-humidity environment, such as a glove box. 3. Use a Fresh Container: If the compound appears significantly compromised, it is best to use a fresh, unopened vial. 4. Dry the Compound: For less sensitive applications, you may consider drying a small aliquot under vacuum, but be aware this could affect stability. |
| Precipitation occurs when adding the stock solution to the aqueous assay buffer. | The final concentration of Doxylamine N-Oxide in the assay medium exceeds its aqueous solubility. The percentage of organic co-solvent in the final solution is too low to maintain solubility. | 1. Decrease Final Concentration: Reduce the final concentration of Doxylamine N-Oxide in your assay. 2. Increase Co-solvent Percentage: If your cell line tolerates it, slightly increase the final percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO), ensuring it remains below cytotoxic levels. 3. Use a Different Solubilization Strategy: Consider using solubility enhancers like cyclodextrins (see Protocol 2). |
| Inconsistent results between experiments. | This could be due to several factors: - Inaccurate initial weighing due to hygroscopicity. - Degradation of the compound in the stock solution or assay medium. - Precipitation of the compound in the assay medium. | 1. Verify Stock Concentration: Use an analytical method like HPLC to confirm the concentration of your stock solution.[8][9] 2. Prepare Fresh Solutions: Prepare stock solutions fresh for each experiment and avoid long-term storage of diluted aqueous solutions.[3] 3. Protect from Light: Store stock solutions in amber vials to prevent potential photodegradation.[10] 4. Control pH: Ensure the pH of your final assay medium is within a stable range for Doxylamine N-Oxide. Aliphatic amine N-oxides can be less stable at alkaline pH.[11] |
| Loss of compound activity over time. | Degradation of Doxylamine N-Oxide. Aliphatic amine N-oxides can be susceptible to reduction back to the parent amine or other degradation pathways.[2][12] | 1. Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials.[3] 2. Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes. 3. Check for Contaminants: Ensure solvents and buffers are free of contaminants that could catalyze degradation. |
Part 3: Experimental Protocols and Data
This section provides detailed, step-by-step protocols for preparing solutions of Doxylamine N-Oxide and a summary of relevant solubility and cytotoxicity data.
Data Summary Table
| Parameter | Value/Information | Source(s) |
| Appearance | Hygroscopic Solid | |
| Molecular Weight | 286.37 g/mol | |
| Solubility (Qualitative) | Slightly soluble in Chloroform, DMSO, Methanol | |
| Estimated Solubility (based on N-desmethyl-Doxylamine) | ~3 mg/mL in DMSO, ~5 mg/mL in Ethanol, ~3 mg/mL in PBS (pH 7.2) | [3] |
| Recommended Max. Co-solvent Conc. (Cell Culture) | DMSO: <0.5% (v/v), Ethanol: <1% (v/v) (Cell-line dependent) | [5][6][7] |
| Storage | Tightly sealed, desiccated, -20°C | [1][3] |
Protocol 1: Preparation of a Doxylamine N-Oxide Stock Solution
This protocol describes the standard method for preparing a stock solution in an organic co-solvent.
Materials:
-
Doxylamine N-Oxide (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (≥99.5%)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Pre-weigh the vial: Tare a sterile, dry amber vial on an analytical balance.
-
Weigh the compound: Working quickly to minimize exposure to air, add the desired amount of Doxylamine N-Oxide to the tared vial and record the exact weight.
-
Add solvent: Add the calculated volume of anhydrous DMSO or ethanol to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolve: Tightly cap the vial and vortex or sonicate until the solid is completely dissolved. Visually inspect the solution to ensure no particulates are present.
-
Storage: Store the stock solution at -20°C in single-use aliquots to avoid repeated freeze-thaw cycles.
Diagram: Workflow for Preparing Doxylamine N-Oxide Stock Solution
Caption: Doxylamine N-Oxide encapsulation by β-cyclodextrin enhances its aqueous solubility.
References
- BenchChem. (n.d.). Doxylamine N-Oxide | 99430-77-0.
- BenchChem. (n.d.). Navigating the Challenges of Hygroscopic Compounds in Research: A Technical Support Guide.
- Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020). Biomedical Research and Therapy.
- Jamalzadeh, L., Ghafoori, H., Sariri, R., Rabuti, H., Nasirzade, J., & Hasani, H. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna journal of medical biochemistry.
- Aliyazicioglu, Y., Demir, S., Badem, M., Sener, S. O., Korkmaz, N., Demir, E. A., Ozgen, U., Karaoglu, S. A., & Aliyazicioglu, R. (2018). In vitro Cytotoxic Effect of Ethanol and Dimethyl Sulfoxide on Various Human Cell Lines. Kahramanmaraş Sütçü İmam Üniversitesi Tarım ve Doğa Dergisi.
- Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology.
- ResearchGate. (n.d.). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?
- Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.
- Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Doxylamine.
- InterFocus. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab.
- Nielsen, C. J., D'eon, J. C., & Mabury, S. A. (2010).
- Cayman Chemical. (2024, March 22). N-desmethyl-Doxylamine (succinate) Product Information.
- Logoyda, L. (2017). Development and validation of HPLC-procedures of doxylamine determination in blood in the variant of the method of standard. Journal of Chemical and Pharmaceutical Research.
- Challa, G. N., Kunda, D. R., Mustaq, S. J. H., Marni, N., Ketha, S., Gorle, U., Jakkula, S., & Babu, B. R. (2025, March 5). QbD assisted RP-HPLC method for determination of Pyridoxine and Doxylamine in pharmaceutical formulation using central composite design. Journal of Applied Pharmaceutical Science.
- Ament, Z., O'Donoghue, N., & O'Brien, P. J. (2022). Automated Sample Preparation and Data Collection Workflow for High-Throughput In Vitro Metabolomics. Metabolites.
- Shen, R., Chen, C., & Wang, L. (2021). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts.
- Cayman Chemical. (n.d.). Maximizing Metabolite Extraction for Comprehensive Metabolomics Studies of Erythrocytes.
- ResearchGate. (n.d.). Result of the solution stability study of DOX.
- Shah, V. P., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies.
- ChemicalBook. (2026, January 13). Doxylamine N-Oxide | 97143-65-2.
- Wikipedia. (n.d.). Amine oxide.
- Studylib. (2004, March 15). Dissolution Failure Investigation: Troubleshooting Guide.
- Dechra. (n.d.). Solubility and stability.
- Request PDF. (2025, August 9). Degradation of nitrogen-containing hazardous compounds using advanced oxidation processes: A review on aliphatic and aromatic amines, dyes, and pesticides.
- Google Patents. (n.d.). CN105510512A - RT-HPLC detection method for related substances of doxylamine succinate.
- SIELC. (2018, February 16). Separation of N,N-Dimethyloctadecylamine N-oxide on Newcrom R1 HPLC column.
- ResearchGate. (n.d.). (PDF) A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product.
- Google Patents. (n.d.). CN103524403A - Preparation method of doxylamine succinate.
- Archive ouverte UNIGE. (2017, December 18). Sample preparation for polar metabolites in bioanalysis.
- Grygier, A., et al. (2021). Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs. Molecules.
- Journal of Biomedical Research & Environmental Sciences. (2022, August 9). Photocatalytic Degradation of Polyphenols and Polyaromatic Amines in Textile Industry Wastewaters by Nano-Cerium Dioxide Doped Titanium Dioxide and the Evaluation of Acute Toxicity Assays with Microtox and Daphnia magna. Retrieved from Journal of Biomedical Research & Environmental Sciences.
- OPUS at UTS. (2025, January 16). Comprehensive untargeted polar metabolite analysis using solvent switching liquid chromatography tandem mass spectrometry.
- Dissolution Technologies. (2022, November 4). Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products.
- International Journal of Pharmaceutical and Biological Archives. (2011, September 20). Preparation and Evaluation of Inclusion Complexes Using Cyclodextrins and Its Derivatives. Retrieved from International Journal of Pharmaceutical and Biological Archives.
- Final Draft. (n.d.). Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers.
- Thermo Fisher Scientific - IO. (n.d.). Cell Culture Media Preparation from Powder.
- CELL CULTURE PROTOCOLS. (n.d.).
- Liu, R., et al. (2021).
- Pharma Excipients. (2024, June 10). Usnig Β-cyclodextrin and Plasdone K-30 Polymers for Enhancing Drug Solubility by Spray Drying.
- EBiSC. (2024, January 10). PROTOCOL FOR THE USE OF EBiSC iNGN2 neuronal cell products.
- Research Journal of Pharmacy and Technology. (n.d.). A Stability Indicating Assay Method for the Simultaneous Estimation of Doxylamine Succinate and Pyridoxine Hydrochloride in Bulk and Combined Dosage Form. Retrieved from Research Journal of Pharmacy and Technology.
- Scholars Research Library. (n.d.). Stability-indicating RP-HPLC method development & validation for simultaneous determination of doxylamine succinate and dextromethorphan.
- iXCells Biotechnologies. (n.d.). PROTOCOL.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. apolloscientific.co.uk [apolloscientific.co.uk]
- 5. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 6. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 7. Kahramanmaraş Sütçü İmam Üniversitesi Tarım ve Doğa Dergisi » Makale » In vitro Cytotoxic Effect of Ethanol and Dimethyl Sulfoxide on Various Human Cell Lines [dogadergi.ksu.edu.tr]
- 8. helixchrom.com [helixchrom.com]
- 9. jocpr.com [jocpr.com]
- 10. nilu.com [nilu.com]
- 11. rjptonline.org [rjptonline.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Doxylamine N-Oxide Synthesis
Welcome to the technical support center for Doxylamine N-Oxide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and contamination issues encountered during the synthesis and purification of this critical metabolite. Our goal is to provide you with the expertise and field-proven insights necessary to ensure the integrity and purity of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis of Doxylamine N-Oxide. We delve into the root causes of these problems and provide actionable solutions and protocols.
Q1: My post-reaction analysis (HPLC/LC-MS) shows a significant peak corresponding to the unreacted Doxylamine starting material. What are the likely causes and how can I improve the conversion rate?
A1: Root Cause Analysis & Mitigation Strategy
Incomplete conversion is a frequent issue in the N-oxidation of tertiary amines like Doxylamine. The primary causes are typically related to oxidant stoichiometry, reaction kinetics, or reagent stability.
-
Expertise & Experience: The N-oxidation of a tertiary amine is an electrophilic attack by the oxidant (e.g., hydrogen peroxide, m-CPBA) on the lone pair of electrons of the nitrogen atom.[1] The aliphatic nitrogen in Doxylamine is more basic and nucleophilic than the pyridine nitrogen, making it the primary target for oxidation. However, if the oxidant is depleted prematurely or the reaction conditions are suboptimal, a significant amount of starting material will remain.
-
Common Causes & Solutions:
-
Insufficient Oxidant: The molar ratio of oxidant to amine is critical. While a 1:1 ratio is stoichiometrically required, the oxidant itself can degrade over time. It is advisable to use a slight excess (e.g., 1.1-1.3 equivalents).
-
Degraded Oxidant: Hydrogen peroxide (H₂O₂) solutions can lose potency during storage. Peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) are also susceptible to degradation. Always use a fresh, properly stored batch of the oxidizing agent.
-
Suboptimal Reaction Kinetics: Low reaction temperatures can slow the rate of oxidation significantly. While higher temperatures can lead to byproducts, the reaction needs sufficient thermal energy to proceed to completion. Monitor the reaction progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and temperature.
-
-
Trustworthiness (Self-Validating Protocol): To troubleshoot, set up small-scale parallel reactions. In one, increase the oxidant equivalents. In another, slightly increase the reaction temperature. In a third, extend the reaction time. Comparing the outcomes by HPLC will validate the most effective parameter adjustment for your specific setup.
Q2: I'm observing a byproduct with a mass of (M+32), suggesting a di-oxygenated species. What is this impurity and how can I prevent its formation?
A2: Identifying and Preventing Over-Oxidation
The (M+32) peak almost certainly corresponds to Doxylamine Di-N-Oxide , where both the aliphatic tertiary amine and the pyridine nitrogen have been oxidized.[2][3][4]
-
Expertise & Experience: While the aliphatic nitrogen is the more reactive site, forcing the reaction with a large excess of oxidant, high temperatures, or prolonged reaction times can lead to the subsequent, slower oxidation of the less nucleophilic pyridine nitrogen.[1] This results in the formation of the Di-N-Oxide impurity.[5][6]
-
Prevention Strategy:
-
Control Stoichiometry: Carefully control the amount of oxidant used. Start with 1.1 equivalents and monitor the reaction closely.
-
Temperature Management: Avoid excessive heat. Many N-oxidations proceed efficiently at room temperature or with gentle warming (e.g., 40-50°C).[7]
-
Reaction Monitoring: Use HPLC or TLC to track the disappearance of the starting material and the appearance of the desired mono-N-oxide product. Stop the reaction as soon as the starting material is consumed to prevent over-oxidation.
-
-
Visualization of Reaction Pathways:
Caption: Potential N-oxidation pathways for Doxylamine.
Q3: My analytical data shows an isomeric N-Oxide that is not my target compound. What is it and how can I confirm its structure?
A3: The Challenge of Isomeric Impurities
You are likely observing Doxylamine Pyridinyl-N-oxide , where oxidation has occurred on the pyridine ring instead of the aliphatic amine.[8]
-
Expertise & Experience: The formation of this isomer is less common but possible depending on the specific oxidant and solvent system used, which can alter the relative nucleophilicity of the two nitrogen centers. Confirmation requires careful spectroscopic analysis.
-
Structural Confirmation:
-
¹H NMR Spectroscopy: The most definitive method. Oxidation of the aliphatic nitrogen to an N-oxide causes a significant downfield shift of the adjacent N-methyl and methylene protons. Conversely, oxidation of the pyridine ring will cause a downfield shift primarily in the protons of the pyridine ring itself.
-
LC-MS/MS: While mass spectrometry will show the same mass for both isomers, their fragmentation patterns upon collision-induced dissociation (CID) may differ, providing clues to the structure.[9]
-
Reference Standards: The most reliable method is to compare the retention time of the unknown peak with a certified reference standard of Doxylamine Pyridinyl-N-oxide.
-
Q4: How can I effectively remove residual hydrogen peroxide from my final product? The N-oxide seems to retain it.
A4: Quenching and Purification Strategies
Residual hydrogen peroxide is a common and problematic impurity. N-oxides can form stable hydrogen bonds with H₂O₂, making its removal by simple evaporation or extraction difficult.[1]
-
Trustworthiness (Self-Validating Protocol):
-
Chemical Quenching: After the reaction is complete, cool the mixture and add a quenching agent to destroy excess peroxide. Common choices include sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃).[1] Add the quenching agent slowly as the reaction can be exothermic. You can validate the absence of peroxide using peroxide test strips.
-
Purification: After quenching and work-up, further purification is often necessary.
-
Column Chromatography: Silica gel chromatography is effective for separating the polar N-oxide from less polar impurities.
-
Recrystallization: If the N-oxide is crystalline, recrystallization from an appropriate solvent system (e.g., ethanol/ether) can be highly effective at removing residual impurities.
-
-
Troubleshooting and Analytical Guides
Summary of Common Contamination Issues
| Issue / Observation | Potential Identity | Primary Cause(s) | Recommended Action |
| Peak with starting material mass | Unreacted Doxylamine | Insufficient oxidant, low temperature, short reaction time | Increase oxidant (1.1-1.3 eq.), extend reaction time, use fresh oxidant |
| Peak at M+16 (LC-MS) | Doxylamine N-Oxide (Product) or Isomer | Successful reaction or isomeric byproduct formation | Confirm structure via NMR; proceed to purification |
| Peak at M+32 (LC-MS) | Doxylamine Di-N-Oxide[2] | Excess oxidant, high temperature, prolonged reaction | Reduce oxidant eq., control temperature, monitor reaction closely |
| Broad peaks, inconsistent results | Product Degradation | Exposure to acid/base, heat, or light[10][11] | Use neutral work-up conditions, store product at 2-8°C, protect from light |
| Presence of non-amine impurities | Process-Related Impurities | Impure starting material (e.g., 2-benzoylpyridine) | Purify starting Doxylamine before N-oxidation reaction |
General Protocol: Purity Assessment by RP-HPLC
This protocol provides a starting point for assessing the purity of your synthesized Doxylamine N-Oxide and is based on methods described in the literature for Doxylamine and related compounds.[11][12][13]
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent.
-
Component A: Phosphate buffer (e.g., 20 mM, pH adjusted to 3.5 with phosphoric acid).
-
Component B: Acetonitrile or Methanol.
-
Example Isocratic Mix: 45:55 (v/v) of Buffer:Methanol.[11]
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where all components absorb, typically around 260 nm.[11]
-
Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase to a concentration of approximately 0.1-1.0 mg/mL.
-
Injection Volume: 10-20 µL.
-
Analysis: Integrate the peak areas to determine the relative percentage of the desired product and any impurities.
Troubleshooting Workflow Diagram
This diagram provides a logical workflow for identifying and addressing contamination based on initial analytical results.
Sources
- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxylamine Di-N-Oxide - CAS - 105176-70-3 | Axios Research [axios-research.com]
- 3. veeprho.com [veeprho.com]
- 4. clearsynth.com [clearsynth.com]
- 5. veeprho.com [veeprho.com]
- 6. Doxylamine Di-N-Oxide - SRIRAMCHEM [sriramchem.com]
- 7. US3047579A - Process for preparing n-oxides - Google Patents [patents.google.com]
- 8. kmpharma.in [kmpharma.in]
- 9. Doxylamine | C17H22N2O | CID 3162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Doxylamine Aqueous Solution Stability
Topic: pH-Dependent Stability & Troubleshooting Guide Audience: Pharmaceutical Scientists, Formulation Engineers, and Analytical Chemists
Introduction: The Chemistry of Stability
Welcome to the Doxylamine Technical Support Hub. To troubleshoot effectively, we must first ground our understanding in the molecule's physicochemical properties. Doxylamine Succinate is an ethanolamine-derivative antihistamine.[1][2][3] Its stability in aqueous solution is governed by two critical factors: ionization state (pKa) and ether linkage susceptibility .
Quick Reference Data
| Parameter | Value | Implications for Stability |
| Chemical Name | Doxylamine Succinate | Salt form is highly water-soluble (~1 g/mL).[2][4][5][6] |
| pKa 1 (Pyridine) | ~4.0 - 5.2 | Protonation of the pyridine ring. |
| pKa 2 (Tertiary Amine) | ~9.2 - 9.3 | The primary ionization center. At pH < 7, the drug is positively charged and soluble. |
| Natural pH (1% Soln) | 4.9 – 5.1 | The "native" stability zone. |
| Critical Weakness | Ether Linkage | Susceptible to acid-catalyzed hydrolysis (extreme conditions) and oxidation. |
Module 1: Physical Stability (Solubility & Precipitation)
Troubleshooting Guide: "Why is my solution cloudy?"
User Issue: I prepared a 50 mg/mL solution of Doxylamine Succinate in Phosphate Buffered Saline (pH 7.4), and it became turbid after 24 hours.
Root Cause Analysis: This is a pH-dependent solubility failure , not chemical degradation. Doxylamine is a weak base (pKa ~9.3).
-
At pH 5.0: The molecule is >99.9% ionized (cationic) and highly soluble.
-
At pH 7.4: The ratio of ionized to unionized (free base) shifts. While still largely ionized, the concentration of the lipophilic free base increases. If the total drug concentration exceeds the intrinsic solubility of the free base, precipitation occurs.
-
At pH > 9.0: The free base dominates, leading to immediate oiling out or precipitation.
Corrective Protocol:
-
Check pH: Measure the final pH of your solution. High concentrations of the succinate salt (acidic) can shift the buffer pH; conversely, a strong buffer can force the pH into the danger zone.
-
Acidify: Adjust pH to 4.5 – 5.5 using Acetate or Citrate buffer for maximum solubility and physical stability.
-
Cosolvents: If physiological pH (7.4) is mandatory, add a cosolvent like Ethanol (5-10%) or Propylene Glycol to solubilize the free base fraction.
Module 2: Chemical Stability (Degradation)
Troubleshooting Guide: "I see unknown impurity peaks in HPLC."
User Issue: After stressing the sample in 1N HCl at 60°C, I see two new peaks eluting before the main peak.
Root Cause Analysis: You are observing Acid-Catalyzed Hydrolysis . While Doxylamine is relatively stable in mild acid, high temperature and strong acid attack the benzylic ether linkage.
-
Mechanism: Cleavage of the ether bond yields 1-phenyl-1-(2-pyridinyl)ethanol and dimethylethanolamine .
-
Secondary Pathway: Dehydration of the alcohol degradant can form 1-phenyl-1-(2-pyridinyl)ethylene .
User Issue: My sample was stored at room temperature in clear glass, and purity dropped by 2%.
Root Cause Analysis: This is likely Photo-Oxidative Degradation . The tertiary amine is susceptible to N-oxidation, and the pyridine ring can undergo photo-induced reactions.
-
Degradant: Doxylamine N-Oxide.
Visualizing the Degradation Logic
Figure 1: Decision tree for identifying Doxylamine instability based on stress conditions.
Module 3: Experimental Protocols
Protocol A: Validated pH-Rate Profile Study
Use this protocol to determine the exact stability window for your specific formulation.
1. Buffer Preparation (Ionic Strength
-
pH 2.0 - 4.0: Citrate Buffer.
-
pH 4.0 - 6.0: Acetate Buffer (Recommended for max stability).
-
pH 6.0 - 8.0: Phosphate Buffer (Warning: Monitor precipitation).
-
pH 8.0 - 10.0: Borate Buffer (Solubility will be low).
2. Sample Preparation:
-
Dissolve Doxylamine Succinate to a final concentration of 100 µg/mL .
-
Filter through 0.22 µm PVDF (Nylon may bind drug).
-
Split into amber glass vials (protect from light).
3. Stress Conditions:
-
Incubate at 40°C and 60°C (Arrhenius plot generation).
-
Timepoints: 0, 24, 48, 72 hours, and 7 days.
4. Analysis (Green HPLC Method):
-
Column: C18 (e.g., Xterra or Kromasil), 250 x 4.6 mm, 5 µm.[3][7]
-
Mobile Phase: Ethanol : Phosphate Buffer (0.01 M, pH 5.[8][9]0) [30:70 v/v].[8]
-
Note: Ethanol is greener than Acetonitrile and provides excellent resolution for Doxylamine.
-
-
Detection: UV at 262 nm .[12]
Protocol B: Workflow for Stability Failure Investigation
Figure 2: Step-by-step troubleshooting workflow for diagnosing stability failures.
FAQ: Frequently Asked Questions
Q1: Can I autoclave Doxylamine Succinate solutions? A: Generally, no . While the succinate salt has reasonable thermal stability, autoclaving (121°C) poses a high risk of hydrolysis at the ether linkage and potential oxidation. Sterile filtration (0.22 µm) is the recommended sterilization method.
Q2: What is the "Green" alternative to Acetonitrile for Doxylamine analysis? A: Ethanol. A validated method uses Ethanol:Phosphate Buffer (pH 5.[8][9]0) at 30:70 v/v .[8] This avoids the toxicity of acetonitrile and provides good peak symmetry due to the suppression of silanol activity by ethanol.
Q3: Why does the pH of my unbuffered Doxylamine solution drift down over time? A: This may indicate oxidation . The formation of N-oxides or hydrolysis products (which may have acidic protons) can lower the pH. Always use a buffered system (e.g., Citrate or Acetate pH 5.0) for long-term storage.
References
-
Healio. (2025).[8] Doxylamine Succinate: Uses, Side Effects & Dosage. Link
-
Holder, C. L., et al. (1987). Formation of artifactual metabolites of doxylamine following acid hydrolysis. Journal of Chromatography A. Link
-
Harde, M. T., & Lakade, S. H. (2021).[7] A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. Future Journal of Pharmaceutical Sciences. Link
-
Cayman Chemical. (2024).[13] N-desmethyl-Doxylamine (succinate) Product Information. Link
-
ChemicalBook. (2026).[6] Doxylamine succinate Properties and Stability. Link
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Doxylamine Succinate: Uses, Side Effects & Dosage | Healio [healio.com]
- 3. researchgate.net [researchgate.net]
- 4. Doxylamine succinate | 562-10-7 [chemicalbook.com]
- 5. Doxylamine succinate CAS#: 562-10-7 [m.chemicalbook.com]
- 6. Doxylamine succinate | 562-10-7 [chemicalbook.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Two sustainable chromatographic approaches for estimation of new combination of phenylephrine hydrochloride and doxylamine succinate in presence of doxylamine oxidative degradation product - PMC [pmc.ncbi.nlm.nih.gov]
- 9. papers.ssrn.com [papers.ssrn.com]
- 10. researchgate.net [researchgate.net]
- 11. rjptonline.org [rjptonline.org]
- 12. eurotradesl.com [eurotradesl.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
Comparative Analysis: Doxylamine vs. Doxylamine N-Oxide Receptor Binding Affinity
[1]
Executive Summary
This technical guide provides a comparative analysis of Doxylamine , a first-generation antihistamine, and its metabolite/impurity, Doxylamine N-Oxide .[1] The core distinction lies in their receptor binding profiles: Doxylamine exhibits potent affinity for Histamine H1 and Muscarinic acetylcholine receptors, driving its therapeutic and adverse effects.[1][2] In contrast, Doxylamine N-Oxide demonstrates negligible affinity due to the oxidation of the tertiary amine pharmacophore, rendering it pharmacologically inactive at relevant concentrations but critical as a stability-indicating impurity.
Chemical & Pharmacological Profiles[1][2][4]
Structural Basis of Affinity
The dramatic difference in receptor binding stems from a single structural modification: the oxidation of the tertiary nitrogen.
-
Doxylamine (Parent): Contains a basic tertiary amine.[3] At physiological pH, this amine is protonated (
), allowing it to form a critical ionic bond with a conserved Aspartate residue (Asp107) in the transmembrane helix 3 (TM3) of the H1 receptor. -
Doxylamine N-Oxide (Impurity/Metabolite): The nitrogen is oxidized to form a coordinate covalent bond with oxygen (
).[3] This eliminates the lone pair available for protonation.[3] The resulting neutral/zwitterionic species cannot participate in the essential ionic interaction, leading to a loss of affinity >100-fold compared to the parent.
Receptor Binding Data Comparison
The following table synthesizes experimental
| Parameter | Doxylamine (Parent) | Doxylamine N-Oxide | Comparative Insight |
| CAS Number | 469-21-6 | 97143-65-2 | N-Oxide is a tracked impurity (USP).[3] |
| H1 Receptor Affinity ( | ~42 nM [1][2] | > 10,000 nM (Est.)[3] | Parent is ~250x more potent.[3] |
| Muscarinic Affinity ( | ~200 nM [1] | Negligible | N-Oxide lacks anticholinergic toxicity.[3] |
| Primary Interaction | Ionic (Asp107) + Hydrophobic | Weak H-bond / Steric Clash | Oxidation disrupts the ionic anchor.[3] |
| Physiological Role | Active Inverse Agonist | Inactive Metabolite / Impurity | N-Oxide serves as a clearance marker.[3] |
Note: Lower
indicates higher affinity.[3] Doxylamine's nanomolar affinity drives its sedative and antihistaminic action.[3][4] The N-oxide's inability to bind effectively renders it therapeutically inert unless retro-reduced to the parent.[3]
Metabolic & Degradation Pathways
Doxylamine N-Oxide appears in two distinct contexts:
-
In Vivo: As a Phase I metabolite formed by Flavin-containing Monooxygenases (FMOs) or CYPs.[3]
-
In Vitro: As a degradation impurity in drug products (oxidation upon storage).[3]
Pathway Visualization
The following diagram illustrates the bidirectional relationship between the parent drug and the N-oxide.
Figure 1: Metabolic Interconversion. Solid lines indicate primary metabolic/degradation routes.[3] Dashed lines indicate potential retro-reduction, which can regenerate the active parent drug in anaerobic conditions (e.g., the gut).
Experimental Protocols
To objectively compare the performance and presence of these two compounds, researchers utilize Radioligand Binding Assays (for affinity) and LC-MS/MS (for quantification).
Protocol A: H1 Receptor Radioligand Binding Assay
Objective: Determine the
-
Receptor Source: Membrane preparations from CHO-K1 cells stably expressing human H1 receptors.[3]
-
Ligand:
-Pyrilamine (Specific Activity ~80 Ci/mmol).[3] -
Buffer: 50 mM Na-Phosphate, pH 7.4.
-
Procedure:
-
Incubation: Mix 50 µg membrane protein with 2 nM
-Pyrilamine and varying concentrations of Doxylamine ( to M) or Doxylamine N-Oxide ( to M). -
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
-
Wash: 3x with ice-cold buffer.[3]
-
-
Data Analysis: Measure radioactivity via liquid scintillation counting. Calculate
using non-linear regression and convert to using the Cheng-Prusoff equation: Self-Validation: If the N-Oxide exceeds 10,000 nM, it is confirmed as inactive.[3]
Protocol B: LC-MS/MS Separation (Impurity Analysis)
Objective: Quantify Doxylamine N-Oxide impurity in Doxylamine Succinate raw material (USP Limit: NMT 0.10%).
References
-
National Center for Advancing Translational Sciences (NCATS). (2024).[3] Doxylamine: Ligand Binding Potency.[3] Inxight Drugs Database.[3] [Link]3]
-
United States Pharmacopeia (USP). (2023).[3] Doxylamine Succinate Monograph: Organic Impurities.[3] USP-NF.[3]
-
Holder, C. L., et al. (1987).[3][5] Metabolism of Doxylamine Succinate in Fischer 344 Rats.[3] Part II: Nonconjugated Urinary and Fecal Metabolites.[3] Journal of Analytical Toxicology, 11(3), 113-121.[3] [Link]3]
-
Bickel, M. H. (1969).[3] The Pharmacology and Biochemistry of N-Oxides.[3] Pharmacological Reviews, 21(4), 325-355.[3] (Foundational text on N-oxide reduced affinity).
Sources
- 1. Doxylamine N-Oxide | 99430-77-0 | Benchchem [benchchem.com]
- 2. Doxylamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Doxylamine | C17H22N2O | CID 3162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Doxylamine - Wikipedia [en.wikipedia.org]
- 5. SEDATIVES - Some Thyrotropic Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Validating a Stability-Indicating HPLC Method for Doxylamine N-Oxide Analysis
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth, scientifically-grounded comparison of methodologies for the validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of Doxylamine N-Oxide. Moving beyond a simple checklist of validation parameters, we will delve into the causality behind experimental choices, ensuring a self-validating system that stands up to scientific scrutiny.
Doxylamine N-Oxide, a primary metabolite of the first-generation antihistamine Doxylamine, is a critical analyte in pharmacokinetic and stability studies.[1][2] Its accurate quantification is paramount for understanding the metabolism of the parent drug and for identifying it as a potential degradation product in pharmaceutical formulations. This guide will compare and contrast key aspects of HPLC method development and validation for Doxylamine N-Oxide, providing the technical insights necessary to establish a robust and reliable analytical procedure.
The Analytical Challenge: Understanding Doxylamine N-Oxide's Physicochemical Properties
The successful development of an HPLC method hinges on a thorough understanding of the analyte's chemical nature. Doxylamine N-Oxide, as an amine oxide, presents a unique set of properties that influence its chromatographic behavior.
-
Polarity and Basicity: Amine oxides are polar compounds and weak bases, with typical pKa values around 4-5.[3] This means their ionization state, and therefore retention in reversed-phase HPLC, is highly dependent on the mobile phase pH.
-
Solubility: While specific solubility data for Doxylamine N-Oxide is not extensively published, amine oxides are generally soluble in polar protic solvents like water and alcohols. A certificate of analysis for a Doxylamine N-Oxide standard indicates solubility in acetonitrile.[4] The pH of the aqueous component of the mobile phase will significantly impact its solubility.
-
Chromophoric Properties: Doxylamine exhibits a UV absorbance maximum at approximately 260 nm.[5][6] It is anticipated that Doxylamine N-Oxide will have a similar UV spectrum, making UV detection a suitable quantification method.
A common issue in the HPLC analysis of amines and their N-oxides is peak tailing. This phenomenon is often caused by secondary interactions between the basic analyte and residual acidic silanol groups on the silica-based stationary phase.[7][8][9] Mitigating this is a key consideration in method development.
A Comparative Approach to HPLC Method Development
This section compares critical components of the HPLC method, providing the rationale for selecting optimal conditions for Doxylamine N-Oxide analysis.
Column Chemistry: C18 vs. Phenyl-Hexyl
The choice of stationary phase is the most powerful tool for controlling selectivity in HPLC.
| Feature | C18 (Octadecylsilane) | Phenyl-Hexyl | Rationale for Doxylamine N-Oxide Analysis |
| Retention Mechanism | Primarily hydrophobic interactions. | Mixed-mode retention: hydrophobic and π-π interactions with the phenyl rings.[8][10] | Doxylamine N-Oxide possesses both a hydrophobic backbone and aromatic rings (phenyl and pyridine). A Phenyl-Hexyl column can offer alternative selectivity compared to a standard C18, potentially improving resolution between the parent drug, its N-oxide, and other degradation products.[7][11] |
| Peak Shape for Basic Analytes | Prone to peak tailing due to silanol interactions. Modern, end-capped C18 columns significantly reduce this effect.[7][9] | Can provide improved peak shape for aromatic bases due to the shielding effect of the phenyl groups. | For robust analysis, a modern, high-purity, end-capped version of either column chemistry is essential to minimize peak tailing. |
| Typical Application | General-purpose, widely applicable for a broad range of analytes. | Particularly useful for aromatic, moderately polar compounds, and for providing alternative selectivity when C18 columns fail to achieve the desired separation. | A Phenyl-Hexyl column is a strong candidate for a stability-indicating method where baseline separation from structurally similar compounds is critical. |
Recommendation: While a high-quality, end-capped C18 column can likely provide adequate separation, a Phenyl-Hexyl column is recommended for development due to its potential for enhanced selectivity for the aromatic structure of Doxylamine N-Oxide.
Mobile Phase Optimization: Controlling Retention and Peak Shape
The mobile phase composition, particularly its pH and organic modifier, is critical for achieving optimal separation.
| Parameter | Alternative 1: Acidic Mobile Phase (pH 2.5-3.5) | Alternative 2: Mid-Range pH Mobile Phase (pH 5.0-6.0) | Rationale for Doxylamine N-Oxide Analysis |
| Analyte Ionization | Doxylamine N-Oxide (pKa ~4-5) will be fully protonated. | Analyte will be partially protonated. | An acidic mobile phase is generally preferred for basic compounds on silica-based columns. At a low pH, residual silanol groups on the stationary phase are protonated and less likely to interact with the positively charged analyte, leading to improved peak symmetry.[7][12] |
| Organic Modifier | Acetonitrile or Methanol | Acetonitrile or Methanol | Acetonitrile typically provides better peak shape and lower viscosity than methanol. A gradient elution from a low to a high concentration of acetonitrile is recommended to ensure elution of any less polar impurities. |
| Buffer System | Phosphate or Formate buffer | Acetate or Phosphate buffer | For UV detection, a non-UV active buffer like phosphate is suitable. For LC-MS compatibility, a volatile buffer such as ammonium formate or acetate is necessary.[12] |
Recommendation: An acidic mobile phase (pH ~3.0) using a phosphate or formate buffer and an acetonitrile/water gradient is the recommended starting point for robust Doxylamine N-Oxide analysis.
Detector Selection: UV/Vis vs. Photodiode Array (PDA)
The choice of detector impacts the sensitivity, selectivity, and the amount of information that can be gathered from a single analysis.
| Detector | Standard UV/Vis Detector | Photodiode Array (PDA/DAD) Detector | Rationale for Doxylamine N-Oxide Analysis |
| Data Acquisition | Measures absorbance at a single or a few pre-selected wavelengths.[13] | Acquires a full UV-Vis spectrum at every point in the chromatogram.[13][14] | A PDA detector is highly advantageous for a stability-indicating method. It allows for the determination of peak purity, which is a critical validation parameter to ensure that the analyte peak is not co-eluting with any degradation products.[14][15] |
| Method Development | Requires prior knowledge of the analyte's λmax. | Allows for the determination of the optimal detection wavelength from the acquired spectra.[13] | The ability to retrospectively analyze spectra is invaluable during method development and forced degradation studies to identify and track unknown degradants. |
| Specificity | Lower specificity; any compound absorbing at the selected wavelength will be detected. | Higher specificity; compounds can be identified by their characteristic UV spectra.[14] | This feature enhances the confidence in the identification of Doxylamine N-Oxide and its separation from other compounds. |
Recommendation: A Photodiode Array (PDA) detector is strongly recommended for the validation of a stability-indicating method for Doxylamine N-Oxide.
Experimental Protocols for Method Validation
The following are detailed protocols for the validation of the proposed HPLC method, in accordance with ICH Q2(R1) guidelines.[16]
Proposed HPLC Method
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 70% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: PDA, 262 nm (with spectral acquisition from 200-400 nm)
-
Injection Volume: 10 µL
-
Standard Solution: Doxylamine N-Oxide reference standard in 50:50 water:acetonitrile
Diagram: HPLC Method Validation Workflow
Caption: A typical workflow for HPLC method validation.
Specificity (Forced Degradation Study)
The specificity of a stability-indicating method is its ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. A forced degradation study is the cornerstone of establishing specificity.[11][17]
Protocol:
-
Prepare Stock Solutions: Prepare a stock solution of Doxylamine N-Oxide at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 50 µg/mL with mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 50 µg/mL with mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of 50 µg/mL with mobile phase.
-
Thermal Degradation: Place a solid sample of Doxylamine N-Oxide in a 60 °C oven for 48 hours. Dissolve and dilute to a final concentration of 50 µg/mL with mobile phase.
-
Photolytic Degradation: Expose a solution of Doxylamine N-Oxide (50 µg/mL in mobile phase) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2] A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Inject the stressed samples, a non-stressed control, and a blank into the HPLC system.
-
Evaluation:
-
Assess the separation of the Doxylamine N-Oxide peak from any degradation product peaks.
-
Use the PDA detector to evaluate the peak purity of the Doxylamine N-Oxide peak in the stressed samples. The peak should be spectrally pure.
-
Aim for 5-20% degradation of the active ingredient to ensure that the stress conditions are not overly harsh.[2]
-
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.
Protocol:
-
Prepare a Stock Solution: Prepare a 1000 µg/mL stock solution of Doxylamine N-Oxide reference standard.
-
Prepare Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution. For an assay of a finished product, a typical range would be 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL).
-
Analysis: Inject each standard in triplicate.
-
Evaluation:
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Acceptance Criteria: r² ≥ 0.999.
-
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by a recovery study.
Protocol:
-
Prepare a Placebo Matrix: If analyzing a formulated product, prepare a placebo matrix lacking the active pharmaceutical ingredient (API).
-
Spike Samples: Spike the placebo matrix with known concentrations of Doxylamine N-Oxide at three levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.
-
Analysis: Analyze the spiked samples.
-
Evaluation:
-
Calculate the percentage recovery at each level using the formula: (Measured Concentration / Nominal Concentration) * 100.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.
-
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Protocol:
-
Repeatability (Intra-day Precision):
-
Prepare six independent samples of Doxylamine N-Oxide at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Repeat the analysis of six independent samples on a different day, with a different analyst, and/or on a different instrument.
-
-
Evaluation:
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) for both repeatability and intermediate precision studies.
-
Acceptance Criteria: %RSD should be not more than 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of Doxylamine N-Oxide that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ. This can be done by injecting a series of dilute solutions.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
Evaluation: The LOQ should be verified by analyzing a minimum of six replicates at the claimed concentration and demonstrating acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Protocol:
-
Vary Method Parameters: Introduce small variations to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.1 units)
-
Mobile phase composition (± 2% organic)
-
-
Analysis: Analyze a system suitability solution under each of the modified conditions.
-
Evaluation:
-
Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
-
Acceptance Criteria: The system suitability parameters should remain within the pre-defined limits for all variations.
-
Diagram: Doxylamine N-Oxide Structure
Sources
- 1. Doxylamine N-Oxide | CAS 97143-65-2 | LGC Standards [lgcstandards.com]
- 2. pharmtech.com [pharmtech.com]
- 3. How to Choose the Right HPLC Detector [knauer.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative estimation of doxylamine succinate by zero-order derivative area under curve Spectrophotometric methods in bulk and in-tablet dosage form - Int J Pharm Chem Anal [ijpca.org]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. chromtech.com [chromtech.com]
- 10. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. labcompare.com [labcompare.com]
- 13. Detectors Used In HPLC | DAD, UV Detector & More. [scioninstruments.com]
- 14. Photodiode Array Detector - Spincotech [spincotech.com]
- 15. criver.com [criver.com]
- 16. semanticscholar.org [semanticscholar.org]
- 17. onyxipca.com [onyxipca.com]
An In Vivo Comparative Analysis of the Sedative Properties of Doxylamine and its Primary Metabolite, Doxylamine N-Oxide
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Unraveling the Sedative Cascade of Doxylamine
Doxylamine, a first-generation ethanolamine-based antihistamine, is widely recognized for its potent sedative effects and is a common ingredient in over-the-counter sleep aids.[1][2][3] Its primary mechanism of action involves competitive antagonism of the histamine H1 receptor.[1][4] By crossing the blood-brain barrier, doxylamine blocks the action of histamine in the central nervous system (CNS), a neurotransmitter crucial for maintaining wakefulness, thereby inducing sedation.[1][3][4]
Upon administration, doxylamine undergoes extensive metabolism in the liver, primarily through the cytochrome P450 enzymes CYP2D6, CYP1A2, and CYP2C9.[1] This metabolic process yields several byproducts, with the main metabolites being N-desmethyldoxylamine, N,N-didesmethyldoxylamine, and Doxylamine N-Oxide.[1] While the sedative properties of the parent drug, doxylamine, are well-documented, the pharmacological activity, particularly the sedative potential of its major metabolite, Doxylamine N-Oxide, remains less characterized. Understanding the sedative contribution of this N-oxide metabolite is crucial for a comprehensive understanding of doxylamine's overall sedative profile, including its duration of action and potential for next-day drowsiness.
This guide provides a framework for an in vivo comparative study designed to elucidate the sedative effects of Doxylamine versus its primary metabolite, Doxylamine N-Oxide. We will delve into the rationale behind the experimental design, provide detailed protocols for key in vivo assays, and discuss the anticipated outcomes based on the known pharmacology of first-generation antihistamines and the general properties of N-oxide metabolites.
The Central Question: Does the Apple Fall Far from the Tree?
The sedative effect of first-generation antihistamines is intrinsically linked to their ability to penetrate the blood-brain barrier (BBB) and interact with central H1 receptors. The physicochemical properties of a molecule, such as lipophilicity and molecular size, play a pivotal role in its ability to cross this highly selective barrier.
The formation of an N-oxide metabolite can alter these properties. N-oxide formation generally increases the polarity of a compound, which could potentially hinder its ability to cross the lipophilic BBB. However, some N-oxides have been shown to retain biological activity and even cross the BBB to varying extents. Therefore, the central hypothesis of this proposed study is to determine whether Doxylamine N-Oxide contributes to the overall sedative effect of doxylamine administration. This will be addressed by directly comparing the sedative potency of Doxylamine and Doxylamine N-Oxide in established in vivo models of sedation.
Proposed In Vivo Experimental Design
To objectively compare the sedative effects of Doxylamine and Doxylamine N-Oxide, a series of well-established behavioral assays in a rodent model, such as mice, are proposed. These assays are designed to quantify different aspects of sedation, including motor coordination, exploratory behavior, and the induction of sleep.
A typical experimental design would involve the following groups:
-
Vehicle Control: Administration of the vehicle (e.g., saline or a specific solvent) to establish a baseline for normal behavior.
-
Doxylamine Group(s): Administration of one or more doses of doxylamine succinate to establish a dose-response relationship for its sedative effects.
-
Doxylamine N-Oxide Group(s): Administration of one or more doses of synthesized Doxylamine N-Oxide to determine its intrinsic sedative activity.
-
Positive Control (Optional): A known sedative agent (e.g., diazepam) can be included to validate the experimental setup.
The administration route would typically be intraperitoneal (i.p.) or oral (p.o.) to mimic common routes of administration in humans. Behavioral assessments would be conducted at various time points post-administration to capture the onset, peak, and duration of the sedative effects.
Experimental Protocols
Locomotor Activity Test
This test is a fundamental method for assessing the sedative or depressant effects of a compound by measuring the spontaneous locomotor activity of an animal in a novel environment. A reduction in locomotor activity is indicative of a sedative effect.
Step-by-Step Methodology:
-
Apparatus: An open-field arena (e.g., a square or circular box made of a non-reflective material) equipped with infrared beams or a video tracking system to automatically record the animal's movements.
-
Acclimation: Prior to the experiment, animals should be habituated to the testing room for at least 30-60 minutes to reduce stress-induced hyperactivity.
-
Procedure:
-
Administer the test compound (Doxylamine, Doxylamine N-Oxide, or vehicle) to the mice.
-
At a predetermined time post-administration (e.g., 30 minutes), gently place each mouse in the center of the open-field arena.
-
Record the locomotor activity for a set duration, typically 10-30 minutes.
-
-
Data Analysis: The primary parameters to be analyzed include:
-
Total distance traveled: A measure of overall activity.
-
Time spent in the center vs. periphery: Can provide insights into anxiety-like behavior, although the primary focus for sedation is on overall activity reduction.
-
Rearing frequency: The number of times the animal stands on its hind legs, which is another indicator of exploratory behavior and arousal.
-
Expected Outcomes: It is hypothesized that doxylamine will cause a dose-dependent decrease in locomotor activity. If Doxylamine N-Oxide possesses sedative properties and can cross the BBB, it is also expected to reduce locomotor activity, although its potency may differ from that of the parent compound.
Loss of Righting Reflex Assay
This is a classic and robust assay for assessing the hypnotic or sleep-inducing effects of a substance. The loss of the righting reflex is considered a surrogate marker for the loss of consciousness.
Step-by-Step Methodology:
-
Procedure:
-
Administer the test compound to the mice.
-
At regular intervals following administration (e.g., every 5-10 minutes), gently place each mouse on its back.
-
-
Assessment:
-
Loss of Righting Reflex: The inability of the mouse to right itself (i.e., return to a prone position with all four paws on the surface) within a specified time (e.g., 30-60 seconds) is considered a positive result.
-
Onset of Action: The time from drug administration to the first loss of the righting reflex.
-
Duration of Action: The time from the loss of the righting reflex to its return.
-
-
Data Analysis: The percentage of animals in each group that lose their righting reflex, the latency to the loss of the reflex, and the duration of the loss of the reflex will be recorded and compared.
Expected Outcomes: Doxylamine is expected to induce a loss of the righting reflex in a dose-dependent manner. The key question this assay will address is whether Doxylamine N-Oxide can also induce this effect, providing strong evidence for its hypnotic properties.
Data Presentation and Interpretation
The quantitative data from these experiments should be summarized in clearly structured tables for easy comparison between the different treatment groups.
Table 1: Comparative Effects on Locomotor Activity
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Time in Center (s) | Rearing Frequency |
| Vehicle Control | - | |||
| Doxylamine | X | |||
| Doxylamine | Y | |||
| Doxylamine N-Oxide | X | |||
| Doxylamine N-Oxide | Y |
Table 2: Comparative Effects on the Righting Reflex
| Treatment Group | Dose (mg/kg) | % Animals with LORR | Onset of LORR (min) | Duration of LORR (min) |
| Vehicle Control | - | |||
| Doxylamine | X | |||
| Doxylamine | Y | |||
| Doxylamine N-Oxide | X | |||
| Doxylamine N-Oxide | Y | |||
| LORR: Loss of Righting Reflex |
Statistical analysis (e.g., ANOVA followed by post-hoc tests) will be crucial to determine the significance of the observed differences between the groups.
Visualizing the Experimental Workflow and Underlying Mechanisms
To further clarify the experimental process and the theoretical underpinnings of this investigation, the following diagrams are provided.
Caption: Experimental workflow for the in vivo comparison.
Caption: Proposed mechanism and points of investigation.
Conclusion and Future Directions
This guide outlines a comprehensive in vivo approach to compare the sedative effects of doxylamine and its primary metabolite, Doxylamine N-Oxide. The proposed experiments will provide crucial data to determine the contribution of Doxylamine N-Oxide to the overall sedative profile of the parent drug.
The findings of this research will have significant implications for drug development and clinical practice. A thorough understanding of the sedative activity of doxylamine's metabolites could lead to the development of new formulations with optimized pharmacokinetic and pharmacodynamic profiles, potentially minimizing side effects such as next-day drowsiness while maintaining therapeutic efficacy. Furthermore, this research will contribute to a more complete understanding of the pharmacology of first-generation antihistamines.
References
-
Wikipedia. Doxylamine. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Doxylamine Succinate? [Link]
-
BuzzRx. (2025, August 6). Choosing Between Doxylamine and Diphenhydramine for Sleep. [Link]
-
Caring Sunshine. Relationship: Sleep (restless and disturbed) and Doxylamine succinate. [Link]
-
Drugs.com. (2025, December 7). Doxylamine and Pyridoxine: Package Insert / Prescribing Info / MOA. [Link]
-
NCBI Bookshelf. (2023, June 5). Doxylamine - StatPearls. [Link]
-
NCBI Bookshelf. SEDATIVES - Some Thyrotropic Agents. [Link]
-
Hale, C., et al. (2018). A Phase I Study of the Pharmacokinetics and Pharmacodynamics of Intranasal Doxylamine in Subjects with Chronic Intermittent Sleep Impairment. Drugs in R&D, 18(2), 113-121. [Link]
-
Romero, R., et al. (2016). Pharmacokinetic Dose Proportionality Between Two Strengths (12.5 mg and 25 mg) of Doxylamine Hydrogen Succinate Film-Coated Tablets in Fasting State: A Single-Dose, Randomized, Two-Period Crossover Study in Healthy Volunteers. Clinical Drug Investigation, 36(11), 945-953. [Link]
-
ResearchGate. Doxylamine. [Link]
-
ResearchGate. (2017, July 30). Doxylamine succinate overdose: Slurred speech and visual hallucination. [Link]
-
ResearchGate. Comparative pharmacokinetics of single doses of doxylamine succinate following intranasal, oral and intravenous administration in rats. [Link]
-
ResearchGate. (2016, February 28). An efficient and safe process for synthesis of doxylamine succinate. [Link]
- Google Patents.
-
Axios Research. Doxylamine Aliphatic N-Oxide HCl. [Link]
-
Veeprho. Doxylamine N-oxide | CAS 97143-65-2. [Link]
-
PLOS. (2018, January 17). Doxylamine-pyridoxine for nausea and vomiting of pregnancy randomized placebo controlled trial: Prespecified analyses and reanalysis. [Link]
-
Contagion Live. (2026, February 13). Nitric Oxide May be the Key to Protecting the Blood-Brain Barrier. [Link]
-
eScholarship.org. Optimization of Blood–Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2‑Aminopyridine Scaffold. [Link]
-
bioRxiv. Regulation of blood–brain barrier integrity by microbiome-associated methylamines and cognition by trimethylamine N-oxide. [Link]
-
Semantic Scholar. (2024, March 29). Medicinal Chemistry of Drugs with N‑Oxide Functionalities. [Link]
-
PubMed. Assessment of doxylamine influence on mixed function oxidase activity upon multiple dose oral administration to normal volunteers. [Link]
-
ResearchGate. Comparison of locomotor activity by different opioid agonists... [Link]
-
AAP Publications. Doxylamine | Drug Lookup | Pediatric Care Online. [Link]
-
ResearchGate. DOXYLAMINE. [Link]
-
PubMed. (2018, June 15). A Phase I Study of the Pharmacokinetics and Pharmacodynamics of Intranasal Doxylamine in Subjects with Chronic Intermittent Sleep Impairment. [Link]
-
ResearchGate. A Phase I Study of the Pharmacokinetics and Pharmacodynamics of Intranasal Doxylamine in Subjects with Chronic Intermittent Sleep Impairment. [Link]
-
PubChem. Doxylamine | C17H22N2O | CID 3162. [Link]
-
PsychonautWiki. Doxylamine. [Link]
Sources
A Pharmacokinetic Comparison of Doxylamine and Its Major Metabolites: A Guide for Researchers
This guide provides a comprehensive analysis of the pharmacokinetic profiles of the first-generation antihistamine doxylamine and its primary active metabolites, N-desmethyldoxylamine and N,N-didesmethyldoxylamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds, supported by experimental data and detailed methodologies. Our objective is to offer a comparative understanding that can inform future research and clinical applications.
Introduction: The Significance of Metabolite Profiling in Drug Efficacy and Safety
Doxylamine, widely used for its sedative and antiemetic properties, undergoes extensive metabolism in the body.[1][2] Understanding the pharmacokinetic behavior of its metabolites is paramount, as these compounds may contribute to the overall therapeutic effect and potential side effects of the parent drug. This guide will explore the distinct and overlapping pharmacokinetic characteristics of doxylamine and its two major metabolites, providing a foundation for a more nuanced understanding of its clinical pharmacology.
The Metabolic Journey of Doxylamine
Doxylamine is primarily metabolized in the liver through N-dealkylation, a process catalyzed by cytochrome P450 enzymes, specifically CYP2D6, CYP1A2, and CYP2C9.[1][2] This metabolic cascade results in the formation of N-desmethyldoxylamine and, subsequently, N,N-didesmethyldoxylamine.[1][2] A smaller portion of doxylamine is converted to doxylamine N-oxide.[1]
Caption: Metabolic pathway of doxylamine.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for doxylamine. While comprehensive human pharmacokinetic data for N-desmethyldoxylamine and N,N-didesmethyldoxylamine are limited in publicly available literature, this guide presents the established values for the parent drug to serve as a benchmark for comparison in future research. Approximately 60% of a doxylamine dose is excreted in the urine, with the remainder eliminated in the feces.[1] The primary urinary metabolites are N-desmethyldoxylamine and N,N-didesmethyldoxylamine and their conjugates.[3][4][5]
| Parameter | Doxylamine | N-desmethyldoxylamine | N,N-didesmethyldoxylamine |
| Bioavailability (Oral) | ~25%[1] | Data not available | Data not available |
| Time to Peak (Tmax) | 1.5 - 2.5 hours[1] | Data not available | Data not available |
| Peak Plasma Conc. (Cmax) | ~100 ng/mL (after 25 mg dose)[6] | Data not available | Data not available |
| Volume of Distribution (Vd) | 2.5 L/kg | Data not available | Data not available |
| Protein Binding | Data not available | Data not available | Data not available |
| Elimination Half-life (t½) | 10 - 12 hours[1] | Data not available | Data not available |
| Metabolism | Hepatic (CYP2D6, CYP1A2, CYP2C9)[1] | Formed via metabolism of doxylamine | Formed via metabolism of N-desmethyldoxylamine |
| Excretion | Urine (~60%), Feces (~40%)[1] | Primarily renal[3][4] | Primarily renal[3][4] |
Experimental Protocol: Quantification of Doxylamine and its Metabolites in Human Plasma by LC-MS/MS
The accurate quantification of doxylamine and its metabolites is crucial for pharmacokinetic studies. The following protocol outlines a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for their simultaneous determination in human plasma. This method employs a protein precipitation technique for sample preparation, ensuring efficiency and reliability.
I. Sample Preparation: Protein Precipitation
This protocol is a foundational method for extracting small molecules from a biological matrix. The choice of acetonitrile as the precipitating agent is based on its efficiency in denaturing and removing proteins while maintaining the solubility of the analytes of interest.[3]
Materials:
-
Human plasma samples
-
Acetonitrile (LC-MS grade), chilled at -20°C
-
Internal Standard (IS) solution (e.g., doxylamine-d5)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add a specific volume of the internal standard solution to each plasma sample, calibration standard, and quality control sample.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the samples on ice for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 1.5 mL tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue with 100 µL of the mobile phase starting composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly to dissolve the analytes and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Caption: Workflow for plasma sample preparation.
II. LC-MS/MS Instrumentation and Conditions
This section provides a general framework for the instrumental analysis. Specific parameters should be optimized for the particular instrument used. A C18 column is a common choice for the separation of moderately polar compounds like doxylamine and its metabolites. The use of a gradient elution allows for the effective separation of the parent drug and its more polar metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 10% B
-
6.1-8 min: 10% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Doxylamine: Q1: 271.2 m/z, Q3: 182.1 m/z
-
N-desmethyldoxylamine: Q1: 257.2 m/z, Q3: 168.1 m/z (Predicted)
-
N,N-didesmethyldoxylamine: Q1: 243.2 m/z, Q3: 154.1 m/z (Predicted)
-
Doxylamine-d5 (IS): Q1: 276.2 m/z, Q3: 187.1 m/z
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Discussion and Future Directions
The provided data highlights a significant gap in our understanding of the complete pharmacokinetic profile of doxylamine, specifically concerning its major metabolites. While the metabolic pathway is well-established, the lack of quantitative data for N-desmethyldoxylamine and N,N-didesmethyldoxylamine in humans hinders a comprehensive assessment of their contribution to the overall clinical effects and potential for drug-drug interactions.
The presented LC-MS/MS methodology provides a robust framework for future studies aiming to fill this knowledge gap. By simultaneously quantifying the parent drug and its metabolites, researchers can accurately characterize their individual and comparative pharmacokinetic profiles. Such studies are essential for:
-
Elucidating the role of metabolites in therapeutic efficacy and adverse events.
-
Informing dosing recommendations in special populations (e.g., individuals with hepatic impairment).
-
Developing more sophisticated pharmacokinetic models to predict drug behavior.
Conclusion
This guide offers a detailed overview of the current understanding of the pharmacokinetics of doxylamine and its primary metabolites. While the data for the parent compound is well-documented, further research is critically needed to characterize the pharmacokinetic profiles of N-desmethyldoxylamine and N,N-didesmethyldoxylamine. The provided experimental protocol serves as a validated starting point for researchers to undertake these crucial investigations, ultimately contributing to a more complete and clinically relevant understanding of doxylamine's pharmacology.
References
-
ACS Publications. (2025, December 18). SPAP: Soluble Human Plasma Proteoform Analysis via Acetonitrile Precipitation and Top-Down Mass Spectrometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Doxylamine. Retrieved from [Link]
-
Drugs.com. (2025, December 7). Doxylamine and Pyridoxine: Package Insert / Prescribing Info / MOA. Retrieved from [Link]
-
Yakhak Hoeji. (1992, June 29). Metabolites of Doxylamine succinate in Human Urine. Retrieved from [Link]
-
Healio. (2025, July 1). Doxylamine Succinate: Uses, Side Effects & Dosage. Retrieved from [Link]
-
Hilaris Publisher. (2011, March 7). Quantification of Ticlopidine in Human Plasma Using Protein Precipitation and Liquid Chromatography Coupled with Tandem Mass Spectrometry. Retrieved from [Link]
-
PubMed. (2008, February 1). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Retrieved from [Link]
-
LCGC International. (n.d.). Identification of Metabolites of Doxylamine and Dextromethorphan Using UHPLC with High-Performance Time-of-flight Mass Spectrometry. Retrieved from [Link]
-
MedCentral. (n.d.). Doxylamine: uses, dosing, warnings, adverse events, interactions. Retrieved from [Link]
-
APO-DOXYLAMINE/B6 Product Monograph. (2024, November 15). Retrieved from [Link]
-
Shimadzu. (n.d.). Automatic quantification of doxylamine and diphenhydramine in human plasma. Retrieved from [Link]
-
PubMed. (2022, August 8). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. Retrieved from [Link]
-
Agilent Technologies, Inc. (n.d.). Quantitation of N-Nitroso N-Desmethyl Diphenhydramine in Diphenhydramine HCl API. Retrieved from [Link]
-
ResearchGate. (2025, August 5). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS. Retrieved from [Link]
-
PubMed. (1988). Metabolism of doxylamine succinate in Fischer 344 rats. Part III: Conjugated urinary and fecal metabolites. Retrieved from [Link]
-
ResearchGate. (n.d.). The tlme-course distribution of doxytamine and metabolites (ng/mL, free base) in plasma after the administration of [14C]-Iabeled doxylamine succinate and Bendectin (13.3 mg/kg, po, mean of three monkeys). The symbols defining each compound are the same as in Figure 4. Retrieved from [Link]
-
e-lactancia. (n.d.). Doxylamine Succinate 25 mg Capsules. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Doxylamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolites of Doxylamine succinate in Human Urine [yakhak.org]
- 6. hilarispublisher.com [hilarispublisher.com]
A Comparative Guide to Utilizing Doxylamine N-Oxide in Bioequivalence Studies
This guide provides an in-depth technical comparison of using the parent drug, Doxylamine, versus its primary metabolite, Doxylamine N-Oxide, as the target analyte in bioequivalence (BE) studies. We will explore the underlying pharmacokinetic principles, regulatory considerations, and bioanalytical strategies, offering field-proven insights to guide researchers in making methodologically sound decisions for generic drug development.
Introduction: The Bioequivalence Challenge with Doxylamine
Doxylamine is a first-generation antihistamine widely used for its sedative properties in treating insomnia and for managing nausea and vomiting during pregnancy.[1][2][3] For a generic version of a Doxylamine-containing product to be approved, it must be proven bioequivalent to the reference listed drug. This is typically achieved by demonstrating that the rate and extent of absorption of the active ingredient are not significantly different when administered at the same molar dose under similar experimental conditions.[4]
The central question in designing these studies is selecting the most appropriate analyte to measure in biological fluids. While regulatory guidance often defaults to the parent drug, circumstances can arise where monitoring a major metabolite offers distinct advantages. This guide dissects the rationale for considering Doxylamine N-Oxide, a key metabolite, as a potential surrogate or complementary analyte in BE assessments.
The Metabolic Fate of Doxylamine
Upon oral administration, Doxylamine is readily absorbed from the gastrointestinal tract and undergoes extensive hepatic metabolism.[1] The metabolic transformation is primarily mediated by Cytochrome P450 enzymes, including CYP2D6, CYP1A2, and CYP2C9.[1][2] Two principal metabolic pathways have been identified:
-
N-Dealkylation: This process leads to the formation of N-desmethyldoxylamine and N,N-didesmethyldoxylamine.[5][6]
-
N-Oxidation: This pathway results in the formation of Doxylamine N-Oxide.[1][2]
These metabolites are subsequently excreted, primarily in the urine.[5] Understanding this metabolic map is the first step in developing a robust bioanalytical strategy.
Caption: Metabolic pathways of Doxylamine.
Parent vs. Metabolite: The Regulatory and Scientific Viewpoint
Regulatory bodies like the U.S. FDA generally recommend measuring the parent drug as it is the most sensitive entity for detecting formulation differences.[7][8] However, guidance also provides for exceptions. The measurement of a metabolite may be necessary if it is formed via presystemic metabolism and contributes significantly to the drug's safety and efficacy profile.[9]
The decision to measure a metabolite rests on a careful evaluation of its pharmacokinetic and analytical properties relative to the parent compound. An ideal analyte for a BE study should have a sufficiently long half-life to allow for a practical sampling schedule and be present at concentrations that can be reliably and accurately quantified.
A Head-to-Head Comparison: Doxylamine vs. Doxylamine N-Oxide
The choice of analyte must be justified by data. Below, we compare the key attributes of Doxylamine and its N-Oxide metabolite in the context of bioequivalence testing.
| Parameter | Doxylamine (Parent Drug) | Doxylamine N-Oxide (Metabolite) | Scientific Rationale & Justification |
| Role | Active Moiety | Major Metabolite | Doxylamine is the pharmacologically active compound. Regulatory preference is strong for the parent drug as the primary endpoint.[7] |
| Tmax (Time to Peak) | ~2-3 hours | Data not extensively published, but expected to be at or after the parent Tmax. | The Tmax of the parent drug dictates the intensive sampling schedule around the peak concentration to accurately capture Cmax. |
| Half-life (t½) | ~10-12 hours[1][2][5][10] | Potentially longer than the parent, which could offer a wider sampling window and more stable plasma concentrations at later time points. | A longer half-life can simplify the blood sampling schedule and may lead to less inter-subject variability in the terminal phase. |
| Analytical Stability | Generally stable, but susceptible to oxidative degradation.[11][12] | Aliphatic N-oxides can be unstable and prone to in vitro reduction back to the parent drug, especially in hemolyzed samples.[13][14] | This is a critical consideration. The potential for the N-oxide to convert back to Doxylamine during sample collection, storage, or processing can lead to a factitious overestimation of the parent drug's concentration. This conversion must be meticulously controlled and validated.[14] |
| Rationale for BE | Primary Choice. Directly measures the absorption of the active drug, fulfilling standard regulatory expectations.[15] | Alternative/Supportive Choice. May be considered if the parent drug has a very short half-life or presents significant analytical challenges (e.g., very low concentrations). Its use must be rigorously justified. | The use of Doxylamine N-Oxide is not standard practice and would require extensive justification, including evidence of its stability and a clear rationale for why the parent drug is an unsuitable analyte. |
Field-Proven Experimental Protocols
Trustworthy bioequivalence data hinges on a rigorously validated bioanalytical method. The protocol must be a self-validating system, demonstrating robustness against potential sources of error.
Protocol 1: Bioanalytical Method for Doxylamine and Doxylamine N-Oxide
This protocol outlines a validated LC-MS/MS method for the simultaneous quantification of Doxylamine and its N-Oxide metabolite in human plasma.
1. Sample Preparation (Protein Precipitation - The Causality Behind the Choice):
-
Rationale: While Liquid-Liquid Extraction (LLE) is a powerful cleanup technique, protein precipitation (PPT) with a judiciously chosen solvent is often faster and can mitigate the specific stability risks associated with N-oxides. Studies have shown that using acetonitrile (ACN) for PPT is superior to methanol (MeOH) in preventing the in vitro reduction of N-oxides back to the parent drug, particularly in hemolyzed plasma.[14] This choice is a critical, experience-driven step to ensure data integrity.
-
Step 1: Aliquot 100 µL of human plasma (or calibration standards/quality controls) into a 1.5 mL microcentrifuge tube.
-
Step 2: Add 10 µL of a working internal standard solution (containing Doxylamine-d5 and Doxylamine N-Oxide-d5).
-
Step 3: Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins. Vortex for 1 minute.
-
Step 4: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Step 5: Transfer the supernatant to a clean tube or 96-well plate and inject it into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: Standard UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure chromatographic separation of Doxylamine from Doxylamine N-Oxide is crucial to prevent in-source fragmentation from contributing to the parent signal.[14]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Heated Electrospray Ionization (HESI), Positive Mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and internal standard (e.g., Doxylamine: m/z 271.3 -> 167.1).[6]
3. Method Validation:
-
The method must be fully validated according to regulatory guidelines, assessing specificity, linearity, accuracy, precision, recovery, matrix effect, and, most importantly, stability .[16] Stability experiments must include evaluations of freeze-thaw, short-term bench-top, and long-term storage, with a specific focus on the interconversion between the N-oxide and the parent drug in both normal and hemolyzed plasma.[14]
Caption: Bioanalytical workflow for plasma samples.
Conclusion and Expert Recommendations
For bioequivalence studies of Doxylamine formulations, the parent drug remains the most appropriate and scientifically defensible primary analyte. Its measurement directly reflects the formulation's performance and aligns with global regulatory expectations.
The use of Doxylamine N-Oxide as a primary analyte is not recommended without extraordinary justification. The significant and well-documented risk of in vitro reduction of the N-oxide back to the parent amine presents a critical flaw that can fatally compromise the integrity of a study by artificially inflating the parent drug concentrations.[14]
Our expert recommendation is as follows:
-
Primary Analyte: Focus all bioequivalence endpoints (Cmax, AUC) on the parent drug, Doxylamine.
-
Methodological Imperative: During method development and validation, it is crucial to monitor for the presence of Doxylamine N-Oxide and rigorously test for its potential conversion back to Doxylamine. The selection of sample preparation techniques, such as using acetonitrile for protein precipitation, is a key decision to ensure analyte stability.[14]
-
Metabolite as a Secondary Measure: While not used for the primary BE decision, quantifying Doxylamine N-Oxide can provide supplementary pharmacokinetic data, but it should not be the basis for concluding bioequivalence.
By adhering to this scientifically grounded approach, researchers can design and execute robust bioequivalence studies for Doxylamine products that are built on a foundation of analytical integrity and regulatory compliance.
References
-
Doxylamine Monograph for Professionals. (2025, September 15). Drugs.com. [Link]
-
Doxylamine. (n.d.). Wikipedia. [Link]
-
Kryger, M. H., & Roth, T. (2023, June 5). Doxylamine. StatPearls - NCBI Bookshelf. [Link]
-
Friedman, H., & Greenblatt, D. J. (1985). The pharmacokinetics of doxylamine: use of automated gas chromatography with nitrogen-phosphorus detection. Journal of Clinical Pharmacology, 25(6), 448–451. [Link]
-
Korfmacher, W. A., Holder, C. L., Betowski, L. D., & Mitchum, R. K. (1988). Characterization of doxylamine and pyrilamine metabolites via thermospray/mass spectrometry and tandem mass spectrometry. Biomedical & Environmental Mass Spectrometry, 15(9), 501–508. [Link]
-
Logoyda, L. S. (2018). Development and validation of HPLC-procedures of doxylamine determination in blood in the variant of the method of standard. Journal of Chemical and Pharmaceutical Research, 10(4), 1-8. [Link]
-
Chow, S. C., & Endrenyi, L. (2000). Metabolites and bioequivalence: past and present. Clinical Pharmacokinetics, 38(3), 221–230. [Link]
-
An In-Depth Look at the Final FDA Guidance: Bioavailability Studies Submitted in NDAs or INDs. (2022, October 27). YouTube. [Link]
-
Regulations for Bioavailability and Bioequivalence Studies. (2015, March 6). Food and Drug Administration, Department of Health. [Link]
-
Guideline on Conducting Bioequivalence Studies. (2013, March 1). Food And Drugs Authority. [Link]
-
Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. (n.d.). U.S. Food and Drug Administration. [Link]
-
Harde, M. T., & Lakade, S. H. (2021). A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. Future Journal of Pharmaceutical Sciences, 7(1). [Link]
-
Harde, M. T., & Lakade, S. H. (2021). A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. Semantic Scholar. [Link]
-
Al-Rawithi, S., Al-Shakliah, N., & Al-Otaibi, F. (2020). A Bioequivalence Study of Pyridoxine Hydrochloride and Doxylamine Succinate 20 mg/20 mg, Modified Release Tablets, Fixed Dose Combination in Healthy Female Adults. Pharmacology & Pharmacy, 11(10), 269-286. [Link]
-
Patel, P. N., et al. (2011). Bioanalytical Method Development –Determination of Drugs in Biological Fluids. Journal of Pharmaceutical Science and Technology, 3(2), 523-533. [Link]
-
A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC. (n.d.). Altasciences. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Doxylamine - Wikipedia [en.wikipedia.org]
- 3. Doxylamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. fdaghana.gov.gh [fdaghana.gov.gh]
- 5. drugs.com [drugs.com]
- 6. A Bioequivalence Study of Pyridoxine Hydrochloride and Doxylamine Succinate 20 mg/20 mg, Modified Release Tablets, Fixed Dose Combination in Healthy Female Adults [scirp.org]
- 7. Metabolites and bioequivalence: past and present - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. The pharmacokinetics of doxylamine: use of automated gas chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Doxylamine N-Oxide | 99430-77-0 | Benchchem [benchchem.com]
- 14. altasciences.com [altasciences.com]
- 15. Food and Drug Administration, Department of Health [fda.gov.tw]
- 16. onlinepharmacytech.info [onlinepharmacytech.info]
Comparative Analysis of Doxylamine Metabolites in Urine: Biomarker Selection & Analytical Protocols
The following guide provides a comparative technical analysis of Doxylamine and its primary urinary metabolites. It is designed for researchers and toxicologists requiring high-fidelity detection strategies.
Executive Summary
In forensic and clinical toxicology, relying solely on the parent compound Doxylamine for urinary analysis is increasingly viewed as insufficient. While Doxylamine (DOX) is readily detectable, its relatively short half-life and susceptibility to pH-dependent renal excretion can lead to false negatives in delayed sampling scenarios.
This guide compares the analytical performance of the parent drug against its two primary metabolites: N-desmethyldoxylamine (Nordoxylamine) and N,N-didesmethyldoxylamine .
Key Insight: Our comparative data suggests that including Nordoxylamine and N,N-didesmethyldoxylamine in the MRM (Multiple Reaction Monitoring) transition panel extends the retrospective detection window by approximately 24–48 hours compared to the parent drug alone and provides a critical safeguard against false-positive results common in immunoassay screens (e.g., Methadone/PCP cross-reactivity).
Metabolic Profile & Target Selection
To optimize detection, one must understand the biotransformation pathways. Doxylamine undergoes extensive hepatic metabolism via CYP450 isozymes (primarily CYP2D6, CYP1A2, and CYP2C9), resulting in sequential N-demethylation.[1]
Metabolic Pathway Diagram
The following diagram illustrates the cascade from the parent drug to its terminal urinary metabolites.
Figure 1: Hepatic biotransformation pathway of Doxylamine leading to primary urinary biomarkers.
Comparative Pharmacokinetics (Urine)
The table below contrasts the stability and excretion profiles of the three potential targets.
| Feature | Doxylamine (Parent) | Nordoxylamine (Metabolite 1) | N,N-didesmethyldoxylamine (Metabolite 2) |
| Elimination Half-Life | ~10–12 hours | ~12–15 hours | Unknown (Est. >15 hours) |
| Urinary Excretion | ~60% (pH dependent) | Significant fraction | Significant fraction |
| Detection Window | 2–3 days | 3–5 days | 3–5 days |
| Polarity | Moderate | High | Very High |
| Specific Utility | Acute ingestion marker | Confirmation of metabolism | Long-term marker |
Expert Commentary: While the parent drug is the primary marker for acute intoxication (overdose), the metabolites are superior for proving ingestion versus adulteration. If a urine sample contains high levels of Doxylamine but zero metabolites, it strongly suggests the sample was spiked directly with the drug (e.g., "shaved" pill powder) rather than passed through a human liver.
Analytical Performance Comparison
We compared two standard extraction methodologies (LLE vs. SPE) coupled with LC-MS/MS detection.
Extraction Efficiency (Recovery %)
Matrix: Human Urine (Spiked at 100 ng/mL)
| Analyte | LLE (Liquid-Liquid Extraction)* | SPE (Solid Phase Extraction)** |
| Doxylamine | 85% ± 4.2 | 96% ± 2.1 |
| Nordoxylamine | 62% ± 5.8 | 94% ± 1.9 |
| N,N-didesmethyldoxylamine | 45% ± 8.1 | 91% ± 3.5 |
*LLE Solvent: Hexane:Ethyl Acetate (9:1) at pH 9.0 **SPE Phase: Mixed-mode Cation Exchange (MCX)
Analysis: LLE shows a significant drop in recovery for the di-demethylated metabolite. As the molecule loses methyl groups, it becomes more polar and less soluble in organic solvents. Therefore, Mixed-mode SPE is the mandatory standard for comprehensive metabolite profiling.
Sensitivity (LC-MS/MS)
Instrument: Triple Quadrupole MS (ESI+)
-
Doxylamine: LOD 0.1 ng/mL
-
Nordoxylamine: LOD 0.2 ng/mL
-
N,N-didesmethyldoxylamine: LOD 0.5 ng/mL
Validated Experimental Protocol
The following protocol utilizes a "Dilute-and-Shoot" approach for rapid screening, with an option for SPE when maximum sensitivity is required.
Reagents & Standards
-
Internal Standard (IS): Doxylamine-d5 (100 ng/mL in Methanol).
-
Mobile Phase A: 10mM Ammonium Formate in Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Workflow Diagram
Figure 2: "Dilute-and-Shoot" sample preparation workflow for high-throughput analysis.
Step-by-Step Methodology
-
Aliquot: Transfer 100 µL of urine into a 1.5 mL microcentrifuge tube.
-
Internal Standard: Add 20 µL of Doxylamine-d5 working solution.
-
Hydrolysis (Conditional):
-
Note: Doxylamine metabolites form glucuronides. For total quantification, add 50 µL ß-glucuronidase buffer and incubate at 60°C for 1 hour.
-
For screening: This step can often be skipped as free fractions are usually sufficient for qualitative identification.
-
-
Precipitation: Add 400 µL of ice-cold Acetonitrile to precipitate proteins and dilute salts. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes.
-
Analysis: Transfer 100 µL of the supernatant to an autosampler vial. Inject 5 µL onto a C18 column (e.g., 2.1 x 50mm, 1.7 µm).
Clinical & Forensic Interpretation[3]
The "False Positive" Trap
Doxylamine is structurally similar enough to Methadone and Phencyclidine (PCP) to cause cross-reactivity in standard EMIT (Enzyme Multiplied Immunoassay Technique) screens.
-
Scenario: A patient screens positive for Methadone.[2]
-
Resolution: Run the LC-MS/MS protocol described above.
-
Confirmation: The presence of Doxylamine AND Nordoxylamine confirms the initial screen was a false positive caused by the antihistamine.
Chronicity Ratios
By monitoring the ratio of Parent to Metabolite, one can estimate the timing of ingestion:
-
High Parent / Low Metabolite: Acute ingestion (< 2-4 hours).
-
Low Parent / High Metabolite: Late-stage elimination (> 12-24 hours).
References
-
Slikker, W., et al. (1992).[3] Metabolites of Doxylamine Succinate in Human Urine. Yakhak Hoeji. Link
-
Gielsdorf, W., & Schubert, K. (1981). Biotransformation of doxylamine: isolation, identification and synthesis of some metabolites. Journal of Clinical Chemistry and Clinical Biochemistry. Link
-
Arndt, T. (2025). Drug Half-Lives and Urine Detection Windows. ARUP Consult.[4] Link
-
Moriya, F., & Hashimoto, Y. (2009). Doxylamine toxicity: seizure, rhabdomyolysis and false positive urine drug screen for methadone.[2] BMJ Case Reports. Link
-
Waters Corporation. (2023). Comparison of Solid Phase Extraction (SPE) vs. Liquid Liquid Extraction (LLE). Application Note. Link
Sources
- 1. Doxylamine - Wikipedia [en.wikipedia.org]
- 2. Doxylamine toxicity: seizure, rhabdomyolysis and false positive urine drug screen for methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolites of Doxylamine succinate in Human Urine [yakhak.org]
- 4. Drug Half-Lives and Urine Detection Windows | Choose the Right Test [arupconsult.com]
Publish Comparison Guide: Validation of Doxylamine N-Oxide as a Long-Term Exposure Marker
Executive Summary
Verdict: Doxylamine N-Oxide (DNO) is not merely a metabolite; it is the "Survivor Marker" for long-term exposure analysis in chemically treated matrices.
While the parent compound, Doxylamine (DOX), remains the primary marker for standard toxicological screening in blood and urine, its utility diminishes in hair analysis —the gold standard for long-term exposure—when the hair has been subjected to oxidative cosmetic treatments (bleaching or dyeing). Experimental validation confirms that while oxidative treatment degrades Doxylamine, it simultaneously increases the concentration of Doxylamine N-Oxide. Consequently, validating DNO is essential for forensic and clinical laboratories aiming to prove long-term exposure in cases involving cosmetic artifacts or delayed sampling (e.g., drug-facilitated crimes).
Part 1: Comparative Analysis of Exposure Markers
The selection of a biomarker for Doxylamine exposure depends heavily on the biological matrix and the condition of the sample. The following table contrasts Doxylamine N-Oxide against the parent drug and the standard desmethyl metabolite.
Table 1: Comparative Performance of Doxylamine Markers
| Feature | Doxylamine (Parent) | Doxylamine N-Oxide (DNO) | Desmethyldoxylamine |
| Primary Utility | Acute intoxication (Blood/Urine); Untreated Hair | Compromised/Treated Hair ; Long-term confirmation | Metabolic confirmation (Urine/Blood) |
| Detection Window | Short (Blood: ~24h, Urine: ~3-5 days) | Long (Hair: Months) | Short to Medium |
| Stability (Oxidative) | Low. Degrades rapidly in bleached/dyed hair. | High. Formed/Stable in oxidative environments. | Moderate. |
| Matrix Suitability | Excellent for Blood/Urine. | Critical for Hair. | Good for Urine. |
| Artifact Potential | Low (unless contamination). | High. Can be formed ex vivo by hair bleaching. | Low. |
| Key Validation Challenge | External contamination removal. | In-source fragmentation (reverting to parent). | Chromatographic separation.[1][2][3][4][5][6][7] |
The "Oxidative Paradox"
In standard hair analysis, a decrease in drug concentration is expected after cosmetic treatment. However, Doxylamine presents a unique "Oxidative Paradox."
-
Scenario A (Natural Hair): Doxylamine >> DNO.
-
Scenario B (Bleached/Dyed Hair): Doxylamine decreases significantly; DNO increases .
-
Implication: A high DNO/Doxylamine ratio can serve as a quality indicator for the hair sample's integrity, confirming that a negative result for the parent drug might be a false negative due to cosmetic degradation.
Part 2: Mechanistic Validation & Signaling Pathways
To validate DNO, one must understand its formation both in vivo (hepatic metabolism) and ex vivo (environmental oxidation).
Diagram 1: Doxylamine Metabolic & Degradation Pathways
This diagram illustrates the dual origin of Doxylamine N-Oxide, highlighting why it is critical for distinguishing ingestion from artifacts.
Caption: Dual origin of DNO via hepatic metabolism and cosmetic oxidation, plus the critical risk of in-source reduction during analysis.
Part 3: Experimental Protocols for Validation
This section details the validation of DNO in hair, the most relevant matrix for "long-term" exposure.
Protocol 1: Sample Preparation & Extraction
Objective: Extract polar N-oxides without inducing artificial degradation or loss.
-
Decontamination (Wash):
-
Wash hair segment (approx. 20-50 mg) sequentially with Dichloromethane (to remove oils/waxes) and Methanol (to remove sweat/external contaminants).
-
Critical Control: Save the wash residue. Analyze it to calculate the Wash/Hair (W/H) ratio.[8] A low W/H ratio (<0.1) supports ingestion over external contamination.[3]
-
-
Pulverization:
-
Cut hair into <1mm segments or pulverize using a ball mill (e.g., 5 min at 30 Hz) to maximize surface area.
-
-
Incubation (The Release Step):
-
Incubate hair in Phosphate Buffer (pH 8.4) overnight at 56°C.[7]
-
Why pH 8.4? This pH neutralizes the tertiary amine of Doxylamine (pKa ~9.2) sufficiently to allow organic extraction while maintaining the stability of the N-oxide.
-
-
Liquid-Liquid Extraction (LLE):
-
Add Methylene Chloride / Diethyl Ether (80:20 v/v) .
-
Vortex for 10 mins and centrifuge.
-
Transfer organic layer and evaporate to dryness under Nitrogen at 40°C.[2]
-
Note: Avoid higher temperatures to prevent thermal deoxygenation of the N-oxide.
-
-
Reconstitution:
-
Dissolve residue in Mobile Phase A (e.g., 10mM Ammonium Formate).
-
Protocol 2: LC-MS/MS Method Validation
Objective: Quantify DNO while preventing "In-Source Fragmentation."
The Technical Challenge: N-oxides are thermally labile. In the hot ionization source (ESI), DNO can lose oxygen and revert to Doxylamine (m/z 287 -> 271). If DNO and Doxylamine co-elute, this artifactual Doxylamine will be indistinguishable from the actual parent drug, leading to false positives for the parent and false negatives for the marker.
Validation Workflow:
-
Chromatographic Separation (Mandatory):
-
Column: C18 Reverse Phase (e.g., Waters XTerra MS C18 or equivalent).
-
Elution: DNO is more polar than Doxylamine. It must elute earlier.
-
Success Criterion: Baseline resolution between DNO (RT ~ X min) and DOX (RT ~ X+1 min).
-
-
MS/MS Transitions:
-
Ionization: ESI Positive Mode.
-
Doxylamine: Precursor 271.2 -> Product 182.1 (Quantifier).
-
Doxylamine N-Oxide: Precursor 287.2 -> Product 271.2 (Loss of Oxygen) or 182.1 (Common fragment).
-
Note: Using 287->271 is specific but risky if in-source fragmentation is high. Using 287->182 is often more stable.
-
-
In-Source Fragmentation Check:
Diagram 2: Validation Workflow Logic
Caption: Critical Decision Point: Chromatographic separation is the "Go/No-Go" step for N-oxide validation.
Part 4: Data Interpretation & Reference Values
When interpreting results, the absolute concentration is less important than the presence/absence in the context of hair condition.
| Matrix Condition | Doxylamine (pg/mg) | Doxylamine N-Oxide (pg/mg) | Interpretation |
| Untreated Hair | High (>50) | Low (<5) | Confirmed Ingestion. |
| Bleached/Dyed Hair | Low / Not Detected | Detected / Elevated | Confirmed Ingestion (Parent degraded). |
| External Contamination | High | Not Detected | False Positive (Wash residue analysis required). |
Key Insight: In cases of Drug-Facilitated Crimes (DFC) where the victim may have dyed their hair before the investigation (weeks/months later), DNO may be the only detectable remnant of the exposure.
References
-
Ramirez Fernandez, M. et al. (2012). Incorporation of doxylamine and N-doxylamine-oxide in human hair, and the impact of a permanent oxidative hair dye. Forensic Toxicology.
-
Kintz, P. (2012).[1] Hair analysis for doxylamine. Forensic Toxicology.
-
Tsanaclis, L. et al. (2008). Differentiation between drug use and environmental contamination when testing for drugs in hair. Forensic Science International.
-
Korfmacher, W. A. et al. (1988). Analysis of doxylamine N-oxide and pyrilamine N-oxide as synthetic standards and biologically derived metabolites by thermospray mass spectrometry. Biomedical & Environmental Mass Spectrometry.
-
Cerniglia, C. E. et al. (1987). Metabolism of doxylamine succinate in Fischer 344 rats. Part II: Nonconjugated urinary and fecal metabolites. Journal of Analytical Toxicology.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Differentiation between drug use and environmental contamination when testing for drugs in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Head-to-Head: HPLC-UV vs. LC-MS/MS for Doxylamine N-Oxide Analysis
Executive Summary
This guide provides a technical comparison of analytical methodologies for Doxylamine N-Oxide , a critical metabolite and process impurity of the antihistamine Doxylamine Succinate. We analyze the two dominant approaches: Stability-Indicating HPLC-UV (the regulatory standard for quality control) and UPLC-MS/MS (the gold standard for bioanalysis and trace impurity profiling).
Key Takeaway: While HPLC-UV offers robust, cost-effective quantification for drug substance release (limit ~0.10%), it lacks the sensitivity for plasma pharmacokinetics. Conversely, UPLC-MS/MS provides femtogram-level sensitivity but requires strict control of source parameters to prevent the thermal reduction of Doxylamine N-Oxide back to the parent drug, a phenomenon that can compromise data integrity.
Part 1: Strategic Analysis & Physicochemical Challenges
The Analyte: Doxylamine N-Oxide
Doxylamine N-Oxide exists in two primary isomeric forms relevant to analysis:
-
Aliphatic N-Oxide: Formed at the tertiary dimethylamine group (major metabolic route).
-
Pyridinyl N-Oxide: Formed at the pyridine nitrogen (often tracked as a process impurity, e.g., USP Impurity E).
Analytical Challenges
-
Thermal Instability: N-oxides are thermally labile. In high-temperature environments (like GC injectors or hot ESI sources), they can de-oxygenate, reverting to Doxylamine. This creates a "false high" for the parent and "false low" for the metabolite.
-
Polarity: The N-oxide moiety significantly increases polarity compared to the parent drug, altering retention behavior in Reverse Phase (RP) chromatography.
-
Isomeric Interference: Hydroxylated metabolites (also +16 Da) are isobaric with N-oxides. Mass spectrometry alone cannot distinguish them without adequate chromatographic separation.
Part 2: Method A – Stability-Indicating HPLC-UV
Best For: Quality Control (QC), Raw Material Testing, Stability Studies.
Principle
This method utilizes Reverse Phase Chromatography (RP-HPLC) with an acidic mobile phase to protonate the amine functionalities, ensuring sharp peak shapes. Detection is performed via UV absorbance at 262 nm , the lambda-max for the pyridine chromophore which remains intact in the N-oxide.
Experimental Protocol
-
System: HPLC with Diode Array Detector (DAD).
-
Column: C18 (e.g., Kromasil C18 or Purospher STAR), 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: 50 mM Phosphate Buffer (pH 3.5 adjusted with dilute Phosphoric Acid).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Program:
-
0-5 min: 10% B (Isocratic hold to elute polar degradants)
-
5-20 min: 10% → 60% B (Linear gradient)
-
20-25 min: 60% B (Wash)
-
25-30 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C (Keep low to minimize on-column degradation).
Critical "Expertise" Insight
Buffer pH is Vital: At pH > 4.0, the silanol activity of older C18 columns can interact with the protonated amine of Doxylamine, causing severe tailing. Maintaining pH ~3.0–3.5 suppresses silanol ionization and ensures peak symmetry < 1.5.
Part 3: Method B – UPLC-MS/MS (Bioanalytical)
Best For: Plasma Pharmacokinetics (PK), Trace Genotoxic Impurity Screening.
Principle
Ultra-Performance Liquid Chromatography (UPLC) coupled with Triple Quadrupole Mass Spectrometry (QqQ) in Multiple Reaction Monitoring (MRM) mode. This method relies on Electrospray Ionization (ESI) in positive mode.[2][3]
Experimental Protocol
-
System: UPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP or Waters Xevo).
-
Column: Sub-2 µm C18 (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Steep gradient (5% to 95% B in 3 minutes) for high throughput.
-
Flow Rate: 0.4 mL/min.
-
MS Source Parameters (Crucial):
MRM Transitions
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Note |
| Doxylamine | 271.2 | 182.1 | 25 | Characteristic cleavage of side chain |
| Doxylamine N-Oxide | 287.2 | 182.1 | 28 | Loss of Oxygen + Side chain cleavage |
| Doxylamine N-Oxide | 287.2 | 271.2 | 15 | Loss of Oxygen (Confirmation) |
Critical "Trustworthiness" Insight
The In-Source Reduction Check: Before validating this method, you must infuse a pure standard of Doxylamine N-Oxide and monitor the Doxylamine channel (271/182). If you see a signal in the parent channel at the retention time of the N-oxide, your source temperature is too high, converting the metabolite back to the parent. Lower the temperature until this "crosstalk" disappears.
Part 4: Head-to-Head Comparison
The following table summarizes the performance metrics based on experimental data.
| Feature | Method A: HPLC-UV | Method B: UPLC-MS/MS |
| Primary Application | QC Release, Stability Testing | Bioanalysis (Plasma/Urine), Trace Impurities |
| Limit of Detection (LOD) | ~0.5 - 1.0 µg/mL | ~0.05 - 0.5 ng/mL (1000x more sensitive) |
| Linearity Range | 10 - 100 µg/mL | 0.5 - 200 ng/mL |
| Selectivity | Moderate (Relies on Rt) | High (Relies on Rt + Mass Transitions) |
| Run Time | 15 - 25 Minutes | 3 - 5 Minutes |
| Risk Factor | Co-elution of impurities | Matrix effects & In-source reduction |
| Cost Per Sample | Low ($) | High ( |
Part 5: Visualizations
Diagram 1: Analytical Workflow Decision Tree
This diagram illustrates the logic flow for selecting the appropriate method based on the sample type and required sensitivity.
Caption: Decision matrix for selecting between HPLC-UV and LC-MS/MS based on sensitivity needs.
Diagram 2: MS/MS Fragmentation Pathway
A representation of the fragmentation logic used in Method B to distinguish the N-Oxide.
Caption: Proposed MS/MS fragmentation pathway showing the relationship between Parent and N-Oxide ions.
References
-
United States Pharmacopeia (USP). Doxylamine Succinate Monograph: Organic Impurities. USP-NF 2025. Link
-
Kohlhof, K. J., et al. (1983).[4] Analysis of doxylamine in plasma by high-performance liquid chromatography.[4] Journal of Pharmaceutical Sciences, 72(8), 961-962.[4] Link
-
Zhang, H., et al. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 220, 114984.[3] Link
-
Korfmacher, W. A., et al. (1988).[5] Characterization of doxylamine and pyrilamine metabolites via thermospray/mass spectrometry.[5] Biomedical & Environmental Mass Spectrometry, 15(9), 501-508.[5] Link
-
Chavan, A., & Gandhimathi, R. (2023). Application of Quality by Design in RP-HPLC for Robust Impurity Profiling and Stability Assessment of Doxylamine. ResearchGate. Link
Sources
- 1. mtc-usa.com [mtc-usa.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of doxylamine in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of doxylamine and pyrilamine metabolites via thermospray/mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Species Differences in Doxylamine N-Oxide Metabolism: A Comparative Guide for Safety Assessment
This guide provides an in-depth technical comparison of Doxylamine N-Oxide metabolism across key preclinical species (Rat, Monkey) versus Humans. It is designed for researchers in Drug Metabolism and Pharmacokinetics (DMPK) and safety assessment.
Executive Summary: Model Suitability & Metabolic Fidelity
In the safety assessment of Doxylamine Succinate, the formation of Doxylamine N-Oxide represents a specific metabolic pathway (N-oxygenation of a tertiary amine) that must be characterized under MIST (Metabolites in Safety Testing) guidelines.
Core Finding: Unlike many tertiary amines where species differences are drastic (e.g., "super-oxidizer" species vs. "poor-oxidizer" species), Doxylamine N-Oxide formation is a conserved, minor pathway (<5% of dose) across Humans, Rhesus Monkeys, and Fischer 344 Rats.
-
Human Fidelity: Both the Rhesus Monkey and Fischer 344 Rat serve as appropriate surrogate models for the N-oxidation pathway.
-
Divergence Note: While N-oxidation is conserved, Rats exhibit a unique, prominent ring-hydroxylation pathway absent or negligible in Primates (Humans/Monkeys).
This guide delineates the mechanistic formation, quantitative inter-species differences, and experimental protocols required to validate this metabolite in your safety program.
Mechanistic Basis: The N-Oxidation Pathway
Understanding the enzymology is critical for predicting drug-drug interactions (DDIs) and interpreting in vitro data.
Enzymatic Drivers: FMO vs. CYP
Doxylamine contains a tertiary aliphatic amine, the classic substrate for Flavin-containing Monooxygenases (FMOs) . However, Doxylamine clearance is dominated by N-demethylation via Cytochrome P450s (CYPs) .[1][2]
-
Primary Route (Clearance): Sequential N-demethylation to N-desmethyldoxylamine and N,N-didesmethyldoxylamine.
-
Secondary Route (N-Oxide Formation): Direct oxygenation of the tertiary nitrogen.
-
Mechanism: Nucleophilic attack of the amine on the C4a-hydroperoxide intermediate of the flavin cofactor.
-
Enzymes: Likely FMO1/FMO3 (based on substrate class) and potentially CYP isoforms.
-
Key Distinction: Unlike N-demethylation, N-oxidation does not break the carbon-nitrogen bond but increases polarity, facilitating renal excretion.
-
Metabolic Pathway Visualization
The following diagram illustrates the divergent pathways between species.
Caption: Comparative metabolic fate of Doxylamine. Red path (N-Oxide) is conserved/minor. Green path (Ring-OH) is Rat-dominant.
Comparative Performance Data
The following data consolidates quantitative excretion profiles to justify model selection.
Table 1: Inter-Species Excretion Profile of Doxylamine N-Oxide
| Parameter | Human | Rhesus Monkey | Rat (Fischer 344) |
| Total Recovery (Urine+Feces) | >90% | >81% | >90% |
| Primary Metabolic Pathway | N-Demethylation | N-Demethylation | N-Demethylation & Ring-OH |
| N-Oxide Abundance (% Dose) | Minor (<5%) | ~1% | ~1 - 3% |
| Unique Metabolites | None (Standard profile) | Side-chain cleavage products | Ring-Hydroxylated Products |
| Model Fidelity for N-Oxide | Reference | High | High |
Data Interpretation:
-
Human: Doxylamine N-oxide is detected in urine but is quantitatively minor compared to the desmethyl metabolites and unchanged drug (which can be ~60% of excretion).
-
Monkey: In Rhesus monkeys, the N-oxide accounts for approximately 1% of the administered radiolabeled dose. The plasma profile mirrors urine, showing negligible N-oxide circulation.[3][4]
-
Rat: While Rats possess a unique, high-activity pathway for aromatic ring hydroxylation (leading to phenolic metabolites), their production of the N-oxide remains low (~1-3%), aligning well with the Human and Monkey profiles.
Experimental Protocols: Detection & Validation
N-oxides are thermally labile and can revert to the parent amine during analysis (retro-reduction) or degrade in the ion source. The following protocol ensures data integrity.
In Vitro Incubation (Microsomal Stability)
Objective: Compare intrinsic clearance (
-
System: Liver Microsomes (Human, Rat, Monkey) at 0.5 mg/mL protein.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4). Note: For FMO optimization, pH 8.5 is sometimes used, but 7.4 is required for physiological relevance.
-
Substrate: Doxylamine Succinate (1 µM and 10 µM).
-
Initiation: Add NADPH-generating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-DH, 3.3 mM MgCl2).
-
Incubation: 37°C for 0, 15, 30, 60 min.
-
Termination: Ice-cold Acetonitrile containing Internal Standard (Doxylamine-d5).
-
Critical Step: Do NOT use thermal evaporation (e.g., Nitrogen blow-down at >40°C) to dry samples, as this can deoxygenate the N-oxide. Use lyophilization or direct injection if sensitivity allows.
LC-MS/MS Quantification (The "N-Oxide Rule")
Objective: Differentiate N-Oxide from Hydroxylated metabolites (both +16 Da).
-
Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Differentiation Strategy:
-
Retention Time: N-Oxides are typically more polar (elute earlier) than the parent and ring-hydroxylated metabolites on C18.
-
In-Source Fragmentation: N-oxides often show a characteristic loss of oxygen (-16 Da) or hydroxyl (-17 Da) in the source. Monitor the [M+H]+ > [M+H-16]+ transition to confirm the N-O bond.
-
Protocol Workflow Diagram
Caption: Analytical workflow emphasizing cold quenching to prevent N-oxide thermal degradation.
Implications for Drug Development
-
Safety Margins: Since Doxylamine N-oxide is a minor metabolite in humans (<10% of total drug-related material), it likely does not require separate safety qualification or synthesis for standalone toxicity testing under ICH M3(R2) or MIST guidelines, provided the animal models (Rat/Monkey) show exposure.
-
Model Selection:
-
Use Rhesus Monkey if you need a metabolic profile that strictly mimics the Human "Demethylation dominant" profile without the confounding Ring-Hydroxylation seen in Rats.
-
Use Rat for general toxicology, acknowledging that the N-oxide exposure is representative, even if the overall clearance mechanism includes an extra pathway (Ring-OH).
-
References
-
Slikker, W., et al. (1986).[4][5] "Metabolism of 14C-labeled doxylamine succinate (Bendectin) in the rhesus monkey (Macaca mulatta)." Journal of Analytical Toxicology. Link
-
Holder, C. L., et al. (1987).[5] "Metabolism of doxylamine succinate in Fischer 344 rats. Part II: Nonconjugated urinary and fecal metabolites."[6][7][8][9] Journal of Analytical Toxicology. Link
-
Friedman, H., & Greenblatt, D. J. (1985). "The pharmacokinetics of doxylamine succinate." Journal of Clinical Pharmacology. Link
-
Cashman, J. R. (2005). "Some distinctions between flavin-containing and cytochrome P450 monooxygenases." Biochemical and Biophysical Research Communications. Link
-
Ganes, D. A., & Midha, K. K. (1987). "Metabolites of doxylamine succinate in human urine." Xenobiotica. Link
Sources
- 1. Doxylamine [medbox.iiab.me]
- 2. Doxylamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. SEDATIVES - Some Thyrotropic Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Metabolism of doxylamine succinate in Fischer 344 rats. Part II: Nonconjugated urinary and fecal metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of doxylamine succinate in Fischer 344 rats. Part II: Nonconjugated urinary and fecal metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Doxylamine N-Oxide: Metabolic Stability, Pharmacological Impact, and Analytical Challenges
Topic: Doxylamine N-Oxide versus Other Antihistamine Metabolites Content Type: Technical Comparison Guide Audience: Researchers, DMPK Scientists, and Drug Development Professionals
Executive Summary
In the development of H1-antihistamines, metabolite characterization is critical not only for regulatory compliance (FDA MIST guidelines) but for understanding the duration of action and safety profile. Doxylamine N-oxide represents a distinct class of metabolite compared to the active metabolites of second-generation antihistamines (e.g., Desloratadine) or the stable oxidative metabolites of similar ethanolamines.
While often categorized as pharmacologically inert, Doxylamine N-oxide presents a unique challenge: reductive retro-conversion . Unlike hydroxylated metabolites, N-oxides can serve as a reservoir for the parent drug, potentially extending the sedation window—a critical factor for Doxylamine’s use in sleep aids and anti-emetics. This guide objectively compares Doxylamine N-oxide against other antihistamine metabolites, focusing on stability, pharmacological retention, and LC-MS/MS quantification strategies.
Part 1: Metabolic Landscape & Mechanistic Comparison
Formation Pathways
Doxylamine is metabolized primarily in the liver by CYP2D6, CYP1A2, and CYP2C9.[1][2][3] The metabolic tree diverges into two distinct chemical fates:
-
N-Demethylation (Major): Sequential removal of methyl groups to form N-desmethyldoxylamine and N,N-didesmethyldoxylamine. These retain the amine structure and partial H1 affinity.
-
N-Oxidation (Minor but Critical): Direct oxidation of the tertiary amine to form Doxylamine N-oxide.
Comparative Metabolite Profiling
The following table contrasts Doxylamine N-oxide with metabolites from other antihistamine classes to highlight its unique position in drug development.
| Feature | Doxylamine N-Oxide | Fexofenadine (Terfenadine Metabolite) | Desloratadine (Loratadine Metabolite) | Diphenhydramine N-Oxide |
| Parent Drug Class | Ethanolamine (1st Gen) | Piperidine (2nd Gen) | Piperidine (2nd Gen) | Ethanolamine (1st Gen) |
| Primary Transformation | N-Oxidation (FMO/CYP) | Oxidation (t-butyl to acid) | Decarboethoxylation | N-Oxidation |
| Pharmacological Activity | Negligible (unless reduced) | Active (H1 Antagonist) | Active (Higher affinity than parent) | Negligible |
| In Vivo Reversion | High Risk (Reductive metabolism) | None (Stable) | None (Stable) | High Risk |
| Blood-Brain Barrier | Poor permeability (Polar) | Poor permeability (P-gp substrate) | Poor permeability | Poor permeability |
| Safety Concern | Reservoir effect (Sedation extension) | QT prolongation (Parent only) | None | Reservoir effect |
The "Reservoir Effect" Mechanism
Unlike Fexofenadine, which is a stable end-product, Doxylamine N-oxide is chemically labile. Under hypoxic conditions or via specific reductases (aldehyde oxidase, mitochondrial amidoxime reducing component), the oxygen can be cleaved, regenerating the parent Doxylamine. This creates a "recycling" loop that can complicate PK/PD modeling.
Figure 1: Metabolic pathway of Doxylamine highlighting the reversible N-oxidation loop, distinct from the irreversible demethylation pathway.
Part 2: Analytical Challenges & Solutions
Researchers quantifying Doxylamine N-oxide often face in-source fragmentation during LC-MS/MS analysis. The N-O bond is thermally labile; high desolvation temperatures can cleave the oxygen before mass selection, causing the N-oxide to masquerade as the parent drug.
Mass Spectrometry Fragmentation Patterns
Differentiation relies on observing specific neutral losses.
-
Doxylamine (Parent):
-
Precursor: m/z 271.2
-
Major Fragment: m/z 182.1 (Cleavage of dimethylaminoethyl side chain)
-
-
Doxylamine N-Oxide:
-
Precursor: m/z 287.2
-
Diagnostic Loss: m/z 271.2 (Loss of Oxygen -16 Da) and m/z 269.2 (Loss of H2O -18 Da).
-
Note: Hydroxylated metabolites also show +16 Da mass shift but typically favor H2O loss (-18 Da) over atomic oxygen loss.
-
LC-MS/MS Optimization Protocol
To prevent false positives (overestimation of parent drug), follow this self-validating protocol.
Protocol: Stabilization of N-Oxides in LC-MS
-
Sample Preparation:
-
Avoid Acidic Evaporation: N-oxides can degrade in acidic environments under heat. Use nitrogen blow-down at ambient temperature.
-
Reconstitution: Use 100% aqueous mobile phase initially to prevent precipitation.
-
-
Chromatography:
-
Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3).
-
Mobile Phase: A: 10mM Ammonium Formate (pH 3.5); B: Acetonitrile.
-
Why? Acidic pH stabilizes the amine, but excessive heat must be avoided.
-
-
Source Parameters (Critical):
-
Temperature: Reduce ESI source temperature to <350°C (standard is often 500°C).
-
Declustering Potential (DP): Ramp DP down. Monitor the m/z 287 -> 271 transition. If you see m/z 271 in the N-oxide standard channel, your source is too harsh.
-
Part 3: Experimental Protocols for Biological Characterization
Synthesis of Doxylamine N-Oxide Standard
Commercial standards can be expensive or unstable. Chemical synthesis is a viable alternative for research.
-
Reagents: Doxylamine Succinate, m-Chloroperoxybenzoic acid (mCPBA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve Doxylamine free base in DCM at 0°C.
-
Add 1.1 eq of mCPBA dropwise.
-
Stir for 2 hours at room temperature.
-
Quench: Wash with 10% NaHCO3 to remove m-chlorobenzoic acid byproduct.
-
Purification: The N-oxide is highly polar. Purify via solid-phase extraction (SPE) or semi-prep HPLC.
-
Validation: Verify via NMR (shift in protons adjacent to Nitrogen).
-
Microsomal Stability Assay (Metabolic Reversion Test)
This experiment determines if the N-oxide reverts to the parent drug in liver microsomes.
Materials:
-
Pooled Human Liver Microsomes (HLM).
-
NADPH regenerating system.
-
Control: Heat-inactivated microsomes.
Workflow:
-
Incubation: Mix HLM (0.5 mg/mL) with Doxylamine N-oxide (1 µM) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH. Incubate at 37°C under anaerobic conditions (nitrogen purge) to maximize reductase activity (reductases are oxygen-sensitive).
-
Sampling: Aliquot at 0, 15, 30, 60 min. Quench with ice-cold acetonitrile containing Internal Standard (Doxylamine-d5).
-
Analysis: Quantify the appearance of Doxylamine (Parent) via LC-MS/MS.
-
Calculation: Reversion Clearance (
) = .
Figure 2: Workflow for assessing the reductive instability of Doxylamine N-oxide in vitro.
References
-
Korfmacher, W. A., et al. (1988). Characterization of doxylamine and pyrilamine metabolites via thermospray/mass spectrometry and tandem mass spectrometry. Biomedical & Environmental Mass Spectrometry. Link
-
Zhang, D., et al. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Link
-
FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites (MIST Guidelines). U.S. Food and Drug Administration.[6][7] Link
-
Ma, B., & Subramanian, R. (2000). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Journal of Mass Spectrometry. Link
-
Cern, A., et al. (2019). Comparative Study of Chemical Stability of Two H1 Antihistaminic Drugs. Journal of Analytical Methods in Chemistry. Link
Sources
- 1. Doxylamine [medbox.iiab.me]
- 2. R06AA09 - Doxylamine [drugs-porphyria.org]
- 3. Doxylamine - Wikipedia [en.wikipedia.org]
- 4. Doxylamine | C17H22N2O | CID 3162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Characterization of doxylamine and pyrilamine metabolites via thermospray/mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Doxylamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. dynamed.com [dynamed.com]
Safety Operating Guide
Operational Safety & Handling Protocol: Doxylamine N-Oxide
Topic: Personal protective equipment for handling Doxylamine N-Oxide Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.
The Hazard Landscape: Beyond the SDS
As researchers, we often treat impurities and metabolites with the same broad stroke as the parent API. However, Doxylamine N-Oxide (CAS: 97143-65-2) presents a distinct physicochemical profile compared to Doxylamine Succinate.
While the parent compound is a standard antihistamine, the N-oxide moiety introduces specific instability vectors. It is polar, significantly more hygroscopic , and possesses a weaker N-O bond that is susceptible to thermal deoxygenation.
Critical Risk Profile:
-
Toxicity: Treat as Potent (OEB 3/4 equivalent). As a primary metabolite/impurity, its toxicology is often less characterized than the API, necessitating a "precautionary principle" approach.
-
Chemical Instability: High sensitivity to moisture and heat .
-
Physical State: Often presents as a "fluffy" static-prone solid, increasing inhalation risk during weighing.
The Defensive Layer: PPE Specifications
Standard "lab safety" is insufficient for quantitative impurity standards. You are likely handling milligram quantities where precision is as critical as safety.
| PPE Component | Specification | Scientific Rationale |
| Hand Protection | Double Nitrile (Outer: 0.11mm min) | N-oxides are polar; nitrile offers excellent chemical resistance. Double gloving allows the outer pair to be discarded immediately after weighing to prevent cross-contamination of analytical equipment. |
| Respiratory | Class II, Type A2 Biosafety Cabinet or Fume Hood | Never weigh this substance on an open bench. The static nature of the powder creates an invisible aerosol risk during transfer. |
| Eye Protection | Chemical Goggles (Not Safety Glasses) | Fine powders can bypass the gaps in standard safety glasses. Goggles provide a seal against airborne particulates. |
| Body Protection | Tyvek® Lab Coat (Closed front) | Cotton coats trap powders. Tyvek sheds particulates and prevents migration of the impurity outside the containment zone. |
PPE Decision Logic (DOT Visualization)
Figure 1: Risk-based logic flow determining the necessary protective barriers based on the compound's physical state and exposure routes.
Operational Workflow: From Storage to Solution
The following protocol ensures personnel safety while preserving the integrity of this hygroscopic standard.
Phase A: Retrieval & Equilibration
Why: Opening a cold vial of hygroscopic N-oxide in a humid lab causes immediate water condensation, altering the weight and potentially initiating hydrolysis.
-
Retrieve vial from freezer (-20°C is preferred for N-oxides to prevent thermal degradation).
-
Place the sealed vial inside a desiccator within the fume hood.
-
Wait 30–60 minutes for the vial to reach ambient temperature before breaking the seal.
Phase B: Weighing (The Critical Step)
Why: Static charge causes "fly-away" powder, leading to inaccurate mass balance and bench contamination.
-
Setup: Place a micro-balance inside the containment hood.
-
Static Control: Use an anti-static gun or polonium strip near the weighing boat. This is non-negotiable for N-oxides.
-
Transfer: Use a disposable anti-static spatula. Do not tap the spatula on the side of the vial (creates aerosols).
-
Solubilization: Add solvent (typically Methanol or DMSO) immediately to the weighing vessel to trap the powder in liquid form.
Phase C: Cleanup & Disposal
-
Wipe Down: Use a solvent-dampened wipe (methanol) to clean the balance and surrounding area. Dry wiping moves dust around; wet wiping traps it.
-
Disposal:
-
Solids/Wipes: Segregate into "Hazardous Solid Waste - API/Toxic."
-
Liquids: "Hazardous Organic Waste."
-
Glove Removal: Use the "beak" method to remove outer gloves inside the hood before removing hands from the containment area.
-
Operational Workflow Diagram (DOT Visualization)
Figure 2: Step-by-step handling process designed to mitigate hygroscopic degradation and inhalation risks.
Emergency Response
In the event of exposure, the N-oxide functionality dictates specific responses.
-
Inhalation: Move to fresh air immediately. N-oxides can be respiratory irritants. If breathing is difficult, oxygen may be required (medical professionals only).
-
Skin Contact: Wash with soap and water for 15 minutes.[1][2] Do not use alcohol-based cleaners on skin, as this may increase dermal absorption of the compound.
-
Spill Cleanup:
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 115238, Doxylamine N-oxide. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
